molecular formula C10H14N2O2 B1526523 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1248463-84-4

5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1526523
CAS No.: 1248463-84-4
M. Wt: 194.23 g/mol
InChI Key: WWUNMMVQRSQKDK-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-cyclopropyl-1-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUNMMVQRSQKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, chemically-principled pathway for the synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The target molecule, featuring a unique substitution pattern with cyclopropyl and propyl groups, represents a valuable scaffold for drug discovery programs. This document details a robust and efficient three-step synthetic sequence, beginning with the Claisen condensation to form a key β-ketoester intermediate, followed by a regioselective Knorr pyrazole synthesis, and culminating in the saponification of the resulting ester. Each step is elucidated with mechanistic insights, detailed experimental protocols, and a discussion of critical process parameters, designed to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a privileged heterocyclic motif frequently incorporated into pharmaceutically active compounds.[3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the design of agents targeting a multitude of physiological pathways. The synthesis of polysubstituted pyrazoles is therefore a subject of significant interest, with methodologies constantly evolving to provide efficient and regioselective access to novel derivatives.[3][4]

This guide focuses on the synthesis of this compound (CAS No. 1248463-84-4), a molecule of interest due to its combination of a lipophilic N-propyl group, a conformationally constrained C5-cyclopropyl moiety, and a C4-carboxylic acid handle suitable for further derivatization.[1] The presented strategy is grounded in classical, high-yielding transformations, ensuring reproducibility and scalability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis reveals a straightforward and efficient synthetic strategy. The target carboxylic acid can be accessed via the hydrolysis of its corresponding ethyl ester. This ester is the direct product of a Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][5] To achieve the desired substitution pattern, the required precursors are propylhydrazine and ethyl 4-cyclopropyl-2,4-dioxobutanoate. The latter, a key β-ketoester intermediate, can be readily prepared through a Claisen condensation of cyclopropyl methyl ketone and diethyl oxalate.

G Target This compound Ester Ethyl 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylate Target->Ester Saponification Ketoester Ethyl 4-cyclopropyl-2,4-dioxobutanoate Ester->Ketoester Knorr Pyrazole Synthesis Hydrazine Propylhydrazine Ester->Hydrazine Knorr Pyrazole Synthesis Ketone Cyclopropyl methyl ketone Ketoester->Ketone Claisen Condensation Oxalate Diethyl oxalate Ketoester->Oxalate Claisen Condensation

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway and Mechanistic Insights

The forward synthesis is executed in three principal stages, each relying on a well-established chemical transformation.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Cyclocondensation cluster_2 Step 3: Saponification Start Cyclopropyl methyl ketone + Diethyl oxalate Intermediate1 Ethyl 4-cyclopropyl-2,4-dioxobutanoate Start->Intermediate1 NaOEt, EtOH Intermediate1_ref Ethyl 4-cyclopropyl-2,4-dioxobutanoate Intermediate2 Ethyl 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylate Intermediate1_ref->Intermediate2 AcOH (cat.), EtOH, Reflux Hydrazine Propylhydrazine Hydrazine->Intermediate2 AcOH (cat.), EtOH, Reflux Intermediate2_ref Ethyl 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylate FinalProduct This compound Intermediate2_ref->FinalProduct 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Overall workflow of the forward synthesis pathway.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This crucial step employs a base-mediated Claisen condensation to construct the 1,3-dicarbonyl backbone required for pyrazole formation.

Mechanism: The reaction is initiated by the deprotonation of cyclopropyl methyl ketone by a strong base, sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketoester, ethyl 4-cyclopropyl-2,4-dioxobutanoate.[6]

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide is used as it is a strong, non-nucleophilic base that is compatible with the ethanol solvent system and minimizes transesterification side reactions.

  • Solvent: Anhydrous ethanol is critical to prevent quenching of the base and enolate intermediate by water.[6]

  • Temperature: The initial addition is performed at low temperature (0°C) to control the exothermic reaction and prevent self-condensation of the ketone. The reaction is then allowed to warm to ensure completion.[6]

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (16.2 g, 0.70 mol) in anhydrous ethanol (150 mL) under a nitrogen atmosphere.

  • Cool the resulting solution to 0°C in an ice bath.

  • Slowly add a pre-mixed solution of cyclopropyl methyl ketone (20.0 g, 0.24 mol) and diethyl oxalate (34.8 g, 0.24 mol) dropwise over 15-20 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water and acidify to a pH of ~2 using dilute sulfuric acid or hydrochloric acid.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.[6]

Step 2: Knorr Pyrazole Cyclocondensation

This is the core heterocyclic ring-forming step, creating the substituted pyrazole architecture.

Mechanism: The reaction between the β-ketoester and propylhydrazine proceeds via a cyclocondensation mechanism.[5] The more nucleophilic terminal nitrogen of propylhydrazine initially attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to a cyclic intermediate which then dehydrates to form the stable, aromatic pyrazole ring.

G Reactants β-Ketoester + Propylhydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic attack on ketone Cyclic_Intermediate Cyclized Intermediate (Pyrazolidinone) Hydrazone->Cyclic_Intermediate Intramolecular cyclization Dehydrated Dehydrated Intermediate Cyclic_Intermediate->Dehydrated Dehydration Step 1 Product Ethyl 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylate Dehydrated->Product Tautomerization & Dehydration Step 2

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Causality Behind Experimental Choices:

  • Catalyst: A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial hydrazone formation.[5]

  • Solvent & Temperature: Refluxing ethanol provides the necessary thermal energy to overcome the activation barriers for both the cyclization and dehydration steps, driving the reaction to completion.

  • Regioselectivity: While the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can potentially yield two regioisomers, the reaction generally favors the formation of the isomer where the more substituted nitrogen (N1) is adjacent to the less sterically hindered carbon of the original dicarbonyl unit. In this case, the desired 1,5-disubstituted pyrazole is the major product.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in absolute ethanol.

  • Add propylhydrazine (1.1 eq) to the solution, followed by a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography on silica gel.

Step 3: Saponification to Final Product

The final step is a standard ester hydrolysis to unmask the carboxylic acid functionality.

Mechanism: This reaction proceeds via a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide ion to form the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.

Causality Behind Experimental Choices:

  • Reagents: A mixture of sodium hydroxide in water and ethanol is used. Ethanol acts as a co-solvent to ensure the solubility of the organic ester in the aqueous base.

  • Workup: Acidification is a critical step. The reaction mixture is cooled before adding acid to control the exothermic neutralization. The target carboxylic acid, being less soluble in the acidic aqueous medium, will precipitate out and can be collected by filtration.[1]

Experimental Protocol:

  • Dissolve the ethyl 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide pellets (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the solid under vacuum to afford the final product, this compound.

Data Summary and Characterization

The following table summarizes the key transformations and expected outcomes for this synthetic pathway.

Step Reaction Key Reagents Solvent Typical Yield Purity (Post-Purification)
1 Claisen CondensationCyclopropyl methyl ketone, Diethyl oxalate, NaOEtAnhydrous Ethanol75-85%>95%
2 Knorr CyclocondensationEthyl 4-cyclopropyl-2,4-dioxobutanoate, PropylhydrazineEthanol80-90%>97%
3 SaponificationPyrazole Ester, NaOHEthanol/Water>95%>98%

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of the broad O-H stretch of the carboxylic acid in the final product.

Conclusion

This guide has outlined a robust, efficient, and well-precedented three-step synthesis for this compound. By leveraging the power of the Claisen condensation and the Knorr pyrazole synthesis, this pathway provides reliable access to a valuable heterocyclic building block. The detailed protocols and mechanistic discussions are intended to provide researchers with the necessary tools to confidently execute this synthesis and adapt it for the creation of novel pyrazole-based compounds for applications in pharmaceutical and agrochemical research.

References

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from an article on pyrazole synthesis and activities.
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  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). The Royal Society of Chemistry.
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Sources

Physicochemical Properties of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities.[1][2] The specific substitution pattern of this molecule—featuring a cyclopropyl group at the 5-position, a propyl group at the N1 position, and a carboxylic acid at the 4-position—suggests a nuanced profile of chemical and physical properties that are critical for its application in drug discovery and development.[1] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailed methodologies for their experimental determination, and insights into its structural characterization and stability. It is intended to serve as a foundational resource for researchers and scientists engaged in the evaluation and progression of pyrazole-based molecules.

Molecular Identity and Structure

A precise understanding of a compound's identity is the cornerstone of all subsequent research. This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The substituents are strategically placed to modulate its properties for potential biological interactions.[1]

IdentifierValueSource
CAS Number 1248463-84-4[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
SMILES CCCN1C(=C(C=N1)C(=O)O)C2CC2[1]
InChI Key WWUNMMVQRSQKDK-UHFFFAOYSA-N[1]

The molecular architecture features a central pyrazole ring, which imparts a degree of aromatic stability and provides sites for hydrogen bonding. The N-propyl group contributes to its lipophilicity, while the C-cyclopropyl group can influence binding affinity through steric interactions.[1] The carboxylic acid moiety is the primary determinant of its acidic nature and a key site for salt formation and hydrogen bond interactions.[1]

Core Physicochemical Properties: Predicted Values and Their Significance

While specific experimental data for this compound is not extensively published, computational models provide valuable estimates. These parameters are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterPredicted Value (Illustrative)Significance in Drug Development
pKa (Acid Dissociation Constant) ~4-5The pKa indicates the degree of ionization at a given pH. For an acidic compound, it governs solubility, absorption across biological membranes, and receptor binding. A pKa in this range suggests the compound will be predominantly ionized at physiological pH (7.4).[3][4]
logP (Octanol-Water Partition Coefficient) ~2.0 - 2.5LogP is a measure of lipophilicity. This value suggests moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.[3][5]
Aqueous Solubility Low to ModerateSolubility is critical for formulation and bioavailability. The carboxylic acid group enhances polarity, but the overall scaffold may limit high aqueous solubility.[6]
Melting Point (Tm) Not AvailableThe melting point is an indicator of purity, crystal lattice energy, and solid-state stability. Pure crystalline compounds typically exhibit a sharp melting point.[7]
Polar Surface Area (PSA) ~60-70 ŲPSA correlates with hydrogen bonding potential and is a key predictor of cell permeability.

Methodologies for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is a non-negotiable step in preclinical development. The following section details robust, field-proven protocols.

Overall Characterization Workflow

The systematic characterization of a new chemical entity follows a logical progression, beginning with identity confirmation and proceeding through the determination of its key physical and chemical properties.

cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Analysis & Profiling A Sample Acquisition B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Solubility Screening (Kinetic/Thermodynamic) C->D E pKa Determination (Potentiometric Titration) C->E F Lipophilicity (logP) (Shake-Flask Method) C->F G Melting Point (Tm) (Capillary Method) C->G H Data Consolidation D->H E->H F->H G->H I Developability Assessment H->I A Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) B Equilibrate at constant temp (e.g., 25°C) with agitation for 24-48 hours A->B C Allow solid to settle B->C D Filter supernatant to remove undissolved solid (e.g., 0.22 µm PVDF filter) C->D E Quantify concentration of filtrate via validated HPLC-UV method D->E F Result: Thermodynamic Aqueous Solubility E->F

Caption: Workflow for thermodynamic solubility determination.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential. [8]2. Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: Remove the vial from agitation and allow the excess solid to sediment. Centrifugation can be used to accelerate this process.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Analysis: Quantify the concentration of the compound in the filtrate using a validated HPLC-UV method against a standard curve.

Melting Point (Tm) by Capillary Method

Rationale: The melting point provides a quick assessment of purity and information about the compound's solid-state properties. Impurities typically depress and broaden the melting range. [7] Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. [9]Load a small amount (2-3 mm height) into a glass capillary tube (sealed at one end). [9]2. Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus. [10]3. Rapid Scan (Optional): Perform an initial rapid heating to determine an approximate melting range. This saves time in subsequent, more accurate measurements. 4. Accurate Determination: Use a fresh sample and heat at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 15 °C below the approximate melting point. [9]5. Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point. [11]

Structural and Spectroscopic Analysis

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

A Hypothesized Structure B Mass Spectrometry (MS) Confirms Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C, 2D) Determines Connectivity A->C D FTIR Spectroscopy Identifies Functional Groups (C=O, O-H) A->D F Confirmed Structure B->F C->F D->C E Single Crystal X-Ray (If crystals available) Provides 3D Structure E->F Definitive

Caption: Synergistic workflow for structural elucidation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework. [12]For complex pyrazole derivatives, 2D NMR techniques like HSQC and HMBC are invaluable for unambiguous assignment of proton and carbon signals, especially for distinguishing between isomers. [13]Challenges such as the broadening of the N-H proton signal due to chemical exchange are common and can be investigated using variable temperature NMR studies. [13]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure. [12]* X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the ultimate method for determining the precise three-dimensional arrangement of atoms, bond lengths, and angles, as well as intermolecular interactions in the solid state. [14][15]This technique can reveal details about hydrogen bonding networks and crystal packing, which influence properties like solubility and stability. [14][16]

Chemical Stability and Storage

Stability Considerations:

  • Decarboxylation: Like many carboxylic acids, this compound may be susceptible to decarboxylation upon exposure to high temperatures. [1]* Oxidative/Photolytic Stability: The pyrazole ring is generally stable, but comprehensive stability testing under stressed conditions (heat, light, humidity, oxidative stress) is recommended as part of a formal pre-formulation assessment.

  • pH Stability: The stability in aqueous solutions at different pH values should be evaluated, as esterification or other degradation pathways could be catalyzed by acidic or basic conditions.

Recommended Storage: For long-term integrity, the compound should be stored as a solid in a tightly sealed container, protected from light, at a cool and dry temperature (e.g., 2-8 °C or -20 °C).

Conclusion

This compound is a molecule with physicochemical properties dictated by a balance between its lipophilic N-propyl and C-cyclopropyl groups and its ionizable carboxylic acid function. Its predicted moderate lipophilicity and acidic nature are key determinants for its potential as a drug candidate. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, enabling data-driven decisions in the complex process of drug discovery and development. A thorough understanding and experimental validation of these properties are indispensable for translating a promising compound from the bench to the clinic.

References

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  • ChemicalBook. Pyrazole(288-13-1) 1H NMR spectrum.

  • ChemBK. 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-3-fluoro-2-pyridinyl)-5-cyclopropyl-, methyl ester Request for Quotation.

  • NIH National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

  • JoVE. Video: Acidity and Basicity of Carboxylic Acid Derivatives.

  • Apollo Scientific. 401629-04-7 Cas No. | 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid.

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

  • Chemistry Stack Exchange. Relative stability of carboxylic acid derivatives.

  • Khan Academy. Carboxylic acids and derivatives.

  • Santa Cruz Biotechnology. 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

  • BYJU'S. Test for Carboxyl Group.

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

  • Organic Chemistry Data. pKa Data Compiled by R. Williams.

  • pKa Data Compiled by R. Williams.

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

  • University of Pretoria. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

  • Scholars Research Library. Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst.

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An In-Depth Technical Guide to 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1248463-84-4 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. By synthesizing foundational chemical principles with practical, field-proven insights, this document will delve into the synthesis, characterization, potential therapeutic applications, and future research directions for this promising molecule.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its remarkable versatility and capacity for diverse chemical modifications have made it a cornerstone in the development of numerous therapeutic agents.[3] Pyrazole-containing drugs have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][4] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.

This compound represents a specific embodiment of this versatile scaffold, featuring a unique combination of substituents: a cyclopropyl group at the 5-position, a propyl group at the 1-position, and a carboxylic acid moiety at the 4-position. This distinct substitution pattern is anticipated to confer specific physicochemical and biological properties, making it a compelling candidate for further investigation.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
CAS Number 1248463-84-4[5]
Molecular Formula C₁₀H₁₄N₂O₂[5]
Molecular Weight 194.23 g/mol [5]
IUPAC Name This compound-
SMILES CCCN1C(=C(C=N1)C(=O)O)C2CC2[5]
InChI InChI=1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14)[5]

Synthesis of this compound: A Proposed Methodology

Synthetic Strategy Overview

The proposed synthesis employs a multi-component reaction to construct the pyrazole core, followed by hydrolysis to yield the final carboxylic acid. This approach offers efficiency and versatility.

Synthetic_Workflow A Ethyl 2-cyclopropyl-2,4-dioxobutanoate C Ethyl 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylate A->C Cyclocondensation B Propylhydrazine B->C D This compound C->D Hydrolysis Biological_Activity Core 5-cyclopropyl-1-propyl-1H- pyrazole-4-carboxylic acid A Anticancer Core->A Potential Activity B Anti-inflammatory Core->B C Antimicrobial Core->C

Sources

The Pharmacological Versatility of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, render it a versatile scaffold for the design of bioactive molecules.[1] When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives exhibit an expanded repertoire of biological activities, positioning them as promising candidates in the development of novel therapeutics.[2] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole carboxylic acid derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships (SAR).

I. Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole carboxylic acid derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[3][4] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer, most notably protein kinases.[5][6]

A. Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[5] Pyrazole derivatives have been successfully designed to target the ATP-binding site of various kinases, leading to the disruption of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[6]

A prominent example is the inhibition of Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[7] Certain 1H-pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against FLT3 and its mutants, as well as cyclin-dependent kinases (CDKs).[7] This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The general mechanism of kinase inhibition by pyrazole-based compounds is illustrated in the signaling pathway diagram below.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS Activates Apoptosis Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole Carboxylic Acid Derivative Inhibitor->RTK Inhibits MTT_Workflow A 1. Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubation (24h) (Allow cells to adhere) A->B C 3. Compound Treatment (Serial dilutions of pyrazole derivatives) B->C D 4. Incubation (e.g., 48h) (Allow compound to exert effect) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubation (4h) (Formation of formazan crystals) E->F G 7. Solubilize Formazan (e.g., 150 µL DMSO) F->G H 8. Measure Absorbance (570 nm using a plate reader) G->H

Caption: Workflow of the MTT assay for cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [8][9][10]

A. Mechanism of Action: COX/LOX Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [9]5-Lipoxygenase (5-LOX) catalyzes the production of leukotrienes, another class of pro-inflammatory molecules. [8]Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The pyrazole scaffold is a core component of the selective COX-2 inhibitor, celecoxib. [1]Pyrazole-hydrazone derivatives have been shown to exhibit potent and selective inhibition of COX-2 over COX-1, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs. [8][10]Furthermore, some derivatives display dual inhibition of both COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory activity. [8]

B. Quantitative Assessment of Anti-inflammatory Activity

The in vitro inhibitory potency of pyrazole carboxylic acid derivatives against COX-1, COX-2, and 5-LOX is presented in the following table. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (SI)Reference
4a 5.640.671.928.41[8]
4b 6.120.582.3110.55[8]
Celecoxib 7.70.87-8.85[8]
15c >1001.010.24>99[11]
15d >1001.150.81>86.9[11]
19d >1003.50.20>28.57[11]
5f 14.341.50-9.56[12]
6f 9.561.15-8.31[12]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A 1. Animal Acclimatization & Grouping (e.g., Wistar rats, n=6 per group) B 2. Baseline Paw Volume Measurement (Using a plethysmometer) A->B C 3. Compound Administration (e.g., oral gavage, 1h before carrageenan) B->C D 4. Induction of Edema (0.1 mL of 1% carrageenan in hind paw) C->D E 5. Paw Volume Measurement (At 1, 2, 3, 4, and 5 hours post-carrageenan) D->E F 6. Data Analysis (Calculate % inhibition of edema) E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Preparation: Use male Wistar rats (180-200g) and acclimatize them for at least one week. Divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazole derivative.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

III. Antimicrobial Activity: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [13][14][15][16]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis. The structural features of these compounds, including their ability to chelate metal ions, may also contribute to their antimicrobial effects.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of pyrazole carboxylic acid derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)Reference
21a 62.512512562.5[13]
21b 125>125>125125[13]
21c 125125>125125[13]
Compound 9 4>128--[14]
5c 12.56.25--[15]
C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole carboxylic acid derivative in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and other parts of the molecule.

  • Anticancer Activity: For kinase inhibitors, specific substitutions are crucial for achieving high potency and selectivity. For instance, in a series of FLT3 inhibitors, the combination of a piperazine moiety, a benzene ring as a linker, and a bulky fused ring system led to a significant increase in inhibitory activity. [7]* Anti-inflammatory Activity: For COX-2 inhibitors, the presence of a p-sulfonamidophenyl or a p-methoxyphenyl group at the N-1 position of the pyrazole ring is often associated with high potency and selectivity. [9]Modifications to the acyl-hydrazone moiety can also significantly impact activity. [8]* Antimicrobial Activity: The presence of a free carbothiohydrazide moiety has been shown to be important for the antimicrobial activity of some pyrazole derivatives. [13]The nature of the substituent on the phenyl ring can also influence the spectrum of activity.

V. Conclusion and Future Directions

Pyrazole carboxylic acid derivatives represent a privileged and highly versatile scaffold in drug discovery. Their demonstrated efficacy across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, underscores their potential for the development of novel medicines. Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action for derivatives with promising antimicrobial and antiviral activities.

  • Rational Design and SAR Optimization: Utilizing computational modeling and medicinal chemistry strategies to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical testing and into clinical trials to evaluate their safety and efficacy in humans.

The continued exploration of the chemical space around the pyrazole carboxylic acid core holds immense promise for addressing unmet medical needs and delivering innovative therapeutic solutions.

VI. References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link] [5]2. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). Bioorganic Chemistry, 74, 212-220. Retrieved from [Link] [8]3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2021). Molecules, 26(15), 4473. Retrieved from [Link] 4. The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). Retrieved from [Link] [17]5. Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Indian Journal of Chemistry - Section B, 64B(9), 1234-1240. Retrieved from [Link] 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(21), 7247. Retrieved from [Link] [7]7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals, 16(7), 984. Retrieved from [Link] [3]8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3569-3584. Retrieved from [Link] [9]9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie, e2400470. Retrieved from [Link] [18]10. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). Molecular Diversity. Retrieved from [Link] [11]11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2025). Bioorganic Chemistry, 163, 107952. Retrieved from [Link] [10]12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry, 14(3), 499-516. Retrieved from [Link] [12]13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals, 16(3), 433. Retrieved from [Link] [14]14. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Retrieved from [Link] [2]15. Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(4), 4705-4730. Retrieved from [Link] [15]16. Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). Retrieved from [Link] [19]17. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry, 78, 86-96. Retrieved from [Link] [16]18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(16), 4963. Retrieved from [Link] 19. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(13), 10833. Retrieved from [Link] [6]20. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). Retrieved from [Link] [20]21. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(13), 5183. Retrieved from [Link] [21]22. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 919-940. Retrieved from [Link] [1]23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link] [22]24. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Retrieved from [Link]

Sources

The Discovery and Rational Design of Novel Cyclopropyl-Containing Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its synthetic tractability and diverse pharmacological activities make it a privileged scaffold.[3][4] The strategic incorporation of a cyclopropyl moiety into these scaffolds has emerged as a powerful tactic in modern drug discovery. This three-membered ring is far from a simple lipophilic spacer; its unique stereoelectronic properties impart significant advantages, including enhanced metabolic stability, increased potency, and improved physicochemical properties.[5][6] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of novel cyclopropyl-containing pyrazoles. We will dissect the causal logic behind key synthetic strategies and provide field-proven insights for researchers, scientists, and drug development professionals aiming to harness the synergistic potential of these two powerful chemical motifs.

The Strategic Imperative for the Cyclopropyl Moiety

The decision to incorporate a cyclopropyl ring into a drug candidate is a strategic choice driven by its unique and advantageous physicochemical properties. Unlike simple alkyl groups, the cyclopropane ring possesses significant ring strain (approximately 27 kcal/mol), which results in shorter, stronger C-H bonds and enhanced π-character in its C-C bonds.[5][6][7] These features translate into tangible benefits in drug design.

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This can significantly increase a drug's half-life and reduce the potential for drug-drug interactions, a critical consideration in preclinical development.[8]

  • Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target receptor.[5] This conformational constraint can lead to a significant enhancement in binding affinity and potency.[6]

  • Potency and Selectivity: The cyclopropyl group can serve as a "lipophilic hydrogen bond donor" and engage in unique interactions with protein targets. Its compact size allows it to probe small hydrophobic pockets within an active site that larger groups cannot access, often leading to improved potency and selectivity.[9]

  • Improved Physicochemical Properties: Incorporation of a cyclopropyl group can modulate a molecule's pKa, increase brain permeability, and decrease plasma clearance, addressing multiple potential roadblocks in the drug discovery pipeline.[5][6]

The logical relationship between the cyclopropyl group's properties and its impact on drug design is visualized below.

G cluster_properties Intrinsic Properties of Cyclopropyl Ring cluster_advantages Drug Design Advantages P1 High Ring Strain A1 Increased Metabolic Stability (Resistance to CYP Oxidation) P1->A1 Stronger C-H Bonds A4 Modulated Physicochemical Properties (e.g., Permeability) P1->A4 Alters pKa P2 Enhanced π-Character A3 Improved Selectivity (Unique Target Interactions) P2->A3 Electronic Interactions P3 Conformational Rigidity A2 Enhanced Potency (Reduced Entropic Penalty) P3->A2 Pre-organization

Caption: Logic diagram illustrating how the intrinsic properties of the cyclopropyl ring translate into key advantages in drug discovery.

Core Synthetic Strategies: A Two-Pillar Approach

The synthesis of cyclopropyl-containing pyrazoles logically breaks down into two core challenges: the construction of the pyrazole heterocycle and the introduction of the cyclopropyl moiety. The sequence of these operations is a critical strategic decision. One can either start with a cyclopropyl-containing building block and construct the pyrazole ring around it, or form the pyrazole first and subsequently perform a cyclopropanation reaction.

Pillar I: Synthesis of the Pyrazole Ring

The most robust and widely used method for constructing the pyrazole core is the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative.[3][10] This approach, often referred to as the Knorr pyrazole synthesis, offers a high degree of control over substituent placement.

Key Experimental Choices:

  • 1,3-Dielectrophile: 1,3-dicarbonyl compounds are the most common precursors. The choice between a symmetric diketone (e.g., acetylacetone) and an unsymmetric one (e.g., a β-ketoester) determines the potential for regioselectivity issues.

  • Hydrazine Source: Using hydrazine hydrate will yield an N-unsubstituted pyrazole, while substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allow for direct installation of a substituent at the N1 position.[3][11] Regioselectivity can be a challenge with unsymmetrical diketones and substituted hydrazines, often yielding a mixture of isomers.

A generalized workflow for the Knorr pyrazole synthesis is depicted below.

G reagents Reagents & Conditions cyclization Intramolecular Cyclization & Dehydration reagents->cyclization Acid or Base Catalyst Heat start 1,3-Dicarbonyl Compound intermediate Hydrazone/ Enamine Intermediate start->intermediate hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->intermediate intermediate->cyclization product Substituted Pyrazole cyclization->product

Caption: Generalized workflow for the Knorr pyrazole synthesis via cyclocondensation.

Other valuable methods for pyrazole synthesis include 1,3-dipolar cycloadditions of diazo compounds with alkynes or reactions of α,β-unsaturated carbonyl compounds with hydrazines.[3][10][12] The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final product.

Pillar II: Introduction of the Cyclopropyl Group

The cyclopropyl group can be introduced at various stages of the synthesis. The most common methods involve the cyclopropanation of an alkene precursor.[7][12]

Key Cyclopropanation Reactions:

  • Simmons-Smith Reaction: This is a reliable method that utilizes a zinc-copper couple and diiodomethane (CH₂I₂) to generate a zinc carbenoid species.[13] It is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[13][14] This is a significant advantage for controlling stereochemistry in chiral molecules.

  • Carbene Addition from Diazo Compounds: Diazoalkanes, such as diazomethane, can be decomposed thermally, photochemically, or with a transition metal catalyst to generate a carbene, which then adds to an alkene.[12][15] While effective, the toxicity and explosive nature of diazomethane necessitate stringent safety precautions.[13]

  • Kulinkovich Reaction: This method forms cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium alkoxide catalyst.[12]

The following table summarizes these key cyclopropanation methods.

Reaction Reagents Key Advantages Causality/Considerations
Simmons-Smith CH₂I₂, Zn(Cu)High stereospecificity; functional group tolerance.The reaction proceeds via a concerted mechanism, preserving the alkene's geometry. The carbenoid is less reactive than a free carbene, enhancing selectivity.[13][14]
Diazoalkane Addition CH₂N₂, hv or Δ or Cu catalystGood for simple methylenation.Generates a highly reactive carbene intermediate. The use of a catalyst (e.g., copper) can temper reactivity and improve control.[12][15]
Haloform Reaction CHX₃ (e.g., CHCl₃), Strong Base (e.g., KOtBu)Inexpensive reagents for dihalocyclopropanes.Involves the formation of a dihalocarbene, which adds to the alkene. Useful for creating functionalized cyclopropanes.[13]

Experimental Protocol: Synthesis of a Model Cyclopropyl-Pyrazole

This protocol provides a self-validating, two-stage synthesis of a model compound, demonstrating the principles discussed.

Stage 1: Knorr Synthesis of 1-phenyl-3-(prop-1-en-2-yl)-5-methyl-1H-pyrazole

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-5-hexen-2,4-dione (10.0 g, 79.3 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: Add phenylhydrazine (8.57 g, 79.3 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reflux: After the addition is complete, add 2-3 drops of glacial acetic acid as a catalyst. Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and reduce the volume by approximately 70% using a rotary evaporator.

  • Purification: Pour the concentrated residue into 200 mL of ice-cold water and stir for 30 minutes. The product should precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum. The crude product can be purified by recrystallization from ethanol/water to yield the alkene-containing pyrazole.

Stage 2: Simmons-Smith Cyclopropanation

  • Reaction Setup: In a flame-dried 500 mL flask under a nitrogen atmosphere, prepare a solution of the alkene-pyrazole from Stage 1 (10.0 g, 47.1 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Reagent Preparation: In a separate flask, add zinc-copper couple (12.3 g, 188.4 mmol). Add 100 mL of anhydrous DCM.

  • Cyclopropanation: To the stirred suspension of Zn(Cu), add diiodomethane (25.2 g, 94.2 mmol) dropwise via a syringe, keeping the temperature below 30°C with a water bath. Stir for 30 minutes until the initial effervescence subsides.

  • Addition of Alkene: Add the solution of the alkene-pyrazole from step 1 to the Simmons-Smith reagent dropwise over 1 hour. Stir the reaction at room temperature overnight.

  • Quenching & Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Filter the mixture through a pad of Celite to remove zinc salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final cyclopropyl-containing pyrazole.

Structure-Activity Relationship (SAR) Insights

Once a lead cyclopropyl-pyrazole scaffold is identified, systematic modification is employed to optimize its biological activity. SAR studies reveal how changes to the molecule's structure affect its interaction with the biological target.[16]

Key Positions for Modification:

  • N1-substituent: This position is often solvent-exposed and can be modified to improve solubility, metabolic stability, or target specific pockets. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be crucial for potent activity.[17][18]

  • C3-substituent: Modifications here can directly impact binding affinity. The introduction of carboxamide groups at this position has been a successful strategy for developing potent inhibitors.[17]

  • C5-substituent: This position often points towards a primary binding pocket. Attaching the cyclopropyl group, often via a phenyl linker, at this position has led to potent CB1 antagonists.[19] The cyclopropyl group's ability to fit into hydrophobic pockets is key.[9]

The following table summarizes SAR data for a series of pyrazole-based inhibitors, illustrating the impact of substitution.

Compound N1-Substituent C3-Substituent C5-Substituent Inhibitory Activity (Ki, nM) Reference
Lead (Rimonabant) 2,4-Dichlorophenyl-N(piperidine)carboxamide4-Chlorophenyl1.9[19]
Analogue 11r 2,4-Dichlorophenyl-N(pyrrolidine)carboxamide4-Cyclopropyl phenyl< 5 [19]
Analogue 7a PhenylPhenyl-Low Nanomolar (Meprin α)[9]
Analogue 14c PhenylCyclopentyl -Similar to 7a (Meprin α)[9]

Data synthesized from multiple sources for illustrative purposes.[9][19] The data clearly shows that replacing a chloro-phenyl group with a cyclopropyl-phenyl group (Analogue 11r) maintains or enhances high potency, demonstrating the cyclopropyl moiety's effectiveness as a bioisostere with favorable properties.[19]

Future Directions and Conclusion

The fusion of the pyrazole scaffold with the cyclopropyl moiety continues to be a highly productive strategy in drug discovery. Future research will likely focus on the development of stereoselective cyclopropanation methods to create chiral centers with high precision, further enhancing specificity.[14] Moreover, the application of modern synthetic techniques like microwave-assisted synthesis can accelerate the generation of diverse compound libraries for high-throughput screening.[20] The HIV-1 capsid inhibitor Lenacapavir, which features a complex chiral cyclopropane adjacent to a pyrazole, stands as a testament to the successful clinical application of this strategy and highlights the immense potential that remains to be explored.[21] This guide has outlined the fundamental rationale, synthetic logic, and key experimental considerations, providing a solid foundation for researchers to innovate in this exciting and therapeutically relevant area of medicinal chemistry.

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An In-depth Technical Guide to the Molecular Structure and Conformation of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document details the key structural features, explores the potential conformational isomers, and outlines the experimental and computational methodologies for their characterization.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive template for designing molecules that can effectively bind to biological targets. The biological activity of pyrazole derivatives is intimately linked to the nature and orientation of their substituents.[4] In the case of this compound, the interplay between the planar pyrazole core and the flexible propyl chain, the rigid cyclopropyl group, and the hydrogen-bonding capable carboxylic acid function dictates its overall shape and potential binding modes.

Molecular Structure of this compound

The foundational step in understanding the molecule's behavior is a detailed examination of its static molecular structure.

Core Chemical Features

The molecule, with the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol , is characterized by a central 1H-pyrazole ring.[1][5] This five-membered aromatic heterocycle is substituted at three key positions:

  • 1-position: A propyl group is attached to one of the nitrogen atoms, introducing a flexible aliphatic chain.

  • 4-position: A carboxylic acid group is present, which can act as a hydrogen bond donor and acceptor.

  • 5-position: A cyclopropyl group is attached, introducing a rigid, strained ring system with unique electronic properties.

The IUPAC name for this compound is this compound, and its unique CAS number is 1248463-84-4.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1][5]
CAS Number 1248463-84-4[1][5]
SMILES CCCN1C(=C(C=N1)C(=O)O)C2CC2[1][5]
InChI Key WWUNMMVQRSQKDK-UHFFFAOYSA-N[1][5]
Bond Lengths, Bond Angles, and Hybridization

While a definitive crystal structure for this specific molecule is not publicly available, data from related pyrazole derivatives in the Cambridge Structural Database (CSD) and from computational studies can provide valuable insights.[6][7] The pyrazole ring is expected to be largely planar due to its aromatic character. The bond lengths within the ring will exhibit partial double bond character. The sp² hybridized carbons and nitrogens of the pyrazole ring will lead to bond angles of approximately 108-110°. The cyclopropyl group's internal C-C-C angles are constrained to ~60°, leading to significant ring strain and influencing the electronic properties of the adjacent C5 carbon of the pyrazole ring.[8]

Conformational Analysis: A Dynamic Perspective

The biological function of a small molecule is often governed by its ability to adopt specific three-dimensional conformations to fit into a binding pocket of a target protein. The conformational landscape of this compound is primarily defined by the rotation around three key single bonds:

  • N1-C(propyl) bond: Rotation around this bond determines the orientation of the flexible propyl chain relative to the pyrazole ring.

  • C5-C(cyclopropyl) bond: The rotation of the cyclopropyl group can influence steric interactions and electronic conjugation with the pyrazole ring.

  • C4-C(carboxyl) bond: The orientation of the carboxylic acid group is crucial for its hydrogen bonding potential.

Rotational Isomers of the N-Propyl Group

The propyl chain can adopt multiple conformations, with the most stable ones typically being staggered arrangements to minimize torsional strain. The relative energies of these conformers can be influenced by steric hindrance from the adjacent cyclopropyl group. Computational studies on n-propanethiol have shown that both C-C and C-S bond rotations are crucial for a complete conformational analysis, a principle that can be extended to the N-propyl group in our target molecule.[9]

Preferred Orientation of the Cyclopropyl Group

The cyclopropane ring can interact with adjacent π-systems. Theoretical and database studies have shown that when a cyclopropane ring is substituted with a π-acceptor group, the preferred conformation is one where the substituent bisects the ring in projection down the substituent bond.[10] This maximizes the overlap between the 3e' orbitals of the cyclopropane and the π-system of the pyrazole ring.

Conformation of the Carboxylic Acid Group

The carboxylic acid group is generally expected to be coplanar with the pyrazole ring to maximize π-conjugation. However, steric clashes with the adjacent cyclopropyl group could lead to a twisted conformation. The orientation of the hydroxyl group within the carboxylic acid can also vary, leading to different hydrogen bonding patterns in the solid state and in solution.[6]

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the molecule's structure and dynamics.

Experimental Approaches

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[11][12]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Causality: This technique provides unambiguous proof of the molecular connectivity and the preferred conformation in the crystalline state. The observed solid-state conformation can provide a starting point for computational studies of its solution-phase behavior.

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution.[13]

Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of all protons and carbons in the molecule.

  • 2D NMR: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be performed to determine through-space proximities between protons, providing crucial information about the relative orientation of the substituents and the overall conformation in solution.

Causality: NMR provides information about the time-averaged conformation in solution. By analyzing coupling constants and NOE enhancements, one can deduce the preferred rotamers of the flexible propyl chain and the relative orientations of the substituents.

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis Sample Dissolve in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC_HMBC HSQC/HMBC H1_NMR->HSQC_HMBC NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR->HSQC_HMBC Connectivity Establish Connectivity COSY->Connectivity HSQC_HMBC->Connectivity Conformation Determine Conformation NOESY->Conformation Connectivity->Conformation Computational_Workflow cluster_dft DFT Calculations cluster_md Molecular Dynamics DFT_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) DFT_Energy Single-Point Energy (Higher Level Theory) DFT_Opt->DFT_Energy DFT_Freq Frequency Analysis DFT_Energy->DFT_Freq MD_Setup System Setup (Solvent Box) MD_Equil Equilibration MD_Setup->MD_Equil MD_Prod Production Run MD_Equil->MD_Prod MD_Analysis Trajectory Analysis MD_Prod->MD_Analysis Start Initial 3D Structure Start->DFT_Opt Start->MD_Setup

Caption: Computational workflow for conformational analysis.

Conclusion

The molecular structure and conformational preferences of this compound are critical determinants of its potential biological activity. A comprehensive understanding of these features requires a synergistic approach that combines high-resolution experimental techniques like X-ray crystallography and NMR spectroscopy with robust computational methods such as DFT and molecular dynamics simulations. The insights gained from such studies will be invaluable for the rational design of new pyrazole-based therapeutic agents with improved efficacy and selectivity.

References

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  • Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. (URL: [Link])

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  • BCL::Conf: small molecule conformational sampling using a knowledge based rotamer library. Journal of Cheminformatics, 7, 49. (URL: [Link])

  • Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry, 7, 24. (URL: [Link])

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  • 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776464 - PubChem. (URL: [Link])

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  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3513. (URL: [Link])

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  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1301-1303. (URL: [Link])

  • Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 94-102. (URL: [Link])

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Introduction: The Pyrazole Scaffold as a Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described by Ludwig Knorr in 1883, this seemingly simple ring system has proven to be a remarkably versatile and "privileged" scaffold in the design of therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other cyclic structures have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of clinical conditions.[2][3] Pyrazole-containing drugs are used to treat diseases ranging from cancer and inflammation to cardiovascular disorders and central nervous system ailments.[3][4]

The success of the pyrazole nucleus lies in its synthetic accessibility and its capacity to engage in various non-covalent interactions with biological macromolecules. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, while the planar ring system facilitates crucial π-stacking interactions within protein binding pockets.[3] This adaptability has enabled the development of highly potent and selective modulators for diverse and challenging drug targets.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key therapeutic targets of pyrazole compounds. Moving beyond a simple catalog of activities, we will delve into the mechanistic rationale for targeting specific proteins, present detailed experimental protocols for target validation, and offer quantitative data to illustrate the structure-activity relationships that govern efficacy. As a Senior Application Scientist, the aim is to synthesize technical accuracy with field-proven insights, offering a practical and authoritative resource for advancing pyrazole-based drug discovery programs.

Chapter 1: Targeting Enzymes — The Catalytic Core of Cellular Function

Enzymes represent a major class of drug targets due to their critical roles in virtually all physiological and pathological processes. The pyrazole scaffold has been masterfully employed to create potent and selective inhibitors for several key enzyme families.

Cyclooxygenase (COX) Isoforms: Precision Inhibition for Anti-Inflammatory Therapy

Mechanism of Action: Cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin precursors.[5] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining, COX-2 is an inducible enzyme, primarily expressed at sites of inflammation.[5][6] Prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.[7]

Rationale for Pyrazole-Based Inhibitors: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to common gastrointestinal side effects.[6] The development of selective COX-2 inhibitors was a major therapeutic breakthrough. The diaryl-substituted pyrazole structure of Celecoxib is a classic example. Its sulfonamide side chain binds to a hydrophilic pocket present in the active site of COX-2 but not COX-1, conferring its ~10-20 fold selectivity and allowing it to reduce inflammation while minimizing gastrointestinal risks.[6][8]

Signaling Pathway: Prostaglandin Synthesis

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Homeostasis Gastric Protection Platelet Aggregation PGH2_1->Homeostasis Inflammation Inflammation Pain, Fever PGH2_2->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole compounds.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes to the manufacturer's specified concentration.

    • Prepare a solution of heme cofactor.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a colorimetric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare serial dilutions of the pyrazole test compound and a reference inhibitor (e.g., Celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer.

    • Add 10 µL of heme cofactor.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound dilution (or DMSO for control wells).

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate.

    • Immediately add 10 µL of the TMPD colorimetric probe.

    • Incubate at room temperature for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Read the absorbance at 590 nm using a microplate reader.

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative COX-2 Inhibition

CompoundPrimary TargetIC₅₀ (COX-2)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.04 µM>375[9]
Compound 11 COX-216.2 nMHigh[10]
Compound 16 COX-220.1 nMHigh[10]
AD 532 COX-2Less potent than CelecoxibHigh[11]
Indomethacin COX-1/COX-20.63 µM0.1[9]
Protein Kinases: A Master Switch for Cellular Signaling

Mechanism of Action: Protein kinases catalyze the phosphorylation of substrate proteins, acting as critical nodes in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[12] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[13]

Rationale for Pyrazole-Based Inhibitors: The pyrazole scaffold is a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors.[14][15] It mimics the adenine portion of ATP, forming key hydrogen bonds with the kinase's hinge region, thereby blocking the enzyme's catalytic activity. The versatility of substitution on the pyrazole ring allows for fine-tuning of selectivity and potency against specific kinases. Numerous pyrazole-based kinase inhibitors, such as Ruxolitinib (JAK1/2), Ibrutinib (BTK), and Crizotinib (ALK/c-Met), are now standard-of-care cancer therapies.[2][14]

Signaling Pathway: The JAK-STAT Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription Cytokine Cytokine Cytokine->Receptor Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare kinase buffer (specific to the kinase being assayed).

    • Dilute the active kinase (e.g., JAK2) and its specific substrate peptide to optimal concentrations in the kinase buffer.

    • Prepare serial dilutions of the pyrazole test compound in DMSO.

    • Reconstitute ADP-Glo™ Reagent and Kinase Detection Substrate as per the manufacturer's instructions.

  • Kinase Reaction:

    • Set up the reaction in a 384-well plate. To each well, add:

      • 1 µL of test compound dilution (or DMSO for control).

      • 2 µL of kinase/substrate mix.

      • 2 µL of ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well. This reagent also contains luciferase/luciferin to produce light from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no kinase" and "vehicle control" wells.

    • Plot the data and perform a non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

InhibitorPrimary Target Kinase(s)IC₅₀Reference
Ruxolitinib JAK1 / JAK2~3 nM[14]
Afuresertib Akt1 / Akt2 / Akt31.3 nM / 2 nM / 2.6 nM[16]
Asciminib Bcr-Abl0.5 nM[16]
Compound 1c Haspin66 nM[17]
Compound 25 RETpIC₅₀ = 8.8[18]
Monoamine Oxidases (MAO): Regulating Neurotransmitter Balance

Mechanism of Action: Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and noradrenaline.[19][20] Inhibition of these enzymes increases the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for treating depression and neurodegenerative disorders like Parkinson's disease.[21][22]

Rationale for Pyrazole-Based Inhibitors: Pyrazole and its dihydro derivatives, pyrazolines, have been identified as effective scaffolds for MAO inhibitors.[20][23] These compounds can selectively target MAO-A or MAO-B, or act as dual inhibitors, offering a versatile platform for developing novel agents for neuropsychiatric conditions.[21][24][25] The pyrazoline scaffold, in particular, shows a strong affinity for MAO isoforms.[21]

Workflow Diagram: Screening for MAO Inhibitors

MAO_Screening Library Pyrazole Compound Library Primary Primary Screen (e.g., MAO-Glo Assay) Library->Primary Hit Identify Hits (% Inhibition > 50%) Primary->Hit Dose Dose-Response (IC50 Determination) Hit->Dose Active Selectivity Selectivity Assay (MAO-A vs. MAO-B) Dose->Selectivity Lead Lead Compound Selectivity->Lead

Caption: High-throughput screening workflow for MAO inhibitors.

Chapter 2: Targeting G-Protein Coupled Receptors (GPCRs) — The Cellular Communication Network

GPCRs are the largest family of membrane receptors and are involved in a vast number of physiological processes, making them highly valuable drug targets.

Cannabinoid Receptor 1 (CB1): A Peripherally-Focused Approach

Mechanism of Action: The endocannabinoid system, primarily through the CB1 receptor, plays a significant role in regulating appetite, energy balance, and metabolism.[26][27] CB1 receptors are highly expressed in the central nervous system (CNS) but are also present in peripheral tissues like adipose tissue, the liver, and muscle.[27][28] Activation of CB1 receptors generally promotes food intake and fat storage.[29]

Rationale for Pyrazole-Based Inhibitors: The pyrazole derivative Rimonabant was the first selective CB1 receptor antagonist/inverse agonist developed for the treatment of obesity.[30][31] By blocking CB1 receptors, it decreased appetite and improved metabolic parameters.[26][27] However, its blockade of central CB1 receptors led to significant psychiatric side effects, resulting in its market withdrawal.[28][29] This has driven a major research effort to develop peripherally restricted CB1 antagonists. The strategy involves modifying the pyrazole scaffold to increase its topological polar surface area (TPSA), which limits its ability to cross the blood-brain barrier, thereby retaining the metabolic benefits without the CNS-related adverse effects.[28]

Signaling Pathway: CB1 Receptor Antagonism

CB1_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor AC Adenylyl Cyclase CB1R->AC Inhibits cAMP cAMP AC->cAMP Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates Rimonabant Peripheral Pyrazole Antagonist Rimonabant->CB1R Blocks Response Cellular Response (e.g., Decreased Lipogenesis) cAMP->Response

Caption: Blockade of CB1 receptor signaling by pyrazole antagonists.

Experimental Protocol: CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol is used to determine a compound's binding affinity (Kᵢ) for the CB1 receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human CB1 receptor (e.g., CHO-hCB1).

    • Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer containing a fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP-55,940).

      • 25 µL of test compound dilution (or vehicle for total binding, or a high concentration of a known antagonist for non-specific binding).

      • 25 µL of the prepared cell membranes.

    • Incubate the plate at 30°C for 90 minutes with gentle shaking.

  • Filtration and Scintillation Counting:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Data Presentation: Brain Penetration of CB1 Antagonists

CompoundKᵢ (hCB1)Brain/Plasma RatioClassificationReference
Rimonabant Potent~1.0Centrally Acting[28]
Compound 3 Potent<0.04Peripherally Restricted[28]
Compound 4 Potent<0.04Peripherally Restricted[28]
Compound 8c PotentVastly reduced vs. RimonabantPeripherally Restricted[28]

Conclusion and Future Directions

The pyrazole scaffold is unequivocally one of the most impactful structural motifs in modern drug discovery. Its proven success in targeting diverse and critical protein families—from enzymes like COX and kinases to GPCRs like the CB1 receptor—highlights its remarkable utility. The ability to precisely modify the pyrazole core allows medicinal chemists to systematically optimize potency, selectivity, and pharmacokinetic properties, as exemplified by the progression from broad-spectrum NSAIDs to selective COX-2 inhibitors, and from centrally-acting CB1 antagonists to peripherally-restricted candidates.

The journey of pyrazole-based therapeutics is far from over. Future research will likely focus on leveraging this privileged scaffold in emerging therapeutic modalities. This includes its use as a warhead for covalent inhibitors, a building block in proteolysis-targeting chimeras (PROTACs), and a core component in dual-target or multi-target agents designed to tackle complex diseases with a single molecule. The foundational knowledge and experimental frameworks detailed in this guide provide a robust platform for these future innovations, ensuring that the pyrazole ring will remain a vital tool in the development of next-generation medicines.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

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  • Celecoxib - Wikipedia. (URL: [Link])

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])

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Sources

Introduction: The Enduring Significance of the Pyrazole Nucleus

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Pyrazoles: Core Methodologies and Mechanistic Insights

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a vast array of molecules with diverse biological activities, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various agrochemicals. The versatility of the pyrazole scaffold, its ability to engage in various intermolecular interactions, and its metabolic stability make it a privileged structure in drug discovery. This guide provides a comprehensive overview of the most critical and widely employed methods for pyrazole synthesis, offering mechanistic insights, practical experimental protocols, and a comparative analysis to aid researchers in selecting the optimal synthetic strategy.

I. The Workhorse: Synthesis from 1,3-Dicarbonyl Compounds

One of the most classical and still widely practiced methods for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward and versatile entry into a wide range of substituted pyrazoles.

A. Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through a well-established pathway. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining free amino group attacks the second carbonyl. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrazole ring. The regioselectivity of the final product is determined by which carbonyl group undergoes the initial nucleophilic attack and which nitrogen of an unsymmetrical hydrazine derivative initiates the reaction.

Knorr_Pyrazole_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Intermediate_A Hydrazone Intermediate 1,3-Dicarbonyl->Intermediate_A Nucleophilic Attack Hydrazine Hydrazine Derivative Hydrazine->Intermediate_A Intermediate_B Cyclic Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Pyrazole Pyrazole Product Intermediate_B->Pyrazole Dehydration

Caption: The reaction mechanism of the Knorr pyrazole synthesis.

B. Experimental Protocol: Synthesis of 1,3,5-Trimethylpyrazole

This protocol details the synthesis of 1,3,5-trimethylpyrazole from acetylacetone and methylhydrazine.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve acetylacetone (0.1 mol) in 100 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (0.01 mol) to the solution.

  • With stirring, slowly add methylhydrazine (0.1 mol) to the mixture at room temperature. An exothermic reaction may be observed.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation or recrystallization to yield 1,3,5-trimethylpyrazole.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves both reactants and facilitates the reaction without interfering with the mechanism.

  • Acetic Acid Catalyst: The acidic catalyst protonates one of the carbonyl groups of the acetylacetone, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps, ensuring a higher yield of the pyrazole product.

II. The Power of Cycloaddition: [3+2] Dipolar Cycloadditions

[3+2] Cycloaddition reactions, particularly those involving diazo compounds and alkynes, represent a highly efficient and atom-economical route to pyrazoles. This method allows for the construction of the pyrazole ring in a single step with high regioselectivity.

A. Mechanism of the [3+2] Cycloaddition

In this concerted reaction, the 1,3-dipole (a diazo compound) reacts with a dipolarophile (an alkyne) to form the five-membered pyrazole ring. The regiochemistry of the addition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne, as described by frontier molecular orbital theory.

Dipolar_Cycloaddition Diazo Diazo Compound (1,3-Dipole) Transition_State Concerted Transition State Diazo->Transition_State Alkyne Alkyne (Dipolarophile) Alkyne->Transition_State Pyrazole Pyrazole Product Transition_State->Pyrazole [3+2] Cycloaddition

Caption: The concerted mechanism of [3+2] dipolar cycloaddition for pyrazole synthesis.

B. Experimental Protocol: Synthesis of a Substituted Pyrazole via a Copper-Catalyzed [3+2] Cycloaddition

This protocol outlines the synthesis of a tri-substituted pyrazole from a terminal alkyne, a sulfonyl azide, and an amine in the presence of a copper catalyst.

Materials:

  • Terminal alkyne

  • Sulfonyl azide

  • Amine

  • Copper(I) iodide (CuI)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuI (5 mol%).

  • Add the terminal alkyne (1.0 mmol), sulfonyl azide (1.2 mmol), and amine (1.5 mmol) in toluene (5 mL).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Iodide Catalyst: The copper catalyst is crucial for this transformation. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes a [3+2] cycloaddition with the in situ generated diazo compound from the sulfonyl azide and amine.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) species.

  • Toluene as Solvent: Toluene is a high-boiling, non-polar solvent that is suitable for the reaction temperature and does not coordinate strongly to the catalyst.

III. Modern Approaches: Metal-Catalyzed Cross-Coupling Reactions

Recent advances in organometallic chemistry have opened up new avenues for pyrazole synthesis, particularly through metal-catalyzed cross-coupling reactions. These methods allow for the late-stage functionalization of pre-formed pyrazole rings, enabling the synthesis of complex and highly decorated pyrazole derivatives that are often inaccessible through classical methods.

A. Overview of Cross-Coupling Strategies

Commonly employed cross-coupling reactions for pyrazole functionalization include the Suzuki, Heck, and Sonogashira reactions. These reactions typically involve the coupling of a halogenated pyrazole with a suitable coupling partner (e.g., a boronic acid, an alkene, or a terminal alkyne) in the presence of a palladium or copper catalyst.

Cross_Coupling_Workflow cluster_0 Catalytic Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Functionalized_Pyrazole Functionalized Pyrazole Reductive_Elimination->Functionalized_Pyrazole Halogenated_Pyrazole Halogenated Pyrazole Halogenated_Pyrazole->Oxidative_Addition Coupling_Partner Coupling Partner Coupling_Partner->Transmetalation

Caption: A generalized catalytic cycle for the cross-coupling functionalization of pyrazoles.

IV. Comparative Analysis of Synthesis Methods

MethodAdvantagesDisadvantagesSubstrate Scope
Knorr Synthesis Simple, inexpensive starting materials, well-established.Can lack regioselectivity with unsymmetrical starting materials.Broad for 1,3-dicarbonyls and hydrazines.
[3+2] Cycloaddition High atom economy, often concerted and stereospecific.Diazo compounds can be hazardous, may require metal catalysts.Wide range of alkynes and diazo precursors.
Cross-Coupling Excellent for late-stage functionalization, high functional group tolerance.Requires pre-functionalized pyrazoles, expensive catalysts and ligands.Broad, dependent on the specific cross-coupling reaction.

Conclusion

The synthesis of pyrazoles is a rich and evolving field, with a diverse array of methods available to the synthetic chemist. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. While classical methods like the Knorr synthesis remain valuable for their simplicity and cost-effectiveness, modern techniques such as [3+2] cycloadditions and metal-catalyzed cross-couplings offer unparalleled efficiency and versatility for the construction of complex pyrazole-containing molecules. A thorough understanding of the mechanisms and practical considerations of these methods is paramount for the successful design and execution of synthetic strategies targeting novel pyrazole derivatives for applications in drug discovery and beyond.

References

  • Faria, J. V., et al. (2017). "Pyrazoles: A Review of Their Synthesis and Biological Applications." Molecules. [Link]

  • Kumar, V., et al. (2013). "Recent advances in the synthesis of pyrazoles: a review." RSC Advances. [Link]

  • Yet, L. (2009). "Chapter 5.1 - Five-Membered Ring Systems: Pyrazoles and Related Systems." Comprehensive Organic Synthesis II. [Link]

Methodological & Application

Navigating the Synthetic Landscape of Pyrazole-4-Carboxylic Acid: A Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, pyrazole-4-carboxylic acid stands out as a versatile building block, offering multiple points for chemical modification to generate diverse molecular libraries for drug discovery. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic functionalization of pyrazole-4-carboxylic acid, detailing robust protocols and the underlying chemical principles.

Introduction: The Significance of Pyrazole-4-Carboxylic Acid

The pyrazole ring system is a privileged structure in drug design due to its ability to engage in various biological interactions. The presence of a carboxylic acid at the 4-position provides a convenient handle for a wide array of chemical transformations. These modifications can be broadly categorized into three main areas: reactions involving the carboxylic acid group, functionalization of the pyrazole nitrogen atoms, and substitution at the carbon atoms of the ring. Understanding the interplay of these modifications is crucial for the rational design of novel therapeutics.

I. Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is arguably the most versatile functional handle on the pyrazole-4-carboxylic acid scaffold. Its transformation into esters, amides, and other derivatives is fundamental to library synthesis.

A. Esterification: A Gateway to Further Modification

Esterification is often a primary step to protect the carboxylic acid or to introduce new functionalities. The Fischer-Speier esterification is a classical and reliable method.[1] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1]

Protocol: Fischer-Speier Esterification of Pyrazole-4-Carboxylic Acid

  • Reaction Setup: To a solution of pyrazole-4-carboxylic acid (1.0 eq) in a suitable anhydrous alcohol (e.g., methanol, ethanol; used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The protonation of the carbonyl oxygen by the strong acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1] Using the alcohol as the solvent drives the equilibrium towards the ester product.[1]

B. Amide Bond Formation: A Key to Bioactivity

Amide coupling is a cornerstone of medicinal chemistry, as the amide bond is a key feature in many biologically active molecules. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) is a widely adopted and effective method.

Protocol: EDC/HOBt Mediated Amide Coupling

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve pyrazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Amine Addition: To the activated mixture, add the desired amine (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Isolation: Quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification is typically achieved by column chromatography.

Trustworthiness: The inclusion of HOBt forms a more stable and reactive HOBt ester, which minimizes side reactions and the risk of racemization. The base is crucial for neutralizing the hydrochloride salt of EDC and the acid formed during the reaction.

II. N-Functionalization of the Pyrazole Ring

Modification of the nitrogen atoms of the pyrazole ring is a powerful strategy to modulate the physicochemical properties and biological activity of the resulting compounds.

A. N-Arylation: Expanding Molecular Diversity

The Ullmann condensation and Buchwald-Hartwig amination are two prominent methods for the N-arylation of pyrazoles.[2][3][4] These copper- and palladium-catalyzed reactions, respectively, allow for the introduction of a wide range of aryl and heteroaryl groups.

Protocol: Copper-Catalyzed Ullmann-Type N-Arylation

  • Reaction Components: In a reaction vessel, combine the pyrazole-4-carboxylic acid ester (1.0 eq), the aryl halide (e.g., aryl iodide or bromide, 1.2 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a suitable ligand (e.g., L-proline, 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[5]

  • Solvent and Temperature: Add a high-boiling point solvent such as DMF, Dimethyl sulfoxide (DMSO), or toluene. Heat the reaction mixture at a temperature ranging from 80 to 140 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through celite to remove inorganic salts. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by chromatography.

Expertise & Experience: The choice of ligand is critical for the success of the Ullmann coupling; diamine and amino acid-based ligands have been shown to be particularly effective in promoting the reaction at lower temperatures.[4][5]

III. C-Functionalization of the Pyrazole Ring

Direct functionalization of the carbon atoms of the pyrazole ring provides another avenue for structural diversification. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

A. C5-Arylation via C-H Activation

For pyrazole-4-carboxylates, the ester group can act as a removable blocking group, directing arylation to the C5 position.[6] This palladium-catalyzed C-H activation/arylation strategy is highly efficient.[6]

Protocol: Palladium-Catalyzed C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate

  • Reaction Setup: Combine ethyl 1-methylpyrazole-4-carboxylate (1.5 mmol), the desired aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), and KOAc (2.0 mmol) in DMA (N,N-Dimethylacetamide) (3 mL).[6]

  • Reaction Conditions: Heat the mixture at 150 °C in a sealed tube until the starting material is consumed (as monitored by GC-MS).

  • Product Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography on silica gel.[6]

Authoritative Grounding: This method demonstrates high tolerance for a variety of functional groups on the aryl bromide and consistently provides good to excellent yields of the C5-arylated products.[6]

B. Functionalization via Halogenated Intermediates

Halogenation of the pyrazole ring, followed by cross-coupling reactions like the Suzuki-Miyaura coupling, is a classic and robust strategy.[7] For instance, a 4-bromopyrazole derivative can be coupled with a wide range of boronic acids.[8][9][10][11]

Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative

  • Reagents: To a mixture of the 4-bromopyrazole derivative (1.0 eq), the boronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Work-up: After completion, cool the reaction, add water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[12]

IV. Decarboxylation: Removing the Guiding Group

In some synthetic strategies, the carboxylic acid (or its ester derivative) at the C4 position serves as a directing or blocking group and needs to be removed in a later step.[6] This can be achieved through decarboxylation under basic or acidic conditions.[13][14][15]

Protocol: Decarboxylation of a Pyrazole-4-carboxylic Acid Derivative

  • Basic Hydrolysis: Stir a mixture of the pyrazole-4-carboxylate ester (e.g., ethyl 1-methyl-5-arylpyrazole-4-carboxylate, 0.5 mmol) and 2 N aqueous NaOH (1 mL) in DMA (1 mL) at 100 °C for 1 hour.[6]

  • Acidification and Decarboxylation: After cooling, acidify the mixture with H₂SO₄ (0.25 mL) and stir at 150 °C for 10 hours.[6]

  • Extraction: Basify the mixture with 2 N aqueous NaOH and extract with EtOAc. The combined organic layers are dried over MgSO₄ and concentrated to yield the decarboxylated pyrazole.[6]

Data Presentation

Functionalization StrategyKey ReagentsTypical YieldsReference
Esterification Alcohol, H₂SO₄Good to Excellent[1]
Amide Coupling Amine, EDC, HOBt, DIPEA70-95%[16]
N-Arylation (Ullmann) Aryl halide, CuI, Ligand, Base60-90%[4][5]
C5-Arylation (C-H Act.) Aryl bromide, Pd(OAc)₂, KOAc71-81%[6]
Suzuki-Miyaura Coupling Boronic acid, Pd catalyst, BaseGood to Excellent[7]
Decarboxylation NaOH, H₂SO₄~76%[6]

Visualization of Key Workflows

Functionalization_Workflow cluster_ring Ring Functionalization start Pyrazole-4-Carboxylic Acid ester Esterification (Alcohol, H+) start->ester 1a amide Amide Coupling (Amine, EDC/HOBt) start->amide 1b n_aryl N-Arylation (Ullmann/Buchwald) start->n_aryl 2a halogenation Halogenation start->halogenation 3b c5_aryl C5-Arylation (Pd-Catalyzed C-H Act.) ester->c5_aryl 3a decarboxylation Decarboxylation (Acid/Base, Heat) c5_aryl->decarboxylation 4 suzuki Suzuki Coupling halogenation->suzuki

Caption: A workflow diagram illustrating the key functionalization pathways for pyrazole-4-carboxylic acid.

Amide_Coupling_Mechanism RCOOH Pyrazole-4-COOH Active_Intermediate O-Acylisourea Intermediate RCOOH->Active_Intermediate + EDC EDC EDC HOBt_Ester Active HOBt Ester Active_Intermediate->HOBt_Ester + HOBt HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + R'-NH2 Amine R'-NH2

Caption: A simplified diagram of the EDC/HOBt mediated amide coupling reaction mechanism.

Conclusion

The strategic functionalization of pyrazole-4-carboxylic acid is a powerful approach in modern drug discovery. By leveraging the diverse reactivity of the carboxylic acid moiety, the pyrazole nitrogens, and the ring carbons, chemists can efficiently generate libraries of novel compounds with diverse pharmacological profiles. The protocols outlined in this application note provide a robust foundation for the synthesis and exploration of this important chemical space.

References

  • Benchchem. (n.d.). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.
  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.
  • MDPI. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole.
  • PubMed. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones.
  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • MDPI. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
  • ResearchGate. (2006). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
  • ResearchGate. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ACS Publications. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). Application Note: Protocol for Esterification of 3-Formyl-2-pyrazinecarboxylic Acid.

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical entities that can serve as leads for the next generation of therapeutics. Pyrazole derivatives have shown considerable promise, with some acting as potent inhibitors of essential bacterial processes like DNA replication and cell wall synthesis.[3][5]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of the antimicrobial properties of a specific pyrazole derivative: 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid . This compound's unique substitution pattern—featuring a cyclopropyl group, a propyl chain, and a carboxylic acid moiety—presents an interesting profile for biological investigation.[1]

These application notes offer detailed, field-proven protocols for determining the compound's in vitro efficacy against a panel of clinically relevant bacteria. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and trustworthiness.[6][7][8]

Rationale and Putative Mechanism of Action

The antimicrobial potential of pyrazole derivatives is well-documented.[9][10][11] The core pyrazole ring and its substituents can interact with various microbial targets. While the precise mechanism of this compound is yet to be elucidated, related compounds have been shown to exert their effects through several pathways:

  • Inhibition of Nucleic Acid Synthesis: Some pyrazole derivatives function as DNA gyrase inhibitors, targeting essential bacterial topoisomerases (II and IV) and thereby preventing DNA replication and repair. This mechanism confers activity against both Gram-positive and Gram-negative bacteria.[5]

  • Disruption of Cell Wall Integrity: The bacterial cell wall is a critical structure for survival, and its synthesis is a common antibiotic target. Certain pyrazole-hydrazone derivatives have been identified as potent disruptors of the bacterial cell wall.[5] The structural differences between Gram-positive (thick peptidoglycan layer) and Gram-negative (outer membrane) cell walls can lead to differential susceptibility.[3]

  • Multi-Target Inhibition: Advanced studies on some pyrazole compounds have revealed a bactericidal effect that involves the simultaneous inhibition of cell wall, protein, and nucleic acid synthesis.[5]

The specific substituents on the this compound molecule may enhance its interaction with microbial targets, making it a compelling candidate for thorough antimicrobial evaluation.

Experimental Workflow Overview

The following diagram outlines the logical flow for a comprehensive in vitro evaluation of a novel chemical entity for antimicrobial activity, from initial preparation to final characterization.

Antimicrobial_Assay_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Analysis & Confirmation cluster_result Phase 4: Final Characterization Compound_Prep Compound Solubilization (DMSO Stock) MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Disk_Assay Disk Diffusion Assay (Qualitative Screen) Compound_Prep->Disk_Assay Inoculum_Prep Bacterial Inoculum Prep (0.5 McFarland Standard) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay Data_Analysis Data Interpretation (MIC Value) MIC_Assay->Data_Analysis Disk_Assay->Data_Analysis MBC_Assay Subculture for MBC (Bactericidal vs. Bacteriostatic) Data_Analysis->MBC_Assay Final_Report Final Report (MIC, MBC, MBC/MIC Ratio) MBC_Assay->Final_Report

Sources

The Pyrazole Scaffold: A Comprehensive Guide to its Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Status of the Pyrazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs across diverse therapeutic areas. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has unequivocally earned this status.[1][2] First identified by Ludwig Knorr in 1883, this seemingly simple ring system offers a unique combination of metabolic stability, synthetic versatility, and rich electronic properties that make it a cornerstone of modern drug discovery.[3][4]

The pyrazole core is not merely a passive linker but an active pharmacophoric element. Its two nitrogen atoms can act as hydrogen bond donors and acceptors, while the carbon atoms of the ring can be readily functionalized to create a three-dimensional arrangement of substituents that can be tailored to fit the specific contours of a target protein's binding site. This inherent versatility has led to the development of pyrazole-containing drugs for a vast array of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[5][6][7] This guide will provide an in-depth exploration of the application of pyrazole derivatives in medicinal chemistry, offering both foundational knowledge and practical protocols for researchers in the field.

Therapeutic Applications: A Scaffold for All Seasons

The broad utility of the pyrazole core is best illustrated by the sheer diversity of its therapeutic applications. Pyrazole derivatives have been successfully developed as potent and selective inhibitors of various enzymes, modulators of receptors, and antimicrobial agents.[3][8][9]

Anticancer Agents: Targeting the Drivers of Malignancy

The fight against cancer has been a major focus of pyrazole-based drug discovery. These compounds have been particularly successful as inhibitors of protein kinases, a class of enzymes that are often dysregulated in cancer and drive tumor growth and proliferation.[10] The pyrazole scaffold serves as an excellent framework for designing kinase inhibitors that can compete with ATP for binding to the enzyme's active site.[10]

A prime example is Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis.[2] Another notable example is Crizotinib , which targets ALK and ROS1 kinases in non-small cell lung cancer.[2] The success of these and other pyrazole-based kinase inhibitors has solidified the importance of this scaffold in oncology drug development.[10]

Table 1: Selected FDA-Approved Pyrazole-Containing Anticancer Drugs [2]

Drug NameTarget(s)Approved Indications
RuxolitinibJAK1, JAK2Myelofibrosis
IbrutinibBruton's tyrosine kinase (BTK)B-cell malignancies
AxitinibVEGFR, PDGFR, KITRenal cell carcinoma
NiraparibPARPOvarian cancer
EncorafenibBRAF V600E/KMelanoma
CrizotinibALK, ROS1Non-small cell lung cancer
Anti-inflammatory Drugs: Quelling the Fire of Inflammation

Perhaps one of the most well-known applications of pyrazole derivatives is in the development of anti-inflammatory drugs. The blockbuster drug Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that is widely used to treat the pain and inflammation associated with arthritis. The pyrazole core of Celecoxib is crucial for its selective binding to the COX-2 enzyme over the closely related COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Antimicrobial Agents: A New Weapon in the Fight Against Drug Resistance

The rise of antimicrobial resistance is a major global health threat, and there is an urgent need for new classes of antibiotics. Pyrazole derivatives have shown significant promise as potent antibacterial and antifungal agents.[1] Researchers have successfully synthesized pyrazole compounds with selective activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[11]

Synthesis of Pyrazole Derivatives: A Practical Protocol

The synthetic accessibility of the pyrazole core is a key reason for its widespread use in medicinal chemistry.[10] One of the most common and reliable methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[4]

Protocol: Synthesis of a Model 1,3,5-Trisubstituted Pyrazole

This protocol describes the synthesis of a generic 1,3,5-trisubstituted pyrazole, a common motif in many biologically active compounds.

Reaction Scheme:

Materials and Reagents:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol or acetic acid (solvent)

  • Sodium acetate (if using hydrazine hydrochloride)

  • Glacial acetic acid (catalyst, optional)

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the reaction mixture. If using a free hydrazine base, sodium acetate is not required.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used solvents as they are polar enough to dissolve the reactants and facilitate the reaction. Acetic acid can also act as a catalyst.

  • Hydrazine Salt vs. Free Base: Hydrazine hydrochloride is often used as it is more stable and easier to handle than the free base. Sodium acetate is added to neutralize the HCl and generate the free hydrazine in situ.

  • Heating: The condensation reaction is typically endothermic and requires heat to proceed at a reasonable rate.

Biological Evaluation: Assessing Therapeutic Potential

Once a series of pyrazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay will depend on the intended therapeutic target.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the anticancer activity of pyrazole compounds by measuring their ability to inhibit cell proliferation.[2]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability.

Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Pyrazole compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[2]

  • Incubation: Incubate the plates for 48-72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Concepts

Generalized Kinase Inhibition by a Pyrazole Derivative

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Substrate Protein Substrate ATP->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->ATP Competitive Binding

Caption: Competitive inhibition of a kinase by a pyrazole derivative.

Workflow for Synthesis and Biological Evaluation

G Start Design of Pyrazole Derivatives Synthesis Chemical Synthesis (e.g., Knorr Synthesis) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process End Preclinical Development SAR_Analysis->End Candidate Selection Lead_Optimization->Synthesis

Caption: Iterative workflow for the discovery of pyrazole-based drugs.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility and proven track record have cemented its place as a truly privileged structure in the medicinal chemist's toolbox.[2] From potent anticancer and anti-inflammatory agents to promising new antimicrobial and neuroprotective compounds, the applications of pyrazole derivatives continue to expand. Future research will undoubtedly focus on the development of novel synthetic methodologies to access even more diverse and complex pyrazole structures.[6][12] Furthermore, a deeper understanding of the structure-activity relationships of these compounds, aided by computational modeling and structural biology, will pave the way for the design of next-generation pyrazole-based therapeutics with enhanced efficacy, selectivity, and safety profiles.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • Springer. Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Available from: [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • Semantic Scholar. Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. Available from: [Link]

  • International Journal of Pharmacy and Technology. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • National Center for Biotechnology Information. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Journal of Pharmaceutical and Scientific Research. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]

Sources

Application Notes & Protocols: 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic Acid as a Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged structures" due to their proven ability to bind to a variety of biological targets. The pyrazole ring system is a quintessential example of such a scaffold.[1][2][3] Pyrazole derivatives are found in a wide array of pharmaceuticals, exhibiting activities that span anti-inflammatory, antimicrobial, anticancer, and antiviral applications.[1][4][5]

This guide focuses on a particularly valuable, functionalized pyrazole: 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid . This building block is strategically designed for synthetic utility. Its structure incorporates:

  • A stable 1H-pyrazole core , a key pharmacophore.

  • An N1-propyl group , which enhances lipophilicity and can modulate binding interactions.

  • A C5-cyclopropyl moiety , a rigid, three-dimensional group that can serve as a bioisostere for larger groups, improving metabolic stability and binding affinity.

  • A C4-carboxylic acid , which serves as a critical synthetic handle for derivatization, most commonly through amide bond formation.[6][7]

The convergence of these features makes this molecule an ideal starting point for generating diverse chemical libraries aimed at identifying novel lead compounds in drug development programs.

Physicochemical and Structural Data

A thorough understanding of a building block's fundamental properties is essential for effective experimental design. The key data for this compound are summarized below.[6]

PropertyValue
CAS Number 1248463-84-4
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
IUPAC Name This compound
SMILES CCCN1C(=C(C=N1)C(=O)O)C2CC2
InChI 1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14)
InChIKey WWUNMMVQRSQKDK-UHFFFAOYSA-N
Appearance Off-white to white solid (typical)
Solubility Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform); partially soluble in alcohols (MeOH, EtOH).

Core Application: Amide Library Synthesis

The primary application of this compound is as a scaffold for constructing libraries of pyrazole-4-carboxamides. The carboxylic acid functionality is readily converted into an amide bond, allowing for the systematic introduction of diverse chemical functionalities (R-groups) from a wide pool of commercially available primary and secondary amines. This approach is a cornerstone of hit-to-lead and lead optimization campaigns in medicinal chemistry.[8]

The resulting amide derivatives are explored for a multitude of potential therapeutic uses, leveraging the known biological activities of the pyrazole core.[1][6]

G A 5-Cyclopropyl-1-propyl-1H- pyrazole-4-carboxylic acid E Amide Product (Pyrazole-4-carboxamide) A->E B Primary or Secondary Amine (R-NHR') B->E C Coupling Agent (e.g., HATU, EDC) C->E Activation D Base (e.g., DIPEA) D->E

Caption: General scheme for amide library synthesis.

Detailed Experimental Protocols

The following protocols provide robust, field-proven methodologies for the derivatization of this compound.

Protocol 1: High-Efficiency Amide Coupling using HATU

This method is preferred for its high efficiency, mild reaction conditions, and broad substrate scope, including sterically hindered or electronically deactivated amines.

Principle of the Method: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine's ammonium salt and to neutralize the acidic byproducts generated during the reaction.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Sequentially add the amine (1.1 eq), HATU (1.2 eq), and finally DIPEA (2.5 eq). The order of addition is often not critical, but adding the base last is common practice.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours. The disappearance of the starting carboxylic acid is the primary indicator of completion.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water or 1M HCl and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Classic Two-Step Synthesis via the Acid Chloride

This is a cost-effective and powerful method, particularly useful for large-scale synthesis or when dealing with less reactive amines where peptide coupling reagents may be less efficient.

Principle of the Method: The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted in a separate step with the amine in the presence of a base (like triethylamine or pyridine) to form the amide. The base is crucial for scavenging the HCl generated during the amidation step.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic anhydrous DMF (1-2 drops)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (2.0 eq)

Step-by-Step Procedure:

Part A: Formation of the Acyl Chloride

  • Reaction Setup: Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM in a flask equipped with a reflux condenser and drying tube.

  • Catalyst Addition: Add a catalytic amount of DMF (1 drop).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl) occurs.

  • Reaction: Allow the mixture to warm to room temperature and then stir for 1-3 hours, or until the suspension becomes a clear solution and gas evolution ceases.

  • Isolation of Intermediate: Carefully concentrate the reaction mixture in vacuo to remove the solvent and excess oxalyl chloride. The resulting crude acyl chloride is a reactive intermediate and is typically used immediately without further purification.

Part B: Amidation

  • Amine Solution: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM and cool to 0 °C.

  • Addition of Acyl Chloride: Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC/LC-MS. Once complete, perform an aqueous work-up, purification, and characterization as described in Protocol 1 (Steps 6-10).

G A 1. Reagent Setup (Acid, Solvent) B 2. Add Coupling Reagents (Amine, HATU, DIPEA) A->B C 3. Stir at Room Temp (4-16 hours) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C If incomplete E 5. Aqueous Work-up (Extraction & Washes) D->E If complete F 6. Dry & Concentrate (MgSO4, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Experimental workflow for HATU-mediated amide coupling.

Conclusion

This compound is a high-value building block for synthetic and medicinal chemistry. Its pre-installed N-propyl and C-cyclopropyl groups offer desirable physicochemical properties, while the C4-carboxylic acid provides a reliable and versatile point of attachment for generating diverse molecular libraries. The protocols detailed herein offer robust and validated methods for leveraging this scaffold in the pursuit of novel chemical entities with potential therapeutic applications.

References

  • Benchchem. (n.d.). This compound | 1248463-84-4.
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  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. NATURALISTA CAMPANO, 28(1).
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  • The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5, 83523-83528. Retrieved from [Link]

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Application Notes and Protocols for High-Yield Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, including anti-inflammatory agents like Celecoxib, and a wide array of compounds with antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4] The persistent demand for novel pyrazole derivatives in drug discovery necessitates the development of robust, efficient, and high-yield synthetic methodologies.[3] This guide provides an in-depth exploration of experimental setups for pyrazole synthesis, moving from the foundational Knorr synthesis to advanced, high-yield techniques such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers in optimizing their synthetic strategies.

The Strategic Importance of Pyrazole Synthesis

Nitrogen-containing heterocycles are paramount in organic chemistry, with pyrazoles standing out due to their vast range of biological activities.[1][4] The synthetic accessibility of the pyrazole ring allows for extensive functionalization, making it an ideal template for creating diverse chemical libraries for drug screening. Traditionally, pyrazole synthesis has relied on methods that can involve harsh conditions or result in modest yields.[5] Modern synthetic chemistry, however, has ushered in an era of process optimization, emphasizing sustainability, efficiency, and yield maximization. This note serves as a practical guide to navigating these methodologies.

Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr cyclocondensation, first reported in 1883.[6][7] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10][11] Its enduring prevalence is a testament to its reliability and the ready availability of starting materials.

The Underlying Mechanism: A Stepwise Perspective

The Knorr synthesis is typically an acid-catalyzed reaction that proceeds through a well-defined mechanism.[8][12] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and results in the formation of a hydrazone intermediate.[12][13]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrazole ring.[12]

Causality Insight: The choice of acid catalyst (often a few drops of glacial acetic acid) is crucial. It protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic hydrazine, thereby accelerating the initial condensation step.[11]

The Challenge of Regioselectivity

A key consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., phenylhydrazine), two different regioisomeric products can be formed, depending on which carbonyl group undergoes the initial attack.[6][7][12] Solvent choice can influence this outcome; for instance, using aprotic dipolar solvents like DMF can favor the regioselective synthesis of specific isomers compared to traditional protic solvents like ethanol.[6]

Knorr_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 1,3-Dicarbonyl Compound I1 Step 1: Condensation (Acid-Catalyzed) R1->I1 R2 Hydrazine Derivative R2->I1 I2 Hydrazone Intermediate I1->I2 I3 Step 2: Intramolecular Cyclization I2->I3 I4 Cyclic Intermediate I3->I4 I5 Step 3: Dehydration (-H₂O) I4->I5 P1 Aromatic Pyrazole Ring I5->P1

Caption: The mechanistic pathway of the Knorr Pyrazole Synthesis.

High-Yield Methodologies: Modern Approaches

To overcome the limitations of classical methods, several modern techniques have been developed that offer significantly improved yields, reduced reaction times, and more environmentally friendly profiles.[5][14]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis.[15][16] Unlike conventional heating, which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Causality Insight: This rapid heating dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[2][17] The result is frequently higher product yields and a reduction in the formation of side products that can occur during prolonged heating. This makes MAOS an excellent choice for high-throughput synthesis and library generation.[16]

Continuous Flow Chemistry

Flow chemistry represents a paradigm shift from traditional batch processing.[18] Reagents are pumped through a network of tubes and reactors where the reaction occurs. This technology offers superior control over reaction parameters like temperature, pressure, and stoichiometry.

Causality Insight: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling precise temperature control and minimizing thermal gradients.[19][20] This level of control often leads to cleaner reactions and higher yields.[21] Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, significantly improving the safety profile of the synthesis.[18]

Workflow_Comparison cluster_batch Batch Synthesis (Classic & Microwave) cluster_flow Continuous Flow Synthesis b1 1. Combine all reactants in flask b2 2. Heat (Hotplate/Microwave) for set time (mins to hrs) b1->b2 b3 3. Cool down b2->b3 b4 4. Work-up & Purification b3->b4 f1 1. Pump reagent streams separately f2 2. Mix & React in heated coil/chip (residence time in secs/mins) f1->f2 f3 3. In-line Quenching & Purification (Optional) f2->f3 f4 4. Continuous Product Collection f3->f4 start start->b1 Batch Start start->f1 Flow Start

Caption: Comparative workflow of batch vs. continuous flow synthesis.
Green Catalysis and Solvent-Free Conditions

The principles of green chemistry are increasingly influential in synthetic design.[14][22] For pyrazole synthesis, this includes the use of recyclable catalysts, such as nano-ZnO, which can provide excellent yields (up to 95%) with easy work-up.[6][7] Additionally, solvent-free reactions, sometimes facilitated by grinding or the use of ionic liquids like tetrabutylammonium bromide (TBAB), can reduce waste and lead to faster, cleaner reactions with high yields.[5][23]

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Classic Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a baseline method adapted from established procedures for synthesizing a pyrazolone, a common pyrazole derivative.[12][13]

  • Reagents & Materials:

    • Ethyl acetoacetate (1.0 eq)

    • Phenylhydrazine (1.1 eq)

    • Ethanol or Glacial Acetic Acid

    • Round-bottom flask with reflux condenser

    • Stir bar and magnetic stir plate

  • Procedure:

    • To a round-bottom flask, add ethyl acetoacetate and ethanol (approx. 5-10 mL per gram of ester).

    • Add phenylhydrazine to the solution, followed by a catalytic amount (2-3 drops) of glacial acetic acid.

    • Heat the mixture to reflux (approx. 80-100°C) with constant stirring for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The mobile phase can be a mixture like 30% ethyl acetate/70% hexane.[12]

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • If precipitation is slow, add cold water to the mixture.[13]

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold water or ethanol and allow it to air dry.

    • The product can be further purified by recrystallization from ethanol to obtain the pure pyrazolone.[12]

Protocol 2: High-Yield Microwave-Assisted Synthesis of Dihydro-Pyrazoles

This protocol is a generalized method for the rapid synthesis of pyrazoles from chalcones (α,β-unsaturated ketones).[24]

  • Reagents & Materials:

    • Substituted Dibenzalacetone (Chalcone) (1.0 eq, 1 mmol)

    • Phenylhydrazine hydrochloride (1.0 eq, 1 mmol)

    • Sodium hydroxide (2.5 eq, 2.5 mmol)

    • Absolute ethanol (3 mL)

    • Microwave vial with stir bar

    • Microwave reactor

  • Procedure:

    • In a microwave vial, combine the dibenzalacetone, phenylhydrazine hydrochloride, and absolute ethanol.

    • Add sodium hydroxide to make the solution alkaline.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100 W, maintaining a temperature of 75°C for 30 minutes.[24]

    • After irradiation, cool the vial to room temperature.

    • The precipitate formed is the product. Isolate by vacuum filtration.

    • Wash the solid with cold water and then cold ethanol.

    • Purify the crude product by recrystallization from ethanol or an ethanol-water mixture.[24]

Optimization and Comparative Data

Achieving high yields requires careful optimization of reaction conditions. The choice of solvent, catalyst, temperature, and reaction time can have a profound impact on the outcome.

Synthesis MethodKey ReactantsCatalyst/ConditionsSolventTypical TimeTypical YieldReference
Classic Knorr 1,3-Diketone, HydrazineAcetic Acid, RefluxEthanol1-4 hours70-95%[7]
Nano-Catalysis Ethyl Acetoacetate, PhenylhydrazineNano-ZnO, 60°CNone (Solvent-free)30-45 mins95%[6][7]
Microwave (MAOS) Chalcone, HydrazineNaOH, 75°C, 100WEthanol30 minsHigh[24]
Flow Chemistry Acetophenone, DMADMF, Hydrazine150-170°CDMF~12 mins (residence)High[21]
Green (Aqueous) Aldehyde, Malononitrile, HydrazineImidazoleWater10-25 mins80-92%[25][26]

Conclusion

While the classic Knorr synthesis remains a viable and important method, the pursuit of high-yield pyrazole synthesis has driven the adoption of modern technologies. Microwave-assisted synthesis offers a dramatic acceleration of reaction times with excellent yields, making it ideal for rapid library synthesis. For scalability, safety, and process control, continuous flow chemistry presents a superior alternative to batch processing.[18] Furthermore, the integration of green chemistry principles, through the use of efficient catalysts and the reduction or elimination of hazardous solvents, aligns high-yield synthesis with the critical goals of sustainability.[14] By understanding the mechanisms behind these varied approaches and leveraging the detailed protocols provided, researchers can select and optimize the ideal experimental setup to meet the demanding needs of modern drug discovery and development.

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Retrieved from [Link]

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  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). Molecules. Retrieved from [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Retrieved from [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). Molecules. Retrieved from [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. Retrieved from [Link]

  • Cu-catalysed pyrazole synthesis in continuous flow. (2018). Catalysis Science & Technology. Retrieved from [Link]

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  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). ResearchGate. Retrieved from [Link]

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  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. Retrieved from [Link]

  • synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

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  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • Knorr Pyrazole Synthesis (M. Pharm). (2019). Slideshare. Retrieved from [Link]

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  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved from [Link]

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  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2020). Journal of Chemical Sciences. Retrieved from [Link]

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Application Note: High-Purity Isolation of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazole carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The precise biological activity and material properties of these compounds are intrinsically linked to their purity. Co-synthesized impurities, such as regioisomers, unreacted starting materials, and side-products, can significantly impact efficacy, introduce toxicity, and impede regulatory approval in pharmaceutical applications.[1] Therefore, the development of robust and efficient purification strategies is a critical aspect of their synthesis and application.

This comprehensive guide provides a detailed overview of field-proven techniques for the purification of substituted pyrazole carboxylic acids, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with a focus on the underlying chemical principles to empower the user to adapt and troubleshoot these methods for a wide range of substituted pyrazole carboxylic acid derivatives.

Initial Purity Assessment and Characterization

Prior to embarking on a purification campaign, a thorough analysis of the crude product is essential to identify the nature and extent of impurities. This initial assessment will inform the selection of the most appropriate purification strategy.

1.1. Common Impurities in Pyrazole Carboxylic Acid Synthesis

The synthesis of substituted pyrazoles, often through condensation reactions, can lead to several common impurities:

  • Regioisomers: Unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can result in the formation of regioisomeric pyrazole products.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual dicarbonyl compounds, hydrazines, or their precursors.

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization may lead to the presence of pyrazoline byproducts.[1]

  • Colored Impurities: Side reactions involving the hydrazine starting material can often produce colored byproducts, imparting a yellow or red hue to the reaction mixture.[1]

1.2. Analytical Techniques for Initial Assessment

A multi-pronged analytical approach is recommended for a comprehensive understanding of the crude product's composition:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the number of components in a mixture and to screen for suitable solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A reverse-phase C18 column is often a good starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation of the desired product and identification of impurities by comparing the observed spectra with expected chemical shifts and coupling constants.[3][5][6]

  • Mass Spectrometry (MS): Provides molecular weight information of the components in the mixture, aiding in the identification of the target compound and potential byproducts.[3][7]

Purification Methodologies

The choice of purification method is dictated by the physicochemical properties of the target pyrazole carboxylic acid and its impurities. A combination of techniques is often employed to achieve high purity.

2.1. Acid-Base Extraction: Leveraging the Carboxylic Acid Moiety

Acid-base extraction is a powerful and scalable technique for the selective separation of acidic compounds from neutral and basic impurities. This method exploits the differential solubility of the pyrazole carboxylic acid in its protonated (organic-soluble) and deprotonated (water-soluble) forms.[8][9][10][11][12]

Principle:

The carboxylic acid group of the pyrazole derivative is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be isolated.

Workflow for Acid-Base Extraction:

AcidBaseExtraction cluster_0 Extraction with NaHCO₃(aq) Crude Crude Mixture in Organic Solvent (e.g., EtOAc) SepFunnel1 Separatory Funnel Crude->SepFunnel1 AqLayer1 Aqueous Layer (Pyrazole Carboxylate Salt) SepFunnel1->AqLayer1 Separate OrgLayer1 Organic Layer (Neutral/Basic Impurities) SepFunnel1->OrgLayer1 Separate Beaker Beaker AqLayer1->Beaker Waste Organic Waste OrgLayer1->Waste Acidify Acidify with HCl (to pH < 4) Beaker->Acidify Precipitate Precipitated Pure Pyrazole Carboxylic Acid Acidify->Precipitate Filter Filter and Wash Precipitate->Filter PureProduct Pure Product Filter->PureProduct

Caption: Workflow for Acid-Base Extraction Purification.

Detailed Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude substituted pyrazole carboxylic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the aqueous solution should be approximately equal to that of the organic solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure generated from CO₂ evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of the pyrazole carboxylic acid.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts.

  • Regeneration of the Carboxylic Acid: Cool the combined aqueous extracts in an ice bath and acidify by the dropwise addition of a concentrated acid, such as hydrochloric acid (HCl), with stirring until the pH is acidic (typically pH 2-3, test with pH paper).

  • Isolation of Pure Product: The protonated pyrazole carboxylic acid will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry under vacuum.[10]

2.2. Recrystallization: The Gold Standard for Solid Purification

Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent or solvent system can be identified.

Principle:

This technique relies on the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Solvent Selection for Pyrazole Carboxylic Acids:

The ideal recrystallization solvent should dissolve the pyrazole carboxylic acid sparingly at room temperature but have a high solubility at its boiling point. Common solvents and solvent systems for pyrazole carboxylic acids include:

Solvent/Solvent SystemPolarityComments
Ethanol/WaterPolarA versatile system for many polar organic compounds. The compound is dissolved in hot ethanol, and hot water is added dropwise until turbidity persists.[13]
MethanolPolarEffective for many pyrazole derivatives.[5][14]
EthanolPolarA good general-purpose solvent for recrystallization.[1][14][15]
Acetic AcidPolarCan be a good solvent for some carboxylic acids.
TolueneNon-polarSuitable for less polar substituted pyrazole carboxylic acids.
Ethyl Acetate/HexaneMedium/Non-polarA good solvent system for compounds of intermediate polarity.
Detailed Protocol for Recrystallization:
  • Solvent Screening: In a small test tube, add a small amount of the crude pyrazole carboxylic acid and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. If using a mixed solvent system, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Swirl the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be continued in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent to remove any adhering mother liquor, and dry them in a vacuum oven.

2.3. Column Chromatography: For Challenging Separations

Column chromatography is a powerful technique for separating compounds with similar polarities, such as regioisomers.

Principle:

The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.

Workflow for Column Chromatography:

ColumnChromatography Crude Crude Mixture Adsorb Adsorb onto Silica Gel Crude->Adsorb Column Packed Silica Gel Column Adsorb->Column Load Elute Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) Column->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for Purification by Column Chromatography.

Detailed Protocol for Column Chromatography:
  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of pyrazole derivatives.[16] For acidic compounds, smearing can be an issue. Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.[17]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent ratio is determined by TLC, aiming for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: The column can be packed using a "dry packing" or "wet packing" method. Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample Loading: The crude sample can be loaded onto the column as a concentrated solution in the mobile phase ("wet loading") or pre-adsorbed onto a small amount of silica gel ("dry loading"). Dry loading is often preferred for better resolution.

  • Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected sequentially.

  • Fraction Analysis: The composition of each fraction is monitored by TLC. Fractions containing the pure desired product are combined.

  • Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified pyrazole carboxylic acid.

Purity Analysis of the Final Product

After purification, the purity of the final product must be confirmed using appropriate analytical techniques.

  • HPLC: A single, sharp peak in the HPLC chromatogram is a good indicator of high purity. Purity is typically reported as a percentage of the total peak area.

  • LC-MS: Confirms the molecular weight of the purified compound.

  • NMR Spectroscopy: A clean NMR spectrum, free from impurity peaks, confirms the structural integrity and purity of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Recovery in Acid-Base Extraction Incomplete extraction or precipitation.Ensure thorough mixing during extraction. Check the pH after acidification to ensure complete protonation.
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Use a lower boiling point solvent. Add more solvent to the hot solution.
Poor Separation in Column Chromatography Incorrect mobile phase polarity. Column overloading.Optimize the mobile phase using TLC. Use a larger column or load less sample.
Streaking on TLC/Column The compound is too acidic and strongly interacts with the silica gel.Add a small amount of acetic or formic acid to the mobile phase.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved January 20, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Acid-Base Extraction of Organic Compounds. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization and Biological Screening of Newer Pyrazole Derivatives. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Purification of Amino-Pyrazoles. (2022, May 2). Reddit. Retrieved January 20, 2026, from [Link]

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  • Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. Retrieved January 20, 2026, from [Link]

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Application Note & Protocol: A Phased Approach to Screening 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic Acid for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, phased strategy for the initial preclinical evaluation of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid as a potential anticancer agent. The pyrazole scaffold is a well-established pharmacophore in oncology, with derivatives known to target various critical pathways in cancer progression, including protein kinases and tubulin polymerization.[1][2] This document outlines a systematic workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate the compound's mode of action. The protocols provided are designed to be robust and self-validating, incorporating essential controls and clear endpoints. The ultimate goal is to generate a foundational dataset to support a go/no-go decision for further development.

Introduction: The Rationale for Screening

The pyrazole ring system is a five-membered heterocycle that serves as a core structural motif in numerous FDA-approved drugs.[3] In oncology, pyrazole derivatives have been successfully developed as inhibitors of key targets like cyclin-dependent kinases (CDKs), Aurora kinases, and receptor tyrosine kinases.[2][4][5] The unique chemical properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1][6]

The subject of this guide, this compound, is a novel derivative. Its anticancer potential is currently uncharacterized. This screening protocol is therefore designed to answer three fundamental questions in a logical sequence:

  • Does the compound exhibit cytotoxic or cytostatic activity against human cancer cells?

  • If so, what is the potency and selectivity of this activity?

  • What is the underlying cellular mechanism of action (e.g., apoptosis, cell cycle arrest)?

This structured approach ensures an efficient use of resources, building a comprehensive biological profile of the compound from the ground up.

Pre-Screening: Compound Management and Cell Line Selection

Compound Handling and Solubilization

Accurate and reproducible results begin with proper compound management.

  • Solubility Testing: Initially, determine the solubility of the test compound in a biocompatible solvent. Dimethyl sulfoxide (DMSO) is the standard choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.

  • Stock Solution Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: For experiments, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium. Crucially, the final concentration of DMSO in the culture wells should not exceed 0.5% (v/v) , as higher concentrations can induce cytotoxicity.[7] A vehicle control (medium with the same final DMSO concentration) must be included in every experiment.

Cancer Cell Line Panel Selection

A diverse panel of cell lines is critical for identifying tissue-specific sensitivities and for building a preliminary spectrum of activity. The NCI-60 panel, developed by the U.S. National Cancer Institute, is the gold standard for this purpose, representing a wide range of human cancers including leukemia, lung, colon, breast, ovarian, and others.[8][9][10][11]

For an initial screen, a representative subset is recommended:

Cell Line Cancer Type Rationale
MCF-7 Breast (Adenocarcinoma)Represents hormone-dependent breast cancer.
MDA-MB-231 Breast (Adenocarcinoma)Represents aggressive, triple-negative breast cancer.
A549 Lung (Carcinoma)A common model for non-small cell lung cancer.
HCT116 Colon (Carcinoma)Represents colorectal cancer, often with KRAS mutations.
HepG2 Liver (Hepatocellular Carcinoma)A standard model for liver cancer.
PC-3 Prostate (Adenocarcinoma)Represents androgen-independent prostate cancer.
BJ Normal Human FibroblastA non-cancerous control line to assess selectivity.

Phase I: Primary Cytotoxicity Screening

The first biological assessment is to determine if the compound has a general anti-proliferative or cytotoxic effect. The MTT assay is a robust, cost-effective, and high-throughput colorimetric method for this purpose.[12][13][14]

Principle of the MTT Assay

The assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[12][14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[12]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound (e.g., from 0.1 µM to 100 µM) in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) to confirm assay validity.

    • Blank Control: Wells containing medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15] Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[12][15]

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell proliferation by 50%.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot and Analyze: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Phase II: Mechanistic Elucidation

If the compound shows potent cytotoxic activity (e.g., IC₅₀ < 10 µM) in one or more cancer cell lines, the next phase is to investigate how it inhibits cell growth. Flow cytometry is a powerful tool for this purpose.

Experimental Workflow for Mechanistic Studies

G cluster_0 Phase I: Cytotoxicity Confirmed start Compound shows IC50 < 10 µM in a sensitive cell line (e.g., HCT116) treat_cells treat_cells start->treat_cells Proceed to... split split treat_cells->split cc_protocol cc_protocol split->cc_protocol apop_protocol apop_protocol split->apop_protocol cc_result cc_result cc_protocol->cc_result apop_result apop_result apop_protocol->apop_result conclusion conclusion cc_result->conclusion apop_result->conclusion

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol determines if the compound causes cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M).[17]

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[17] The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content. Ethanol fixation is required to permeabilize the cells, allowing PI to enter and stain the nuclear DNA.[18]

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at 1x and 2x its IC₅₀ value for 24-48 hours. Include a vehicle (DMSO) control.

    • Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[18][19] Incubate at 4°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to remove RNA, which PI can also bind to.[17][19]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.[20]

    • Analysis: Analyze the samples on a flow cytometer. Use software like FlowJo or ModFit LT to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol: Apoptosis Detection via Annexin V & PI Staining

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells.[22][23] Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[21]

    • Healthy Cells: Annexin V-negative / PI-negative

    • Early Apoptotic Cells: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Procedure:

    • Cell Treatment: Seed and treat cells as described for the cell cycle analysis (Section 4.2).

    • Harvest Cells: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cells once with cold PBS.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[21][24] The binding of Annexin V to PS is calcium-dependent, which is why this specific buffer is required.[22]

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to the cell suspension.

    • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[21]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21] Do not wash the cells after staining.

Hypothetical Mechanism and Data Interpretation

Many pyrazole derivatives exert their anticancer effects by inhibiting CDKs, leading to cell cycle arrest.[1][2] A possible mechanism for this compound could be the inhibition of the CDK2/Cyclin E complex, which is critical for the G1 to S phase transition.

G compound 5-cyclopropyl-1-propyl-1H- pyrazole-4-carboxylic acid cdk2 CDK2/Cyclin E Complex compound->cdk2 Inhibition rb Rb Phosphorylation (pRb) cdk2->rb Promotes g1_arrest G1 Phase Arrest cdk2->g1_arrest e2f E2F Release rb->e2f Prevents s_phase S-Phase Entry (DNA Synthesis) e2f->s_phase Drives

Interpreting the Data:

Experimental Outcome Interpretation Next Steps
Increase in G1 phase population The compound may be inhibiting G1/S transition, possibly via CDK2/4/6 inhibition.Western blot for pRb, Cyclin D1, Cyclin E, p21, p27.
Increase in G2/M phase population The compound may be interfering with mitosis, possibly by targeting tubulin or CDK1.Western blot for Cyclin B1, phospho-Histone H3; tubulin polymerization assay.
Increase in Annexin V+/PI- cells The compound induces early-stage programmed cell death (apoptosis).Western blot for cleaved Caspase-3, PARP, and Bcl-2 family proteins (Bax, Bcl-2).
High IC₅₀ (>50 µM) The compound has low potency in the tested cell lines.Consider screening against other targets or terminating investigation.
Similar IC₅₀ in cancer and normal cells The compound exhibits low selectivity and may have a high toxicity risk.Consider structural modifications to improve selectivity or terminate.

Conclusion and Future Directions

This application note details a foundational screening cascade to evaluate the anticancer potential of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust data package. Positive results from this workflow—specifically, potent and selective activity coupled with a defined mechanism like apoptosis induction or cell cycle arrest—would provide a strong rationale for advancing the compound to more complex studies, including in vivo xenograft models and further target deconvolution efforts.

References

  • Belal, A., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available at: [Link]

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  • Wikipedia. (n.d.). NCI-60. Wikipedia. Available at: [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Sipes, N., et al. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. SLAS Discovery. Available at: [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available at: [Link]

  • Bio-Rad. (n.d.). The Annexin V Apoptosis Assay. Bio-Rad. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry Core. Available at: [Link]

  • Xiang, R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Xiang, R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. IJPSR. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of action of the anticancer activity pathway. ResearchGate. Available at: [Link]

  • Abdelgawad, M. A., et al. (2014). Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. Med chem. Available at: [Link]

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Formulation of Pyrazole-Based Compounds for In Vivo Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, representing a versatile class of heterocyclic compounds with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The journey from a potent in vitro "hit" to a validated in vivo lead is critically dependent on a robust and appropriate formulation. Many pyrazole-based compounds, due to their often planar and aromatic nature, exhibit poor aqueous solubility, which presents a significant barrier to achieving adequate bioavailability and reliable data in animal models.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for formulating pyrazole compounds for in vivo studies. Moving beyond simple recipes, we will explore the causality behind experimental choices, establish self-validating protocols, and provide a decision-making workflow to navigate the complexities of vehicle selection, solubilization, and administration. The goal is to ensure that the compound's true efficacy is being tested, not the limitations of its delivery.

Part 1: Pre-Formulation Assessment - The Foundation of Success

Before any vehicle is selected, a thorough understanding of the compound's physicochemical properties is paramount. This pre-formulation stage is not a preliminary step but the foundation upon which a successful in vivo study is built. It prevents costly errors, ensures data reproducibility, and minimizes the use of animals.

The Causality Behind Pre-Formulation: The aim is to identify the "path of least resistance" for solubilization. By systematically testing solubility in a panel of pharmaceutically acceptable excipients, we can design a formulation that is simple, stable, and minimally toxic. Rushing this step often leads to formulations that precipitate upon dilution or at the injection site, resulting in inaccurate and highly variable drug exposure.

Workflow for Pre-Formulation Assessment

The following diagram outlines the logical flow for assessing a new pyrazole compound.

G cluster_0 Pre-Formulation Workflow A Start: New Pyrazole Compound B Solubility Profiling (Tier 1 Solvents) A->B C Soluble in Aqueous Buffer (pH 7.4)? B->C D Formulate in Saline or PBS. Proceed to Dosing. C->D Yes E Solubility Profiling (Co-solvents & Surfactants) C->E No F Identify Suitable Co-solvent System? E->F G Develop Co-solvent Solution (e.g., PEG/Tween) F->G Yes H Consider Suspension Formulation (e.g., CMC) F->H No I Perform Short-Term Stability Test G->I H->I J Formulation Stable? I->J K Proceed to Dosing J->K Yes L Re-evaluate Excipients or Modify Compound J->L No L->B

Caption: Pre-Formulation Decision Workflow.

Protocol 1: Kinetic Solubility Profiling

This protocol provides a rapid assessment of your compound's solubility in a variety of common vehicles.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrazole compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 50 mM.

  • Vehicle Plate: In a 96-well plate, aliquot 198 µL of each test vehicle into separate wells. Include vehicles such as saline, PBS (pH 7.4), PEG400, Propylene Glycol (PG), and aqueous solutions of surfactants like 5% Tween-80.

  • Spiking: Add 2 µL of the DMSO stock solution to each well (a 1:100 dilution). This results in a final DMSO concentration of 1% and a target compound concentration of 500 µM.

  • Incubation & Observation: Seal the plate and shake at room temperature for 1-2 hours. Visually inspect each well for precipitation against a dark background. Use a plate reader to measure light scattering at ~650 nm for a quantitative assessment.

  • Data Interpretation: Wells that remain clear indicate good solubility at the tested concentration. This data directly informs the selection of a formulation strategy.

Part 2: Formulation Strategies & Vehicle Selection

The choice of formulation depends on the route of administration, the required dose, and the compound's solubility profile. The overarching goal is to keep the formulation as simple and physiologically compatible as possible.

Expert Insight: It is crucial to recognize that vehicles are not inert. Co-solvents like DMSO, PEG-400, and Propylene Glycol can exhibit their own biological effects and toxicities, which can confound experimental results.[6][7] A vehicle-only control group is mandatory in any in vivo study to account for these effects.

Common Excipients for In Vivo Formulations

The following table summarizes common excipients and their primary applications for formulating pyrazole compounds.

ExcipientClassPrimary UseKey Considerations
DMSO Organic Co-solventInitial solubilization of highly lipophilic compounds.[8]Use at the lowest possible concentration (<10%, ideally <5%). Can cause local irritation and systemic toxicity.[1][6]
Polyethylene Glycol 400 (PEG400) Co-solventImproving solubility for oral (PO) and intraperitoneal (IP) routes.[1]Can cause neurotoxicity at high doses. Often used in combination with other excipients.[6]
Propylene Glycol (PG) Co-solventAlternative to PEG400 for PO and IP administration.[8]Similar toxicity profile to PEG400.[6]
Tween-80 (Polysorbate 80) SurfactantPrevents precipitation upon dilution with aqueous media; used in solutions.[1]Generally well-tolerated at low concentrations (e.g., 5%).
HP-β-CD Complexing AgentEnhances solubility for intravenous (IV) administration.[1]Forms an inclusion complex with the drug molecule, increasing its apparent water solubility.
Carboxymethylcellulose (CMC) Suspending AgentFor creating uniform suspensions for oral gavage when the compound is insoluble.Requires proper homogenization to ensure uniform dosing.
Saline (0.9% NaCl) Aqueous VehicleFinal diluent for isotonic formulations for IP and IV routes.[1][8]The gold standard for aqueous dilution.

Part 3: Detailed Experimental Protocols

The following protocols are self-validating systems. Each step includes a checkpoint (e.g., "vortex until a clear and homogenous solution is obtained") to ensure the formulation is prepared correctly before proceeding.

Protocol 2: Preparation of a Co-Solvent Solution for Oral/IP Administration

This is a common and effective formulation for many poorly soluble pyrazole compounds. A typical final composition might be 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline.

Workflow Diagram:

G cluster_1 Co-Solvent Formulation Protocol A 1. Weigh Pyrazole Compound B 2. Add DMSO (e.g., 10% of final vol) A->B C 3. Vortex until Fully Dissolved B->C D 4. Add PEG400 (e.g., 40% of final vol) C->D E 5. Vortex until Homogenous D->E F 6. Add Tween-80 (e.g., 5% of final vol) E->F G 7. Vortex until Homogenous F->G H 8. Add Saline to Final Volume G->H I 9. Vortex until Clear & Homogenous H->I J 10. Final Visual Inspection I->J

Caption: Protocol Workflow for Co-Solvent Formulation.

Methodology:

  • Weighing: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO (e.g., 10% of the final desired volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but allow the solution to return to room temperature before proceeding.[1]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 (e.g., 40% of final volume) and Tween-80 (e.g., 5% of final volume) to the solution, vortexing for at least 30 seconds after each addition to ensure a homogenous mixture.[1]

  • Final Dilution: Slowly add sterile saline to reach the final desired volume while vortexing. Continue to vortex until a clear and homogenous solution is obtained.[1]

  • Final Check: Visually inspect the final formulation for any signs of precipitation or phase separation.

Protocol 3: Preparation of a Cyclodextrin-Based Solution for Intravenous (IV) Administration

This protocol is suitable for IV administration, which demands sterile, clear solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is used to form a water-soluble complex with the drug.

Methodology:

  • Prepare Aqueous Phase: In a sterile, pyrogen-free vial, prepare a solution of HP-β-CD in an aqueous vehicle (e.g., sterile saline or 5% dextrose in water). A common concentration is 20-40% (w/v). Vortex or sonicate until the cyclodextrin is fully dissolved.

  • Prepare Organic Phase: In a separate sterile vial, dissolve the pyrazole compound in a minimal amount of an organic solvent like DMSO to achieve a high stock concentration.[1]

  • Complexation: While vigorously vortexing the aqueous HP-β-CD solution, slowly add the organic drug solution dropwise. The slow addition is critical to allow for efficient complexation and prevent precipitation.

  • Equilibration: Allow the solution to mix (e.g., on a rotator or shaker) for 1-2 hours at room temperature to ensure maximum complexation.

  • Sterile Filtration: Using a sterile syringe, draw up the final solution and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is mandatory for IV administration to remove any potential particulates or microorganisms.[1]

  • Final Check: Visually inspect the filtered solution for clarity.

Part 4: Best Practices for Formulation Stability and Dosing

A formulation is only useful if it is stable for the duration of its preparation and administration.

  • Prepare Fresh: Always prepare formulations fresh on the day of the experiment.[1] The chemical and physical stability of a novel compound in a new formulation is often unknown.

  • Storage: If short-term storage is unavoidable, store the formulation protected from light at 2-8°C.[1] Before administration, allow it to come to room temperature and vortex thoroughly.

  • Pre-Dosing Inspection: Always visually inspect the formulation immediately before drawing it into the dosing syringe. If any precipitation is observed, the formulation should be discarded. This is a critical self-validating check to prevent inaccurate dosing.

  • pH Measurement: For aqueous-based formulations, ensure the final pH is within a physiologically tolerable range (typically pH 6.5-8.0) to minimize irritation at the injection site.

Conclusion

The successful in vivo evaluation of novel pyrazole-based compounds is inextricably linked to meticulous formulation development. By adopting a systematic approach that begins with thorough pre-formulation assessment and progresses to logical vehicle selection and validated preparation protocols, researchers can significantly enhance the quality and reliability of their data. The principles and protocols outlined in this guide are designed to provide a robust framework for overcoming the common challenge of poor solubility, thereby enabling the true therapeutic potential of these vital chemical scaffolds to be realized.

References

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  • BenchChem. (2025). Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds.
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  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer an optimized, field-proven methodology.

Overview of the Synthetic Pathway

The most reliable and common method for synthesizing this compound is a two-step process. This approach begins with a Knorr-type pyrazole synthesis via the cyclocondensation of a β-ketoester with propylhydrazine, followed by the saponification (hydrolysis) of the resulting pyrazole ester.[1][2] This route offers good control over regioselectivity and is amenable to scale-up.

The overall transformation is outlined below:

Synthetic_Pathway Start_A Ethyl 2-(cyclopropylcarbonyl)acetate Start_A->invis Start_B Propylhydrazine Start_B->invis Intermediate Ethyl 5-cyclopropyl-1-propyl- 1H-pyrazole-4-carboxylate Final_Product 5-cyclopropyl-1-propyl- 1H-pyrazole-4-carboxylic acid Intermediate->Final_Product Step 2: Hydrolysis (e.g., NaOH, H₂O/EtOH, Reflux) invis->Intermediate Step 1: Cyclocondensation (e.g., Acetic Acid, Reflux)

Caption: General two-step synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Cyclocondensation (Ester Formation)
Q1: My cyclocondensation reaction has a very low yield or failed completely. What are the likely causes?

A1: This is a common issue that can typically be traced to one of three areas: reactant quality, reaction conditions, or side reactions.

  • Cause 1: Purity of Reactants. The primary reactants, ethyl 2-(cyclopropylcarbonyl)acetate and propylhydrazine, are critical. Hydrazine derivatives can degrade over time, and the β-ketoester can undergo hydrolysis or other side reactions.

    • Solution: Verify the purity of your starting materials using NMR or GC-MS. If necessary, purify propylhydrazine by distillation under reduced pressure. Ensure the β-ketoester is used from a fresh, properly stored container.

  • Cause 2: Suboptimal Reaction Conditions. The Knorr pyrazole synthesis is sensitive to solvent, temperature, and catalysis.[1][2][3]

    • Solution:

      • Solvent: While ethanol is common, glacial acetic acid often serves as both the solvent and the acid catalyst, driving the reaction to completion by facilitating the dehydration steps.[3] Aprotic polar solvents like DMF or DMSO can also be effective but may complicate workup.[3]

      • Catalyst: If using a non-acidic solvent like ethanol, ensure an adequate amount of an acid catalyst (e.g., 5-10 mol% of acetic acid or a stronger acid like HCl) is present.[3]

      • Temperature: The reaction typically requires heating. Refluxing in ethanol or heating to 80-100 °C in acetic acid is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Cause 3: Formation of Regioisomers. The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can produce two different regioisomers. While this specific reaction strongly favors the desired 1,5-disubstituted pyrazole, suboptimal conditions can lead to mixtures.

    • Solution: Acidic conditions generally provide better regioselectivity for this class of reactions.[4] Using a halogenated solvent has also been reported to improve regioselectivity in similar syntheses.[5]

Q2: I've formed the product, but I'm struggling with the workup and isolation of the pyrazole ester.

A2: Isolation issues often stem from emulsions during aqueous extraction or product solubility.

  • Cause 1: Emulsion Formation. The presence of polar, high-boiling point solvents (like DMF) or amphiphilic side products can lead to stable emulsions during the aqueous wash.

    • Solution: Add a saturated NaCl solution (brine) to the aqueous layer to increase its ionic strength and break the emulsion. If the problem persists, filter the entire biphasic mixture through a pad of celite.

  • Cause 2: Product Loss during Extraction. The pyrazole ester has moderate polarity. Using an extraction solvent that is too polar or not polar enough can result in poor recovery.

    • Solution: Ethyl acetate is generally the best choice for extracting this type of molecule. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large-volume extraction to maximize recovery. Ensure the aqueous phase is neutralized or slightly basic before extraction to keep the product in its non-ionic form.

Stage 2: Hydrolysis (Saponification)
Q3: My hydrolysis reaction is incomplete, and I still see the ester starting material on my TLC plate.

A3: Incomplete hydrolysis is usually a result of insufficient reaction time, temperature, or quantity of base.

  • Solution:

    • Stoichiometry: Use a significant excess of the base (e.g., 3-5 equivalents of NaOH or KOH) to ensure the reaction goes to completion.[6]

    • Temperature & Time: The reaction should be heated to reflux in a mixture of ethanol and water. Monitor the reaction by TLC every hour after the first hour. The reaction is complete when the starting ester spot has completely disappeared.

    • Solvent: Ensure enough ethanol is present to fully dissolve the starting ester, allowing for efficient interaction with the aqueous base.

Q4: The yield is low after acidification, and I suspect product degradation.

A4: The pyrazole-4-carboxylic acid product can be sensitive to harsh conditions, particularly during the final precipitation step.

  • Cause 1: Decarboxylation. Although less common for pyrazole-4-carboxylic acids compared to other heterocyclic acids, excessive heat under strongly acidic conditions can potentially lead to some decarboxylation.

    • Solution: Perform the acidification step in an ice bath (0-5 °C). Add the acid (e.g., 1M or 2M HCl) slowly and dropwise with vigorous stirring to control the exotherm and avoid localized areas of high acid concentration.

  • Cause 2: Product Solubility. The protonated product has some solubility in water/ethanol mixtures.

    • Solution: After acidification to pH ~2-3, stir the resulting slurry in the ice bath for at least 30-60 minutes to maximize precipitation before filtering. If the yield is still low, you can partially concentrate the filtrate under reduced pressure to precipitate more product, though this may reduce purity.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system with clear checkpoints.

Step 1: Synthesis of Ethyl 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(cyclopropylcarbonyl)acetate (10.0 g, 58.8 mmol, 1.0 equiv).

  • Reagent Addition: Add glacial acetic acid (100 mL). Begin stirring, then add propylhydrazine (5.18 g, 69.9 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and maintain for 4-6 hours.

    • In-Process Control: Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot for ethyl 2-(cyclopropylcarbonyl)acetate is no longer visible.

  • Workup:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

    • Dissolve the resulting oil in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) until bubbling ceases, followed by saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a pale yellow oil, is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.

    • Expected Outcome: Yield of 11.5-12.5 g (82-89%) of the pyrazole ester.

Step 2: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask, add the crude ethyl 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylate (11.5 g, 48.7 mmol, 1.0 equiv), ethanol (80 mL), and water (40 mL).

  • Reagent Addition: Add sodium hydroxide pellets (5.84 g, 146 mmol, 3.0 equiv) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) for 2-3 hours.

    • In-Process Control: Monitor by TLC (1:1 Hexanes:Ethyl Acetate). The reaction is complete when the ester starting material is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath. With vigorous stirring, add 2M HCl dropwise until the pH is approximately 2-3. A white precipitate will form.

    • Continue stirring the slurry in the ice bath for 30 minutes.

  • Isolation:

    • Collect the white solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

    • Dry the solid in a vacuum oven at 50 °C overnight.

    • Expected Outcome: Yield of 8.9-9.6 g (88-95%) of the final product as a white crystalline solid.

Data Summary & Optimization

Systematic optimization can significantly impact yield. The following table summarizes the effects of key parameters.

ParameterCondition ACondition BExpected Outcome / Rationale
Catalyst (Step 1) None (in Ethanol)Acetic Acid (Solvent)Condition B is superior. Acetic acid acts as both a solvent and a catalyst, accelerating the rate-limiting dehydration step and improving regioselectivity.[3]
Temperature (Step 1) Room TemperatureReflux / 90 °CCondition B is required. The cyclocondensation and dehydration steps have a significant activation energy barrier, requiring thermal input to proceed at a reasonable rate.
Base Eq. (Step 2) 1.1 equivalents NaOH3.0 equivalents NaOHCondition B is superior. A large excess of base ensures the hydrolysis equilibrium lies far to the product side, driving the reaction to completion in a shorter time.[6]
Acidification (Step 2) At Room TemperatureIn Ice Bath (0-5 °C)Condition B is superior. Controlled, low-temperature acidification minimizes the risk of thermal degradation or decarboxylation and often results in a more easily filterable, crystalline product.

Troubleshooting Workflow

Use this decision tree to diagnose common issues.

Troubleshooting_Workflow Start Problem: Low Overall Yield Stage1_Check Is Step 1 (Ester Formation) Yield Low? Start->Stage1_Check Yes Stage2_Check Is Step 2 (Hydrolysis) Yield Low? Start->Stage2_Check No Purity_Check Check Purity of Starting Materials Stage1_Check->Purity_Check Possible Cause Conditions_Check Optimize Reaction Conditions (Solvent, Temp, Catalyst) Stage1_Check->Conditions_Check Possible Cause Workup_Check Review Workup Procedure (Emulsions, Extractions) Stage1_Check->Workup_Check Possible Cause Hydrolysis_Check Confirm Complete Hydrolysis (TLC, Base Eq., Time) Stage2_Check->Hydrolysis_Check Possible Cause Acidification_Check Optimize Acidification (Low Temp, Slow Addition) Stage2_Check->Acidification_Check Possible Cause

Caption: A decision tree for troubleshooting low-yield issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the Knorr pyrazole synthesis?

    • A1: The reaction proceeds via the initial formation of a hydrazone from the reaction of one of the carbonyl groups of the β-ketoester with the propylhydrazine. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl. The final step is a dehydration (loss of a water molecule) to form the aromatic pyrazole ring.

  • Q2: Are there viable alternative synthetic routes?

    • A2: Yes, other methods exist for synthesizing pyrazole-4-carboxylic acids. One notable alternative is the Vilsmeier-Haack reaction on a ketone hydrazone to install a formyl group at the 4-position, which can then be oxidized to a carboxylic acid.[7][8] However, for this specific substitution pattern, the Knorr condensation followed by hydrolysis is generally more direct and higher yielding.

  • Q3: How can I definitively confirm the structure and purity of my final product?

    • A3: A combination of standard analytical techniques should be used:

      • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and the presence of all expected functional groups (cyclopropyl, propyl, pyrazole ring, carboxylic acid).

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

      • Melting Point: A sharp melting point is a good indicator of high purity.

      • Elemental Analysis (CHN): To confirm the elemental composition of the molecule.

References

  • BenchChem. (n.d.). This compound.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • BenchChem. (n.d.). Technical Support Center: Pyrazole Synthesis via Cyclocondensation.
  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes.
  • DOI. (n.d.). Synthesis of Pyrazoles Utilizing Ambiphilic Reactivity of Hydrazones.
  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • NIH. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
  • Scientia Research Library. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Journal of Applied Chemistry, 12(4), 14-21.
  • ACS Publications. (n.d.). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • NIH. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC.
  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions.
  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

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Technical Support Center: Navigating Solubility Challenges of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the solubility challenges frequently encountered with pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and formulation scientists in the drug development field. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these common hurdles and advance your research.

I. Understanding the Challenge: Why are Pyrazole Carboxylic Acids Often Poorly Soluble?

Pyrazole carboxylic acids are a vital class of heterocyclic compounds in modern drug discovery, forming the backbone of numerous therapeutic agents.[1] However, their molecular structure, often characterized by a planar, aromatic pyrazole ring and a polar carboxylic acid group, can lead to strong intermolecular interactions in the solid state. This results in high crystal lattice energy, which in turn contributes to their characteristically low aqueous solubility.[2] The acidic nature of the carboxyl group also means their solubility is highly dependent on the pH of the surrounding environment.[3]

This guide will provide you with the foundational knowledge and practical techniques to systematically address and overcome these solubility limitations.

II. Troubleshooting Guide: A Symptom-Based Approach to Solubility Issues

This section is designed to help you diagnose and resolve common solubility problems you may encounter during your experiments.

Issue 1: Your pyrazole carboxylic acid fails to dissolve sufficiently in aqueous buffers for your in vitro assay.

  • Question: You've prepared a stock solution of your compound in an organic solvent (e.g., DMSO) and diluted it into your aqueous assay buffer, but you observe immediate precipitation or consistently low signal in your assay. What's happening and what should you do?

  • Answer & Troubleshooting Workflow:

    This is a classic sign of your compound's low thermodynamic solubility in the aqueous buffer. The initial dissolution in a high concentration of organic solvent doesn't reflect its stability in a predominantly aqueous environment. Here’s a systematic approach to troubleshoot this:

    Caption: Troubleshooting workflow for in-assay precipitation.

Issue 2: Your pyrazole carboxylic acid shows poor and inconsistent absorption in animal studies.

  • Question: You've formulated your compound for oral dosing in an animal model, but the pharmacokinetic data reveals low and highly variable plasma concentrations. What are the likely causes and how can you improve the in vivo performance?

  • Answer: This is a common consequence of poor aqueous solubility for orally administered drugs.[4] The dissolution of the compound in the gastrointestinal (GI) tract is likely the rate-limiting step for absorption.[5]

    • Causality: The pH of the GI tract varies significantly, from acidic in the stomach to more neutral in the intestine. A pyrazole carboxylic acid may have different solubilities in these environments, leading to unpredictable dissolution and absorption.[1]

    • Troubleshooting Steps:

      • Salt Formation: Converting the carboxylic acid to a more soluble salt form is often the most effective strategy to enhance dissolution rates.[3][6] See the detailed protocol for salt screening below.

      • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2] Techniques like micronization or nanomilling can be explored.

      • Amorphous Solid Dispersions: Formulating the compound in an amorphous state, dispersed within a polymer matrix, can significantly improve its aqueous solubility and dissolution rate.[7] Refer to the protocol for preparing solid dispersions.

      • Lipid-Based Formulations: If your compound has sufficient lipophilicity, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can bypass the need for dissolution in the GI fluids.[8]

III. Frequently Asked Questions (FAQs)

  • Q1: At what pH should I expect my pyrazole carboxylic acid to be most soluble?

    • A1: As a general rule, the solubility of a carboxylic acid increases as the pH of the solution rises above its pKa.[9] This is because the carboxylic acid group deprotonates to form a more polar and, therefore, more water-soluble carboxylate anion. The pKa of the carboxylic acid group on a pyrazole ring is typically in the range of 3.6 to 4.0.[10] Therefore, you will likely see a significant increase in solubility in buffers with a pH of 5 and above.

  • Q2: Can I just add a lot of DMSO to my aqueous buffer to keep my compound in solution?

    • A2: While this might seem like a quick fix, it's generally not recommended for several reasons. High concentrations of organic solvents like DMSO can interfere with many biological assays, potentially denaturing proteins or inhibiting enzymes. Furthermore, for in vivo studies, high concentrations of some organic solvents can be toxic. A better approach is to use a minimal amount of a biocompatible co-solvent or, preferably, to improve the inherent aqueous solubility of your compound through the methods described in this guide.[11]

  • Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important?

    • A3: Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer and observing the point of precipitation.[12][13] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a solid compound in a solvent after a prolonged incubation period.[12][14] For poorly soluble compounds, the kinetic solubility can often be much higher than the thermodynamic solubility, but the supersaturated solution it creates is unstable and will eventually precipitate. Understanding both is crucial; kinetic solubility is often sufficient for initial high-throughput screening, but for lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[13]

IV. Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the aqueous solubility of a pyrazole carboxylic acid at different pH values.

Materials:

  • Your pyrazole carboxylic acid compound

  • A series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 10

  • An orbital shaker with temperature control

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of your solid compound to separate vials containing each buffer.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Allow the samples to equilibrate for 24-48 hours.

  • After equilibration, check for the presence of undissolved solid in each vial.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis).

  • Plot the solubility (in µg/mL or mM) against the pH of the buffer.

Protocol 2: Salt Screening for Solubility Enhancement

Objective: To identify a salt form of a pyrazole carboxylic acid with improved aqueous solubility.

Causality: Salt formation increases the polarity of the molecule, which generally leads to better aqueous solubility and a faster dissolution rate compared to the free acid.[15][16] The choice of counterion is critical, and a general rule of thumb is that the pKa of the counterion (a base in this case) should be at least 2-3 units higher than the pKa of the pyrazole carboxylic acid to ensure stable salt formation.[3]

Materials:

  • Your pyrazole carboxylic acid

  • A selection of pharmaceutically acceptable bases (counterions) with varying pKa values (e.g., sodium hydroxide, potassium hydroxide, tromethamine, meglumine)

  • A variety of solvents (e.g., water, ethanol, isopropanol, acetone)

  • Small-scale crystallization vials

Procedure:

  • Dissolve your pyrazole carboxylic acid in a suitable solvent to create a concentrated stock solution.

  • In separate vials, add an equimolar amount of each selected base.

  • Add the stock solution of your compound to each vial containing a base.

  • Allow the solutions to stir or stand at room temperature or under controlled cooling to induce crystallization.

  • If crystals form, isolate them by filtration and dry them.

  • Characterize the resulting solids to confirm salt formation (e.g., using DSC, XRPD, or FTIR).

  • Determine the aqueous solubility of the successful salt forms using Protocol 1 and compare it to the solubility of the free acid.

Caption: Workflow for salt screening of a pyrazole carboxylic acid.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a pyrazole carboxylic acid to enhance its dissolution rate.

Causality: By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high crystal lattice energy of the drug is overcome.[7][17] This results in a formulation where the drug is in a higher energy amorphous state, leading to faster dissolution.[18]

Materials:

  • Your pyrazole carboxylic acid

  • A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, acetone)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve your pyrazole carboxylic acid and the selected polymer in the common solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and gentle heating.

  • Continue the evaporation until a solid film is formed on the inside of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • Characterize the solid dispersion to confirm its amorphous nature (e.g., using XRPD and DSC).

  • Perform dissolution studies to compare the release profile of the solid dispersion with that of the pure crystalline drug.

V. Quantitative Data Summary

The following tables provide solubility data for Celecoxib, a well-known pyrazole-containing drug, which illustrates the principles discussed in this guide.

Table 1: Solubility of Celecoxib in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water0.007[19]
Methanol113.94[19]
Ethanol63.346[19]
Polyethylene Glycol (PEG) 400414.804[19]
Ethyl Acetate> Toluene, Acetonitrile, Methanol, Isopropanol, Butanol[17]

Table 2: pH-Dependent Aqueous Solubility of Celecoxib

MediumApproximate pHSolubility (µg/mL)
Water~71.8 ± 0.33
pH 1.2 Buffer1.264.8 ± 1.61
pH 4.5 Buffer4.5Varies
pH 6.8 Buffer6.8Varies
pH 12 Buffer12.0Significantly Higher

Note: The solubility of Celecoxib is independent of pH below pH 9.0 and increases at higher pH values.

VI. References

  • Bruno, O., et al. (2000). 1H-Pyrazole-4-carboxylic acid ethyl esters with chemotaxis inhibitory activity. Il Farmaco, 55(5), 389-393.

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33. [Link]

  • Dolenc, A., et al. (2016). Nanosuspension of a poorly water-soluble drug celecoxib for oral delivery. Chemical Engineering and Processing: Process Intensification, 108, 135-143.

  • Özdemir, Ö., & Tırnaksız, F. (2023). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics, 15(2), 363. [Link]

  • Verma, V. K., et al. (2022). Thermodynamic solubility of celecoxib in organic solvents. New Journal of Chemistry, 46(36), 17469-17480. [Link]

  • Javaid, M. A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 17-23. [Link]

  • Patel, J. R., et al. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Indian Journal of Pharmaceutical Education and Research, 45(2), 179-185.

  • Česková, P., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 936-944. [Link]

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (2021). Organic Process Research & Development, 25(6), 1406-1418. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Journal of Pharmaceutical Sciences & Research, 9(7), 1047-1052.

  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.

  • Solubility Enhancement Technique. CUTM Courseware.

  • Sharma, D., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 521-529.

  • Enhancing Solubility Using Lipid-Based Formulation Technology. (2014). YouTube. [Link]

  • Thermodynamic solubility. PCBIS. [Link]

  • In-vitro Thermodynamic Solubility. (2023). protocols.io. [Link]

  • Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds. Benchchem.

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. [Link]

  • Bansal, A. K., et al. (2004). Salt Selection in Drug Development. Pharmaceutical Technology, 28(11), 58-68.

  • How to salt screen using the Crystal 16. (2023). Technobis.

  • Khadka, P., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1874. [Link]

  • Zhang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. (2022). Onyx Scientific. [Link]

  • Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation. Benchchem.

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]

  • Mills, S. G., et al. (2007). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry Letters, 17(16), 4539-4543. [Link]

  • pKa values for morpholine, pyrazole and imidazole. ResearchGate.

  • Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds. Benchchem.

  • Merz, S., et al. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. European Journal of Pharmaceutics and Biopharmaceutics, 83(1), 74-82. [Link]

  • Alam, M. M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

  • The Physical Chemistry of Salt Screening. (2021). CatSci. [Link]

  • Bansal, A. K., et al. (2004). Salt Selection in Drug Development. Pharmaceutical Technology, 28(11), 58-68.

  • Kakran, M., et al. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-10.

  • Black, S. N., et al. (2007). Structure, solubility, screening, and synthesis of molecular salts. Journal of Pharmaceutical Sciences, 96(5), 1053-1068. [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology, 39(7). [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org.

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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 1,5-substituted pyrazoles. The formation of the pyrazole core, particularly when targeting a specific substitution pattern, is often plagued by side reactions that can complicate purification, reduce yields, and lead to ambiguous results.

This document moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms that govern these side reactions. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic strategies.

Part 1: The Core Challenge — Controlling Regioselectivity

The most prevalent issue in the synthesis of 1,5-disubstituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the formation of the undesired 1,3-substituted regioisomer.[1] This occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons.

FAQ 1: My reaction produced two isomers that are nearly impossible to separate by column chromatography. What are they, and how do I confirm their structures?

Answer: You are almost certainly observing a mixture of the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted regioisomer. The classical Knorr pyrazole synthesis is notorious for producing such mixtures.[2]

The Mechanism of Regioisomer Formation:

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound. With a substituted hydrazine (R¹-NHNH₂) and an unsymmetrical dicarbonyl (R³-CO-CH₂-CO-R⁵), two initial pathways are possible:

  • Attack at C5: The more nucleophilic terminal nitrogen of the hydrazine attacks the carbonyl carbon bearing the R⁵ group. Subsequent cyclization and dehydration yield the 1,5-disubstituted pyrazole .

  • Attack at C3: The same nitrogen attacks the carbonyl carbon bearing the R³ group, ultimately leading to the 1,3-disubstituted pyrazole .

The ratio of these products is highly dependent on the electronic and steric properties of the R³, R⁵, and R¹ groups, as well as the reaction conditions.[1]

G cluster_start Starting Materials cluster_pathA Pathway A: Forms 1,5-Isomer cluster_pathB Pathway B: Forms 1,3-Isomer SM1 Unsymmetrical 1,3-Dicarbonyl (R³-CO-CH₂-CO-R⁵) AttackA Attack at Carbonyl with R⁵ group SM1->AttackA AttackB Attack at Carbonyl with R³ group SM1->AttackB SM2 Substituted Hydrazine (R¹-NHNH₂) SM2->AttackA SM2->AttackB InterA Intermediate A AttackA->InterA CyclizeA Cyclization & Dehydration InterA->CyclizeA ProdA Desired Product: 1,5-Disubstituted Pyrazole CyclizeA->ProdA InterB Intermediate B AttackB->InterB CyclizeB Cyclization & Dehydration InterB->CyclizeB ProdB Side Product: 1,3-Disubstituted Pyrazole CyclizeB->ProdB

Caption: Mechanism of regioisomer formation.

Structural Confirmation: A Self-Validating System

Relying on simple ¹H NMR is often insufficient. Unambiguous structural assignment is critical and can be achieved using 2D-NMR techniques, which serve as a self-validating check on your synthetic outcome.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. For a 1,5-isomer where R¹ is, for example, a methyl or benzyl group, a NOE correlation will be observed between the protons of the R¹ group on the N1 nitrogen and the protons of the R⁵ group at the C5 position. This interaction will be absent in the 1,3-isomer.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2-3 bonds away. In the 1,5-isomer, you will see a ³J correlation between the protons of the R¹ substituent on N1 and the C5 carbon of the pyrazole ring. Conversely, in the 1,3-isomer, the correlation will be between the R¹ protons and the C3 carbon.[3][4]

FAQ 2: How can I force the reaction to favor the 1,5-substituted product?

Answer: Gaining control over regioselectivity requires manipulating the reaction conditions to favor one cyclization pathway over the other. The choice of solvent is the most powerful and experimentally straightforward tool at your disposal.

The Fluorinated Alcohol Effect

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , as solvents can dramatically increase the regioselectivity in favor of the 1,5-isomer.[5]

Causality: Fluorinated alcohols are highly polar and strong hydrogen-bond donors. They can stabilize the key intermediates in the reaction pathway. It is proposed that TFE or HFIP preferentially solvates and stabilizes the intermediate leading to the 1,5-isomer, thereby lowering the activation energy for that pathway compared to the pathway leading to the 1,3-isomer.

SolventTypical Regioisomeric Ratio (1,5- : 1,3-)Reference
EthanolOften close to 1:1, poor selectivity[5]
TolueneVariable, often poor selectivity-
Acetic AcidCan improve selectivity, but may promote side reactions-
TFE Highly selective, often >10:1 [5]
HFIP Highly selective, often >20:1 [5]

Other Strategies for Controlling Regioselectivity:

  • Steric Hindrance: If one of the dicarbonyl substituents (R³ or R⁵) is significantly bulkier than the other, the hydrazine will preferentially attack the less sterically hindered carbonyl carbon. You can leverage this by choosing appropriately substituted starting materials.[1]

  • Alternative Synthetic Routes: When the classical Knorr synthesis fails, consider alternative methods that offer inherent regioselectivity.

    • From Acetylenic Ketones: The reaction of acetylenic ketones with substituted hydrazines often proceeds with high regioselectivity.[6][7]

    • From N-Arylhydrazones and Nitroolefins: This approach can achieve excellent regioselectivity by exploiting the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone in a stepwise cycloaddition.[2]

Part 2: Troubleshooting Other Common Issues

While regioselectivity is the primary hurdle, other side reactions or experimental failures can occur.

FAQ 3: My reaction is incomplete. I'm isolating a stable intermediate instead of the final pyrazole. What's wrong?

Answer: This issue often points to incomplete cyclization or dehydration. The reaction may have stalled at the pyrazoline or hydrazone intermediate stage.

  • Stable Pyrazoline Intermediate: In some cases, the 5-hydroxypyrazoline intermediate is stable enough to be isolated.[7][8] This is particularly true when electron-withdrawing groups are present, which can hinder the final dehydration step.

    • Solution: To drive the reaction to completion, you may need more forcing conditions. This can include increasing the reaction temperature, extending the reaction time, or adding a dehydrating agent. A common method is to use a catalytic amount of strong acid (like H₂SO₄) or reagents like thionyl chloride in pyridine to facilitate the elimination of water.[7][8]

  • Incomplete Initial Condensation: The initial condensation to form the hydrazone may be slow or reversible.

    • Solution: Ensure stoichiometry is correct.[1] Running the reaction under Dean-Stark conditions to remove water can help drive the initial condensation forward.

FAQ 4: My yield is very low, and the crude NMR shows a complex mixture of minor products. What could be causing this degradation?

Answer: Pyrazole rings are generally stable, but the substituents and the reaction/workup conditions can lead to degradation.

  • Harsh Acidity: Some substituted pyrazoles are sensitive to strong acidic conditions, which might be used to catalyze the reaction or during an aqueous workup.[1][8]

    • Solution: Opt for milder catalytic acids or, if possible, run the reaction under neutral or basic conditions. During workup, carefully neutralize the reaction mixture with a weak base like sodium bicarbonate solution.

  • Oxidative Instability: If your substituents are sensitive to oxidation, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative side products.

  • Purification Losses: If your product is highly polar or volatile, significant material can be lost during extraction and chromatography.

    • Solution: Optimize your extraction and chromatography methods. If the product is basic, an acid wash during extraction might pull it into the aqueous layer. Consider alternative purification methods like crystallization if possible.

G start Low Yield or Impure Product q1 Is the main impurity a regioisomer? start->q1 q2 Is an intermediate isolated? q1->q2 No sol1 Improve Regioselectivity: - Use TFE/HFIP solvent - Exploit sterics - Change synthetic route q1->sol1 Yes q3 Is the product degrading? q2->q3 No sol2 Promote Dehydration: - Increase temperature - Add acid catalyst - Use dehydrating agent q2->sol2 Yes sol3 Use Milder Conditions: - Avoid strong acids - Use inert atmosphere - Optimize workup pH q3->sol3 Yes end Successful Synthesis q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for pyrazole synthesis.

Part 3: Validated Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis of a 1,5-Disubstituted Pyrazole using TFE

This protocol is adapted from methodologies proven to enhance regioselectivity.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to create a 0.2 M solution.

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for TFE) and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Remove the TFE under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization to yield the desired 1,5-disubstituted pyrazole.

  • Validation: Confirm the regiochemistry of the purified product using 2D-NMR as described in FAQ 1.

Protocol 2: Confirming Regioisomer Structure with 2D-NMR

This workflow provides definitive structural evidence.

  • Sample Prep: Prepare a concentrated sample (~10-20 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra: On a 400 MHz or higher NMR spectrometer, acquire the following spectra:

    • Standard ¹H NMR

    • Standard ¹³C NMR

    • gCOSY: To establish proton-proton couplings.

    • gHSQC: To assign protons to their directly attached carbons.

    • gHMBC: Set the experiment to detect correlations over a range of ~8 Hz. This is crucial for observing the key 2- and 3-bond correlations.

    • NOESY: Use a mixing time of 500-800 ms to allow for the development of cross-peaks between spatially close protons.

  • Analysis (Example: 1-methyl-5-phenyl-3-trifluoromethyl-pyrazole):

    • HMBC Analysis: Look for a correlation between the N-methyl protons (~3.5-4.0 ppm) and the pyrazole ring carbons. A cross-peak to the C5 carbon (the one bearing the phenyl group) confirms the 1,5-isomer. A cross-peak to the C3 carbon (with the CF₃ group) would indicate the 1,3-isomer.

    • NOESY Analysis: Look for a cross-peak between the N-methyl protons and the ortho-protons of the C5-phenyl group. The presence of this peak is strong evidence for the 1,5-isomer.[3]

References

  • ResearchGate. (2015). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Coronado, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(14), 5594–5597. Available at: [Link]

  • El-Faham, A., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(15), 4733. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available at: [Link]

  • Guesmi, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-522. Available at: [Link]

  • Piras, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1113. Available at: [Link]

  • Corrales-Jara, C. P., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(30), 6649-6657. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole cyclization reactions. As a foundational scaffold in numerous pharmaceuticals and functional materials, the efficient and controlled synthesis of pyrazoles is of paramount importance. This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues, optimizing reaction parameters, and understanding the causal relationships behind experimental outcomes.

Section 1: Core Principles of Pyrazole Formation

Before troubleshooting, it is critical to understand the fundamental mechanism of the most common pyrazole synthesis: the Knorr cyclocondensation. This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The efficiency and selectivity of this process are highly dependent on the reaction conditions.

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration Dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H2O (Acid/Base Catalysis) Hydrazine Hydrazine (R2-NH-NH2) Cyclic_Intermediate Non-aromatic Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Final Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: The Knorr pyrazole synthesis proceeds via hydrazone formation followed by cyclization and dehydration.

Section 2: Troubleshooting Guide for Pyrazole Cyclization

This section addresses the most common challenges encountered during pyrazole synthesis in a direct question-and-answer format.

Category A: Low Yield & Incomplete Conversion

Q: My reaction shows low conversion to the desired pyrazole, or it has stalled completely. What are the primary factors to investigate?

A: Low or incomplete conversion is a frequent issue that can typically be traced back to one of four key areas: catalysis, temperature, solvent choice, or reactant integrity.

  • Catalysis is Crucial: Many pyrazole syntheses, particularly the Knorr condensation, are not spontaneous and require a catalyst to proceed efficiently.[1]

    • Acid Catalysis: Protic acids (e.g., acetic acid, HCl) or Lewis acids (e.g., AlCl₃, LiClO₄) are often used.[1][2] They function by activating the carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine. If you are running the reaction without a catalyst, its addition is the first logical step.

    • Base Catalysis: In some cases, a base may be required, particularly if the hydrazine is used as a salt (e.g., hydrazine hydrochloride). The base liberates the free hydrazine, which is the active nucleophile.

  • Temperature Optimization: Temperature is a critical parameter.

    • Insufficient Heat: Many cyclizations require heating to overcome the activation energy for the intramolecular cyclization and dehydration steps. Room temperature may be sufficient for highly activated substrates, but refluxing is common.[1]

    • Excessive Heat: Conversely, excessively high temperatures can lead to decomposition of reactants or products, resulting in lower yields.[1] A systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended during optimization.

  • Solvent Effects: The choice of solvent can dramatically impact reaction rate and yield. Protic polar solvents like methanol and ethanol are classic choices as they effectively solvate the intermediates.[3] However, aprotic dipolar solvents such as DMF or NMP have also been shown to be highly effective.[4] A poorly chosen solvent may not adequately dissolve the reactants or may inhibit the reaction mechanism.

  • Reactant Quality: Ensure the purity and stability of your starting materials. Hydrazine, in particular, can degrade over time. The 1,3-dicarbonyl compound should also be of high purity, as contaminants can interfere with the reaction.

Low_Yield_Troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield / Stalled Reaction Detected Check_Catalyst Is a catalyst being used? Start->Check_Catalyst Add_Catalyst Action: Add appropriate acid (e.g., AcOH) or base catalyst. Check_Catalyst->Add_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Success Problem Resolved Add_Catalyst->Success Optimize_Temp Action: Screen temperatures (e.g., 60°C, 80°C, reflux). Avoid excessive heat. Check_Temp->Optimize_Temp No / Unsure Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Optimize_Temp->Success Optimize_Solvent Action: Test alternative solvents (e.g., EtOH, DMF, Toluene). Check_Solvent->Optimize_Solvent No / Unsure Check_Reagents Are starting materials pure? Check_Solvent->Check_Reagents Yes Optimize_Solvent->Success Purify_Reagents Action: Verify purity of hydrazine and dicarbonyl. Use fresh reagents. Check_Reagents->Purify_Reagents No / Unsure Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A decision tree for systematically troubleshooting low-yield pyrazole syntheses.

Category B: Regioselectivity Issues

Q: I am using an unsymmetrical 1,3-dicarbonyl and/or an unsymmetrical hydrazine, and I'm getting a mixture of two regioisomers. How can I control the regiochemical outcome?

A: Achieving high regioselectivity is one of the most significant challenges in pyrazole synthesis.[4] The formation of two regioisomers occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two different carbonyl carbons. Control is achieved by exploiting the electronic and steric differences between these two positions.

  • Exploit Electronic and Steric Effects: The hydrazine will preferentially attack the more electrophilic (electron-deficient) and less sterically hindered carbonyl group.[3] For example, in a compound like benzoylacetone, the carbonyl adjacent to the phenyl group is less electrophilic than the one adjacent to the methyl group. Therefore, the initial attack is more likely to occur at the acetyl carbonyl.

  • Solvent Choice is Key: The solvent can have a profound impact on regioselectivity.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are the classic choice but can sometimes lead to mixtures as they can facilitate proton exchange and potentially equilibrate intermediates.

    • Aprotic Dipolar Solvents (e.g., DMF, NMP): These solvents have been found to significantly improve regioselectivity in certain cases.[4] They can better solvate charged intermediates and may favor a specific reaction pathway, leading to a single major isomer.

  • Controlled Reagent Addition: In multicomponent reactions or when dealing with highly reactive species, the order and rate of addition can be critical. For instance, the dropwise addition of methylhydrazine to an enaminone intermediate has been shown to prevent the formation of regioisomers.[2]

ParameterInfluence on RegioselectivityRecommended Strategy
Substrate Electronics The hydrazine nitrogen attacks the more electrophilic carbonyl carbon.Place a strong electron-withdrawing group near one carbonyl to direct the initial attack.
Substrate Sterics Attack is favored at the less sterically hindered carbonyl.Use a bulky substituent (e.g., tert-butyl) to block one of the carbonyl positions.
Solvent Aprotic dipolar solvents (DMF, NMP) often provide higher selectivity than protic solvents (EtOH).[4]Screen DMF or NMP as an alternative to ethanol if you are observing isomer mixtures.
Catalyst The catalyst can influence which carbonyl is more activated.Experiment with both acid (AcOH) and base (if applicable) catalysis to see if it impacts the isomer ratio.
Category C: Side Reactions & Product Purification

Q: My reaction produces the desired pyrazole, but it's contaminated with significant impurities. What are the likely side products and how can I purify my compound?

A: Common impurities include unreacted starting materials, pyrazoline intermediates, and products from side reactions.

  • Incomplete Oxidation: The final step of the cyclization is often an oxidation/aromatization. If this step is incomplete, you may isolate a pyrazoline intermediate.

    • Solution: Some reactions require an explicit oxidation step. This can be achieved by employing an oxidant like bromine or by simply heating the pyrazoline intermediate in DMSO with an oxygen atmosphere.[5]

  • Side Product Formation: Depending on the specific substrates and conditions, various side products can form. For example, the reaction of amines can lead to the formation of imines as side products.[6]

  • Purification Strategy:

    • Workup: A standard aqueous workup is often the first step. If your product is basic, you can wash the organic layer with a mild acid to remove basic impurities, and vice-versa. The organic phase is then typically washed with brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, and concentrated.[6]

    • Column Chromatography: This is the most common method for purifying pyrazoles.[6] A silica gel column with a gradient of ethyl acetate in hexanes is a standard starting point for elution. The polarity can be adjusted based on the specific substituents on your pyrazole ring.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective method for achieving high purity.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the safety precautions for working with hydrazine? A: Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. To circumvent the direct handling of hydrazine, methods have been developed to generate hydrazine precursors in situ, for example, from arylboronic acids and protected diimides.[2]

Q: Can I use microwave irradiation to accelerate my reaction? A: Yes, microwave-assisted organic synthesis is an excellent tool for pyrazole cyclizations. It can dramatically reduce reaction times from hours to minutes and often improves yields.[7] Microwave heating can be particularly useful for driving the final dehydration step to completion and has been employed in sequential one-pot syntheses involving Suzuki couplings.[2]

Q: What is the main advantage of a multicomponent reaction (MCR) for synthesizing pyrazoles? A: MCRs are highly efficient as they combine three or more starting materials in a single pot to form the product, avoiding the need to isolate intermediates.[2][8] This reduces solvent waste, saves time, and can lead to the rapid synthesis of complex pyrazole libraries, which is highly valuable in drug discovery.

Section 4: Standardized Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical acid-catalyzed synthesis of a 3,5-disubstituted pyrazole from a 1,3-diketone and a hydrazine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equiv).

  • Solvent & Reagents: Add a suitable solvent, such as ethanol (approx. 0.2 M concentration).

  • Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 equiv) to the solution. If using a hydrazine salt, add an equivalent of a base like sodium acetate.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure pyrazole.

Protocol 2: Representative Three-Component Synthesis of a Polysubstituted Pyrazole

This protocol is based on a versatile method for synthesizing 1,3,5-trisubstituted pyrazoles.[5]

  • Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv) and the ketone (1.0 equiv) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Hydrazine Addition: Add hydrazine monohydrochloride (1.1 equiv) to the mixture.

  • Reaction: Stir the mixture at room temperature. The initial condensation forms a pyrazoline intermediate, which can be monitored by TLC.

  • Oxidation: Once the pyrazoline formation is complete, introduce an oxygen atmosphere (e.g., via a balloon) and heat the reaction to a higher temperature (e.g., 80-100 °C) to facilitate the in-situ oxidation to the pyrazole.

  • Workup & Purification: After cooling, perform a standard aqueous workup followed by extraction with an organic solvent. The final product is then purified by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 479-523. Retrieved from [Link]

  • Mamontov, A., & Dar'in, D. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-231. Retrieved from [Link]

  • Pérez-García, P., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 28(11), 4381. Retrieved from [Link]

  • Baranczak, A., et al. (2012). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via 3-Component Coupling of Aldehydes, Hydrazines, and β-Ketonitroalkanes. Organic Syntheses, 89, 327. Retrieved from [Link]

  • Baran, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9779-9791. Retrieved from [Link]

  • Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7599. Retrieved from [Link]

  • Goud, B., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC medicinal chemistry, 14(11), 2110-2139. Retrieved from [Link]

  • Wan, J. P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR spectroscopy. This guide provides in-depth troubleshooting for the specific challenges encountered during the NMR peak assignment of pyrazole and its derivatives. The content is structured in a question-and-answer format to directly address common issues faced by researchers in organic synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: I've just run a standard ¹H NMR on my pyrazole sample. What are the expected chemical shifts for the ring protons?

This is the foundational first step. For the parent pyrazole ring, the chemical shifts are highly distinct and predictable due to the molecule's electronics. The C4-H proton typically appears most upfield, while the C3-H and C5-H protons are further downfield.

A typical range in a non-polar solvent like CDCl₃ is:

  • N-H: A broad signal, often between 10-14 ppm. Its visibility and sharpness are highly dependent on solvent, concentration, and temperature.

  • C3-H & C5-H: These protons are adjacent to the nitrogen atoms and are therefore more deshielded, appearing around 7.5-7.8 ppm.

  • C4-H: This proton is flanked by carbons and is the most shielded of the ring protons, typically appearing around 6.3-6.5 ppm.

The causality here is the electron-withdrawing nature of the imine-like N2 nitrogen, which strongly deshields the adjacent C3 and C5 positions. The C4 position is less affected, resulting in its more shielded, upfield chemical shift.

Q2: Why is my N-H proton signal extremely broad, or why can't I see it at all?

This is one of the most common issues encountered with pyrazoles and is due to two primary phenomena: tautomerism and quadrupolar broadening .

  • Tautomeric Exchange: Unsubstituted or symmetrically substituted pyrazoles exist as a rapid equilibrium of two tautomers. The N-H proton is constantly exchanging between the N1 and N2 positions. This chemical exchange occurs on a timescale that is intermediate relative to the NMR experiment, leading to signal broadening. In many cases, the exchange is so rapid that the signal broadens into the baseline and becomes undetectable.

  • Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1, making it a quadrupolar nucleus. This means it has a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction provides an efficient relaxation pathway, causing the signals of both the ¹⁴N nucleus and any directly attached protons (like N-H) to broaden significantly.

Troubleshooting Steps:

  • Lower the Temperature: Cooling the sample can slow down the tautomeric exchange rate, potentially sharpening the N-H signal enough to be observed.

  • Use a Hydrogen-Bond-Accepting Solvent: Solvents like DMSO-d₆ can stabilize the N-H proton through hydrogen bonding, slowing its exchange with the environment and resulting in a sharper, more easily identifiable signal.

Q3: My pyrazole is substituted, and the C3-H and C5-H proton signals are very close. How can I definitively assign them?

This is a classic assignment challenge, especially in unsymmetrically substituted pyrazoles where the electronic effects don't create a large chemical shift difference. The solution lies in using through-bond and through-space correlations available from 2D NMR experiments. The most decisive technique is the ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment.

The logic is based on observing long-range (typically 2-3 bond) correlations between protons and carbons.

  • The C5-H proton will show a ³J correlation to the C4 carbon and a ²J correlation to the C5 carbon itself. Crucially, it will also show a ³J correlation to the C3 carbon.

  • The C3-H proton will show a ³J correlation to the C4 carbon, a ²J correlation to the C3 carbon, and a ³J correlation to the C5 carbon.

The key differentiator often comes from a substituent. For example, if you have a substituent at the C3 position (let's call it 'R'), you can look for correlations from the C5-H proton to the now quaternary C3 carbon.

Workflow for Differentiating C3-H and C5-H:

  • Acquire a ¹H-¹³C HMBC spectrum. This experiment is essential for establishing long-range proton-carbon connectivities.

  • Identify the C4-H proton signal in the ¹H spectrum (it's usually the most upfield).

  • In the HMBC spectrum, trace from the C4-H frequency. You will see correlation cross-peaks to the C3 and C5 carbons. This definitively identifies the chemical shifts of the C3 and C5 carbons.

  • Now, look at the downfield proton signals (your ambiguous C3-H/C5-H). The proton that shows a correlation to the C5 carbon (which you just identified) must be the C3-H proton (a ³J coupling). Conversely, the proton showing a correlation to the C3 carbon must be the C5-H proton.

This self-validating system of cross-correlations provides an unambiguous assignment.

Troubleshooting Workflow: Pyrazole Peak Assignment

The following diagram outlines a systematic approach to assigning the NMR spectra of a substituted pyrazole.

Pyrazole_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_advanced Advanced Troubleshooting start Start: Acquire ¹H & ¹³C{¹H} Spectra q1 Are all signals clearly resolved and assignable based on chemical shift and multiplicity? start->q1 cosy Run ¹H-¹H COSY - Establish H-H connectivities - Confirm C4-H to C5-H coupling q1->cosy No, ambiguity exists end_node Finish: Complete & Verified Assignment q1->end_node Yes hsqc Run ¹H-¹³C HSQC - Assign protonated carbons - Link ¹H and ¹³C shifts directly cosy->hsqc hmbc Run ¹H-¹³C HMBC - Differentiate C3 vs C5 - Confirm regiochemistry via long-range correlations hsqc->hmbc q2 Is N-H position or tautomerism ambiguous? hmbc->q2 hmbc->end_node Ambiguity resolved n15_hmbc Run ¹H-¹⁵N HMBC - Directly observe H-N correlations - Unambiguously identify the N-H tautomer q2->n15_hmbc Yes noesy Run ¹H-¹H NOESY - Differentiate regioisomers - Observe through-space proximity of substituents to ring protons q2->noesy Yes, for regiochemistry n15_hmbc->end_node noesy->end_node

Caption: A logical workflow for pyrazole NMR peak assignment.

Advanced Troubleshooting

Q4: My synthesis could lead to two different regioisomers. How can NMR confirm the substitution pattern?

This is a critical question for synthetic chemists. Nuclear Overhauser Effect (NOE) spectroscopy is the definitive tool here, as it probes through-space proximity rather than through-bond connectivity.

Experimental Protocol: 2D NOESY (or 1D NOE)

  • Objective: To observe spatial proximity between a substituent's protons and the pyrazole ring protons.

  • Procedure:

    • Dissolve the sample in a suitable deuterated solvent at an appropriate concentration.

    • Acquire a 2D ¹H-¹H NOESY spectrum. Key parameters to optimize are the mixing time (typically 500-800 ms for small molecules) and recycle delay.

    • Process the data and look for cross-peaks that indicate two protons are close in space (typically < 5 Å).

  • Interpretation:

    • Example Scenario: Imagine you reacted a methylating agent with a C4-substituted pyrazole. The methyl group could be on N1 or N2.

    • If the methyl group is on N1: You would expect to see a strong NOE cross-peak between the N-CH₃ protons and the C5-H proton of the pyrazole ring.

    • If the methyl group is on N2: You would expect a strong NOE cross-peak between the N-CH₃ protons and the C3-H proton.

By observing which ring proton is spatially close to your substituent, you can unambiguously determine the regiochemistry of your product.

Q5: How can I be absolutely certain which nitrogen the N-H proton is on in an unsymmetrical pyrazole?

While NOE can provide strong evidence, the gold-standard technique for this problem is ¹H-¹⁵N HMBC . This experiment directly observes the 2- and 3-bond correlations from protons to the nitrogen atoms. Since ¹⁵N has a spin I=1/2, it gives sharp signals and does not suffer from the quadrupolar broadening of ¹⁴N. The natural abundance of ¹⁵N is low (0.37%), so this experiment requires a more concentrated sample or a longer acquisition time.

Interpreting the ¹H-¹⁵N HMBC Spectrum:

  • The N-H proton will show a strong cross-peak to the nitrogen it is directly attached to (a ²J coupling, as it goes H-N-C-H).

  • The C3-H proton will show a correlation to N2 and potentially a weaker one to N1.

  • The C5-H proton will show a correlation to N1 and potentially a weaker one to N2.

By finding the proton that gives a strong correlation to a nitrogen signal, you can directly identify which nitrogen is protonated. For example, if the proton signal at 12 ppm shows a strong correlation to the nitrogen signal at -150 ppm, you have definitively assigned that proton to that nitrogen.

Data Reference Table

The following table summarizes typical chemical shift ranges for substituted pyrazoles. Note that these are approximate and can be significantly influenced by the electronic nature of the substituents (EWG = Electron Withdrawing Group, EDG = Electron Donating Group).

PositionNucleusTypical Shift (ppm)Shift with EWG at C3Shift with EDG at C5
H1 ¹H10 - 14 (often broad)Shifts downfieldShifts slightly upfield
H3 ¹H7.5 - 7.8N/A (substituted)Shifts upfield
H4 ¹H6.3 - 6.5Shifts downfieldShifts upfield
H5 ¹H7.5 - 7.8Shifts downfieldN/A (substituted)
C3 ¹³C135 - 145Shifts downfieldShifts slightly upfield
C4 ¹³C105 - 110Shifts slightly upfieldShifts slightly upfield
C5 ¹³C125 - 135Shifts slightly downfieldShifts downfield

References

  • Elguero, J., Katritzky, A. R., & Elguero, J. (1998). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 72, 1-77. (Note: This is a foundational review series in the field). URL: [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). 1.02 - ¹H and ¹³C NMR of Five-Membered Heterocycles. In Comprehensive Heterocyclic Chemistry III (pp. 1–95). Elsevier. URL: [Link]

Technical Support Center: Enhancing the Stability of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid (Compound C10H14N2O2, CAS 1248463-84-4). This pyrazole derivative is a valuable building block in medicinal chemistry and materials science, recognized for its potential in developing novel antimicrobial and anti-inflammatory agents.[1] The stability of this compound is paramount for ensuring the reproducibility of experimental results, the validity of analytical data, and the overall success of research and development campaigns.

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshoot common stability issues, offering field-proven insights and scientifically grounded protocols. Our objective is to empower you with the knowledge to proactively manage the stability of this compound, from storage to experimental application.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage and Handling of Solid Compound

Q1: I've just received a shipment of solid this compound. What are the optimal storage conditions to ensure its long-term stability?

A1: Proper storage of the solid compound is the first line of defense against degradation. The key is to minimize exposure to environmental factors that can initiate chemical breakdown.

  • Causality: The pyrazole ring, while aromatic, can be susceptible to oxidation, and the carboxylic acid group can be reactive.[2][3] Ambient temperature, humidity, and light provide the energy and reactants for these potential degradation pathways.

  • Recommendation: We recommend storing the solid compound under the following conditions, summarized in Table 1.

Parameter Recommended Condition Rationale
Temperature-20°CReduces molecular motion and slows the rate of potential decomposition reactions.
AtmosphereInert Gas (Argon or Nitrogen)Displaces oxygen, minimizing the risk of oxidative degradation of the pyrazole ring.[2]
LightProtected from Light (Amber Vial)Prevents photolytic degradation, a common issue for heterocyclic compounds.[4][5]
HumidityDesiccated EnvironmentPrevents hydrolysis and minimizes water adsorption, which can affect weighing accuracy and promote reactions.

Q2: I've noticed a slight discoloration of the solid powder after several months of storage. What could be the cause and how should I proceed?

A2: Discoloration is often a visual indicator of chemical degradation. The most likely culprits are oxidation or photodecomposition, which can generate chromophoric impurities.

  • Troubleshooting Workflow: Before using the material in a critical experiment, its purity must be re-assessed. Follow the workflow below to diagnose and address the issue.

    Caption: Troubleshooting workflow for discolored solid compound.

  • Recommended Action:

    • Analytical Verification: Perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] Compare the chromatogram to that of a reference standard or the initial batch data.

    • Assess Degradants: Look for the appearance of new peaks or a decrease in the main peak's area percentage.

    • Decision: If purity has dropped significantly (e.g., below 95%), the batch should be considered for purification (e.g., recrystallization) or replaced. If purity is acceptable, you may proceed but should document the observation.

Section 2: Solution Stability

Q3: I am preparing a stock solution of the compound in DMSO for biological assays. What concentration is recommended, and how should I store the solution?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for pyrazole derivatives. However, even in solution, the compound can degrade. Proper preparation and storage are critical.

  • Causality: Carboxylic acids can react with residual water in solvents over time, and freeze-thaw cycles can accelerate degradation. The compound's solubility is also a limiting factor.

  • Protocol: Stock Solution Preparation and Storage

    • Solvent Quality: Use anhydrous, high-purity DMSO to minimize water-mediated hydrolysis.

    • Concentration: Prepare a concentrated stock solution, typically 10-50 mM, to minimize the volume added to aqueous assay buffers, which can affect pH.

    • Preparation: To aid dissolution, you may gently warm the solution (e.g., to 37°C) and vortex. Ensure the compound is fully dissolved before storage.

    • Aliquoting: Dispense the stock solution into single-use aliquots in amber, tightly sealed vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and moisture ingress.

    • Storage: Store aliquots at -20°C or, for longer-term storage (>1 month), at -80°C.

Q4: My experimental results are inconsistent. I suspect the compound is degrading in my aqueous assay buffer. How can I investigate and mitigate this?

A4: Aqueous buffers introduce pH as a major variable affecting the stability of the carboxylic acid group.[8] The ionization state of the carboxyl group can significantly influence both its stability and its solubility.[9][10]

  • Causality:

    • pH-Dependent Hydrolysis: At extreme pH values (either highly acidic or basic), the pyrazole ring or other functional groups may be susceptible to hydrolysis.[11][12]

    • Solubility Issues: Most carboxylic acids are less soluble at acidic pH (in their protonated form) and more soluble at neutral or basic pH (as the carboxylate salt).[13][14] Precipitation of the compound out of the assay buffer will lead to inconsistent results.

  • Troubleshooting Protocol: Assessing Aqueous Stability

    • Prepare Test Solutions: Prepare the compound at its final working concentration in your assay buffer. Also prepare a control in a solvent where it is known to be stable (e.g., acetonitrile or DMSO).

    • Incubate: Incubate the test solutions under the same conditions as your experiment (e.g., 37°C for 2 hours).

    • Analyze Over Time: At various time points (e.g., 0, 1, 2, 4 hours), take a sample from each solution and immediately analyze it by HPLC.

    • Evaluate Results: Plot the peak area of the parent compound against time. A decline in peak area in the aqueous buffer but not in the control solvent indicates instability. Look for the appearance of new peaks, which would represent degradation products.

  • Mitigation Strategies:

    • pH Optimization: If instability is observed, test a range of buffer pH values. Often, a pH closer to neutral (6.5-7.5) provides a good balance of solubility and stability.

    • Reduce Incubation Time: If possible, modify your experimental protocol to minimize the time the compound spends in the aqueous buffer.

    • Use Co-solvents: Adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to the final assay buffer can improve solubility, but must be tested for compatibility with your experimental system.

Section 3: Forced Degradation Studies

Q5: I need to develop a stability-indicating analytical method. How should I perform a forced degradation study for this compound?

A5: A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing a robust, stability-indicating analytical method that can separate the intact compound from all potential degradation products.[4][11][15] This is a requirement under ICH guidelines for pharmaceutical development.[16][17]

  • Objective: The goal is to achieve partial degradation, typically 5-20%, to ensure that the primary degradation products are generated without completely destroying the molecule.[16]

  • Workflow for Forced Degradation:

    Caption: Workflow for a comprehensive forced degradation study.

  • Summary of Recommended Stress Conditions:

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60°CHydrolysis of amide-like bonds in the pyrazole ring.
Base Hydrolysis 0.1 M NaOH, room temperatureSimilar to acid hydrolysis, may proceed via different mechanisms.
Oxidation 3% H₂O₂, room temperatureOxidation of the pyrazole ring, potentially forming N-oxides or ring-opened products.[2][3][18]
Thermal 60°C in solution / 80°C as solidDecarboxylation (loss of CO₂ from the carboxylic acid group).
Photostability ICH Q1B conditions: 1.2 million lux hours (visible) & 200 watt hours/m² (UVA)Photolytic cleavage or rearrangement of the heterocyclic ring.[5][19][20]
  • Expert Tip: When analyzing stress samples, use an HPLC coupled with a mass spectrometer (LC-MS). This will not only show you the degradation peaks but also provide the mass of the degradants, which is invaluable for elucidating their structures and understanding the degradation pathways.[21]

References

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Leo, M. A., & Lieber, C. S. (1985).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Konesky, R. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Perkins, J. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • International Pharmaceutical Academy. (n.d.). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799.
  • ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • Quora. (2021, August 11). What is the standard pH of carboxylic acids?.
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Luminous. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BenchChem. (n.d.). This compound | 1248463-84-4.
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids....
  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResearchGate. (n.d.). Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations.
  • ResearchGate. (2025, August 8). Photostability of N@C.
  • Chemistry LibreTexts. (2021, October 21). 1.3: Effect of pH on Acid Base Reactions.
  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids from (a) M1 model....
  • Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • FDA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • NIH. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
  • ResearchGate. (2025, August 10). Bromination of pyrazole-3(5)-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ResearchGate. (2025, October 31). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • ACS Publications. (2024, July 25). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.
  • PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters.
  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • PubChem. (n.d.). 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776464.
  • Manchester Organics. (n.d.). 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid | 401629-04-7.
  • Apollo Scientific. (n.d.). 401629-04-7 Cas No. | 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | SCBT.

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Technical Support Center: Purification of Acidic Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the unique challenges of purifying acidic heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific hurdles during the purification of these valuable molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why problems occur and how to solve them, ensuring the integrity and purity of your compounds.

I. Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common questions and challenges encountered during the purification of acidic heterocyclic compounds.

Q1: My acidic heterocycle streaks badly or doesn't move from the baseline on a standard silica gel TLC/column. What's happening and how do I fix it?

A1: This is a classic problem arising from the strong interaction between your acidic compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to irreversible adsorption or significant tailing. The key is to mitigate this interaction.

  • Causality: The acidic protons on your heterocycle can interact strongly with the lone pairs on the oxygen atoms of the silanol groups, or in some cases, deprotonation can occur, leading to an anionic species that binds tightly to the silica.

  • Solution 1: Mobile Phase Modification. The most straightforward approach is to add a small amount of a competitive acid to the mobile phase. This acid will occupy the active sites on the silica, allowing your compound to elute more effectively.

    • Add 0.5-2% acetic acid or formic acid to your eluent system.[1] This is often sufficient to improve peak shape and mobility.

  • Solution 2: Deactivating the Silica Gel. If mobile phase modification isn't enough, you can "deactivate" the silica gel itself, reducing its acidity.

    • For compounds sensitive to acid, you can use a different solid phase like neutral or basic alumina.[2]

    • Alternatively, you can pre-treat the silica gel. While less common for acidic compounds, in some specific cases, a very carefully controlled neutralization might be attempted, though this is more typical for basic compounds. A safer alternative is to switch to a different stationary phase.[3]

  • Solution 3: Reverse-Phase Chromatography. This is often the most effective solution for highly polar and acidic compounds.[2] Using a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), can provide excellent separation.[2]

Q2: I'm trying to perform an acid-base extraction to purify my acidic heterocycle, but my recovery is poor. What are the common pitfalls?

A2: Acid-base extraction is a powerful technique for purifying acidic compounds, but its success hinges on a clear understanding of the pKa values of your compound and any impurities.[4][5]

  • Causality: Poor recovery is often due to one of two reasons: either your compound is not being fully deprotonated and extracted into the aqueous basic layer, or it's not being fully reprotonated and extracted back into the organic layer.

  • Troubleshooting Steps:

    • Know your pKa: You must use a base strong enough to deprotonate your heterocycle. A weak base like sodium bicarbonate (pKa of conjugate acid is 6.4) will only extract stronger acids (like carboxylic acids or some tetrazoles), while a stronger base like sodium hydroxide is needed for weaker acids (like some phenols or triazoles).[6][7]

    • Multiple Extractions: Use multiple, smaller volume extractions with the aqueous base rather than one large volume extraction to improve efficiency.

    • Sufficient Acidification: When re-acidifying the aqueous layer to recover your compound, ensure you lower the pH to at least 2 units below the pKa of your heterocycle to ensure complete protonation.

    • "Salting Out": If your compound has some water solubility even in its neutral form, adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease its solubility and drive it into the organic layer during the back-extraction.

Q3: My acidic heterocycle "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds that are impure or have low melting points.[8]

  • Causality: The presence of impurities can depress the melting point of your compound, causing it to come out of solution above its melting temperature.[8] Also, cooling the solution too quickly can favor the formation of a supersaturated oil over the ordered structure of a crystal.

  • Solutions:

    • Slow Down the Cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling is a common cause of oiling out.

    • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[2]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can provide nucleation sites for crystal growth.[2]

    • Add a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal can induce crystallization.[2]

    • Re-purify: If the problem persists, it's likely due to significant impurities. A preliminary purification by another method, like a quick column chromatography, may be necessary before attempting recrystallization.[2][9]

II. Troubleshooting Guides: A Deeper Dive

This section provides a more structured, step-by-step approach to resolving complex purification issues.

Troubleshooting Guide 1: Column Chromatography of Acidic Heterocycles
Issue Potential Cause Step-by-Step Solution
Compound sticks to silica gel Strong acidic interactions between the compound and silanol groups.1. Assess the problem: Run a TLC with your chosen eluent. If the spot is streaky or remains at the baseline, proceed to the next step. 2. Modify the mobile phase: Prepare a new eluent with 1% acetic acid and run another TLC. If the Rf value improves and the spot shape is better, use this modified eluent for your column.[1] 3. Consider reverse-phase: If the compound is still not moving or streaking persists, switch to a C18 reverse-phase column. Start with a mobile phase of 50:50 water:acetonitrile with 0.1% formic acid and adjust the ratio as needed.[2]
Poor separation from impurities Inappropriate solvent system or column overloading.1. Optimize the solvent system: Use TLC to screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize the difference in Rf values between your compound and the impurities.[2] 2. Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values. 3. Check the sample load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[2]
Compound decomposes on the column The compound is sensitive to the acidic nature of silica gel.1. Test for stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots, your compound is likely decomposing.[2] 2. Switch to a neutral stationary phase: Use neutral alumina instead of silica gel. You will need to re-optimize your solvent system. 3. Use reverse-phase chromatography: As this is generally a less harsh technique, it can be a good alternative for sensitive compounds.
Troubleshooting Guide 2: Recrystallization of Acidic Heterocycles
Issue Potential Cause Step-by-Step Solution
Compound fails to crystallize Solution is not saturated, or nucleation is inhibited.1. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[2] 2. Reduce solvent volume: If crystallization does not occur, gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again. 3. Lower the temperature: Place the flask in an ice bath or refrigerator to decrease the solubility of your compound.
Low recovery of crystals Too much solvent was used, or the compound is too soluble in the cold solvent.1. Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve your compound.[10] 2. Evaporate the mother liquor: After filtering your crystals, you can reduce the volume of the filtrate by evaporation to recover more product, which may require a second recrystallization. 3. Change the solvent system: Find a solvent in which your compound has lower solubility at cold temperatures. A co-solvent system (a "good" solvent and a "poor" solvent) can be effective.
Colored impurities in crystals Impurities are co-crystallizing with your product.1. Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb colored impurities. Be aware that it can also adsorb some of your product. 2. Re-crystallize: A second recrystallization may be necessary to remove persistent impurities.

III. Data and Protocols

Table 1: pKa Values of Common Acidic Heterocyclic Scaffolds

Understanding the acidity (pKa) of your compound is crucial for selecting the appropriate purification strategy, especially for acid-base extractions.

HeterocycleTypical pKa RangeNotes
Tetrazoles (C-H) ~4.5 - 6.0Acidity is comparable to carboxylic acids, making them suitable for extraction with weak bases like sodium bicarbonate.[11]
1,2,3-Triazoles (N-H) ~7.9 - 9.1Weaker acids than tetrazoles.[12] Require a stronger base like sodium carbonate or hydroxide for extraction.
Pyrazoles (N-H) ~9.1 - 14Generally weak acids. Basicity is also a key feature of the ring system.[12]
Indoles (N-H) ~17 - 32Very weak NH acids.[13] Deprotonation requires very strong bases and is not typically used for standard purification extractions.
5-Hydroxy-1,2,3-triazoles ~4.2 - 6.2Can be significantly acidic, depending on substituents.[14][15]

Note: pKa values are highly dependent on the substituents on the heterocyclic ring and the solvent.

Protocol 1: Purification of an Acidic Heterocycle (e.g., a Tetrazole) via Acid-Base Extraction

This protocol outlines the steps for separating an acidic heterocycle from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base suitable for tetrazoles). Shake the funnel gently to mix the layers. Vent frequently to release any pressure from CO2 evolution.

  • Separation: Allow the layers to separate. The deprotonated tetrazole salt will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic layer. Drain the organic layer.

  • Wash (Optional): Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1M HCl) until the pH is ~2. The protonated, neutral tetrazole should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts, and then dry it under high vacuum.

Protocol 2: Flash Column Chromatography with an Acidic Modifier

This protocol is for purifying an acidic heterocycle that shows poor behavior on standard silica gel.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., ethyl acetate/hexanes) that gives your desired compound an Rf of ~0.2-0.3.

  • Mobile Phase Preparation: Prepare the bulk mobile phase for the column, adding 1% acetic acid to the mixture (e.g., for 1 L of eluent, add 10 mL of acetic acid).[1]

  • Column Packing: Pack a silica gel column with the prepared mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The acetic acid is volatile and will be removed under vacuum.

IV. Visual Workflows and Diagrams

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical workflow for choosing the appropriate purification technique for your acidic heterocyclic compound.

Purification_Decision_Tree start Crude Acidic Heterocycle is_solid Is the compound a solid? start->is_solid check_purity Check purity (TLC, NMR) is_solid->check_purity Yes liquid_chrom Liquid Chromatography is_solid->liquid_chrom No recrystallize Attempt Recrystallization check_purity->recrystallize Purity < 95% final_product Pure Product check_purity->final_product Purity > 95% is_pure Is it pure? recrystallize->is_pure is_pure->final_product Yes column_chrom Column Chromatography is_pure->column_chrom No (oiling out, etc.) acid_base Consider Acid-Base Extraction column_chrom->acid_base acid_base->final_product is_acidic_enough Is pKa < 8 and impurities are neutral/basic? acid_base->is_acidic_enough is_acidic_enough->acid_base Yes is_acidic_enough->liquid_chrom No liquid_chrom->final_product

Caption: A decision tree to guide the selection of a purification method.

Diagram 2: Troubleshooting Workflow for Column Chromatography

This diagram illustrates a systematic approach to troubleshooting common issues during column chromatography of acidic heterocycles.

Column_Troubleshooting start Poor Separation/Streaking on Column add_acid Add 1% Acetic Acid to Eluent start->add_acid problem_solved Problem Solved? add_acid->problem_solved success Pure Compound problem_solved->success Yes check_stability Check Stability on Silica TLC problem_solved->check_stability No is_stable Is it stable? check_stability->is_stable use_alumina Switch to Neutral Alumina is_stable->use_alumina No (decomposition) use_rp Use Reverse-Phase (C18) is_stable->use_rp Yes (likely polarity issue) use_alumina->success use_rp->success

Sources

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common challenges associated with the formation of byproducts during the synthesis of pyrazole derivatives. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is yielding a mixture of regioisomers. How can I improve the selectivity for my desired product?

The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr-type syntheses.[1][2][3] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3]

Troubleshooting Guide: Regioisomer Formation

SymptomPotential Cause(s)Recommended Solution(s)
NMR spectra show duplicate sets of peaks for the desired product. [1]Lack of Regiocontrol: The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[3]Solvent Optimization: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4] These solvents can influence the reaction pathway, favoring one regioisomer over the other.
Multiple spots are observed on TLC, which are difficult to separate by column chromatography. Similar Polarity of Isomers: Regioisomers often have very similar polarities, making their separation a significant challenge.pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Running the reaction under acidic conditions can sometimes reverse the selectivity compared to neutral or basic conditions, providing a powerful tool for controlling the outcome.[3]
Inconsistent regioisomeric ratio between batches. Subtle Variations in Reaction Conditions: Temperature, concentration, and rate of addition can all influence the kinetic vs. thermodynamic control of the reaction, leading to variable isomer ratios.Temperature Control: Perform a temperature screening study. Lower temperatures may favor the thermodynamically more stable isomer, while higher temperatures might favor the kinetically preferred product.
Catalyst Strategy: The use of a Lewis acid catalyst, such as BF3, can help to direct the reaction towards a specific regioisomer.[5]

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols [4]

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired pyrazole regioisomer.

Q2: My reaction mixture has turned a dark color (yellow, red, or brown), and I'm having difficulty purifying my product. What is causing this?

The development of color in the reaction mixture often points to the decomposition of the hydrazine starting material or other side reactions.[1][6]

Troubleshooting Guide: Colored Impurities and Tar Formation

SymptomPotential Cause(s)Recommended Solution(s)
The reaction mixture turns yellow, red, or brown. Hydrazine Decomposition: Hydrazines, particularly phenylhydrazine, can be sensitive to air and light and are prone to oxidation and decomposition, which can generate colored byproducts.[6]Use High-Purity Reagents: Ensure you are using fresh, high-purity hydrazine. If it has been stored for a long time, consider purification by distillation. Hydrazine salts (e.g., hydrochloride) are often more stable.
A tar-like substance forms in the reaction flask. Side Reactions at High Temperatures: Unwanted side reactions can lead to the formation of polymeric or tarry materials, especially when the reaction is heated for extended periods.[5]Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the hydrazine.[6]
Temperature Control: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the formation of degradation products.[5] Consider running the reaction at a lower temperature.
Q3: I've isolated a byproduct with a mass corresponding to a dimer of my starting material or product. How can I prevent this?

Dimerization can occur through various mechanisms, including the self-coupling of starting materials or intermediates.[7][8]

Troubleshooting Guide: Dimer Formation

SymptomPotential Cause(s)Recommended Solution(s)
Mass spectrometry reveals a species with approximately double the mass of the expected product or starting material. Self-Condensation/Coupling: Under certain conditions, such as in the presence of specific catalysts or oxidants, aminopyrazoles or other reactive intermediates can undergo self-coupling to form dimers.[8]Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor side reactions.
Oxidative Coupling: In some cases, oxidative conditions can lead to the dimerization of pyrazole intermediates.[7]Modify Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the reaction pathway. Experiment with different conditions to minimize the formation of dimers.
Avoid Unnecessary Oxidants: If your reaction does not require an oxidant, ensure that the reaction is protected from air to prevent undesired oxidative side reactions.
Q4: My reaction is not going to completion, and I'm isolating pyrazoline intermediates. How can I promote full aromatization?

The final step in many pyrazole syntheses is the dehydration or oxidation to form the stable aromatic ring. Incomplete conversion can lead to the isolation of pyrazoline intermediates.[1]

Troubleshooting Guide: Incomplete Aromatization

SymptomPotential Cause(s)Recommended Solution(s)
The isolated product is identified as a pyrazoline rather than the desired pyrazole. Insufficient Driving Force for Aromatization: The final dehydration or oxidation step may be slow under the current reaction conditions.Increase Temperature/Reaction Time: Heating the reaction mixture, for instance to reflux, can often provide the energy needed to drive the aromatization.[2] Monitor the reaction to ensure starting materials are fully consumed.
Lack of an Oxidizing Agent (if required): Some synthetic routes, particularly those starting from α,β-unsaturated ketones, produce a pyrazoline that requires a subsequent oxidation step to yield the pyrazole.[9]Introduce an Oxidant: If the mechanism requires it, an oxidizing agent can be added in a second step or in situ to facilitate the conversion of the pyrazoline to the pyrazole.
Acid/Base Catalysis: The choice and amount of an acid or base catalyst can be critical for facilitating the final elimination step to form the aromatic ring.[2]

Visualizing Reaction Pathways

To better understand the challenges in pyrazole synthesis, it is helpful to visualize the potential reaction pathways.

Pyrazole_Synthesis_Byproducts cluster_reactants Reactants cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Intermediate 1,3-Dicarbonyl->Intermediate Attack by Hydrazine Hydrazine Hydrazine Degradation Products Degradation Products Hydrazine->Degradation Products Decomposition Hydrazine->Intermediate Desired Pyrazole Desired Pyrazole Dimerized Byproduct Dimerized Byproduct Desired Pyrazole->Dimerized Byproduct Self-Coupling Regioisomeric Pyrazole Regioisomeric Pyrazole Pyrazoline Intermediate Pyrazoline Intermediate Intermediate->Desired Pyrazole Cyclization & Aromatization Intermediate->Regioisomeric Pyrazole Alternative Cyclization Intermediate->Pyrazoline Intermediate Incomplete Aromatization

Caption: Potential pathways in pyrazole synthesis leading to byproducts.

Logical Troubleshooting Workflow

When encountering issues in your pyrazole synthesis, a systematic approach to troubleshooting is key.

Sources

Technical Support Center: Scaling Up the Production of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient scaling of your synthesis.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrazole family, characterized by a unique substitution pattern that includes a cyclopropyl group and a carboxylic acid functionality.[1] This molecule is a significant intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Pyrazole derivatives, in general, are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: The synthesis of substituted pyrazoles like this one typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][4][5] For this specific molecule, a common approach involves the reaction of a suitably substituted β-ketoester with propylhydrazine. The cyclopropyl moiety can be introduced either on the β-ketoester precursor or, in some cases, on the pyrazole ring post-cyclization, though the former is generally more straightforward. Another key method is the [3+2] cycloaddition reaction between an alkyne and a diazo compound.[5]

Q2: What is the most critical step to control for optimal yield and purity?

A2: The cyclization step is paramount. Controlling the regioselectivity of the reaction between the unsymmetrical dicarbonyl compound and the substituted hydrazine is crucial to avoid the formation of isomeric impurities.[4][5] Reaction temperature, solvent, and the nature of the catalyst can all influence the isomeric ratio.[1][5]

Q3: What are the recommended purification methods for the final product?

A3: For solid carboxylic acids, recrystallization from appropriate solvents is a common and effective method.[6] A two-solvent system, such as an alcohol/water or toluene/petroleum ether mixture, can be effective.[6] For more challenging purifications, reversed-phase flash chromatography (C18 silica) can be employed.[7] Additionally, acid-base extraction is a useful technique to separate the carboxylic acid product from neutral and basic impurities.[6]

Q4: Are there any known stability issues with this compound?

A4: While pyrazole rings are generally stable, the carboxylic acid group can undergo decarboxylation under harsh thermal conditions, especially if there are activating groups present on the ring.[1] It is advisable to avoid excessive temperatures during purification and storage.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.Ensuring the reaction goes to completion is the first step in maximizing yield.
Side Reactions Optimize the reaction temperature. For the cyclization step, temperatures are often kept moderate (e.g., 60–80°C) to minimize side reactions.[1] Ensure anhydrous conditions if reagents are moisture-sensitive.Higher temperatures can lead to degradation or the formation of undesired byproducts. Moisture can hydrolyze starting materials or intermediates.
Poor Reagent Quality Use high-purity starting materials. Impurities in the β-ketoester or propylhydrazine can lead to the formation of byproducts that are difficult to remove.The purity of starting materials directly impacts the purity and yield of the final product.
Suboptimal Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of the hydrazine derivative may be used to ensure complete conversion of the more valuable dicarbonyl compound.Incorrect stoichiometry can leave unreacted starting materials, complicating purification and reducing the theoretical yield.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution Scientific Rationale
Isomeric Impurities Optimize the cyclization conditions. The regioselectivity of the reaction can be influenced by the solvent and catalyst. Acetic acid is sometimes used as a catalyst to improve regioselectivity.[5] Purification via fractional crystallization or preparative chromatography may be necessary.The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[4][5]
Unreacted Starting Materials Improve the reaction conversion as described in "Low Yield". For purification, an acid-base wash can be effective. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.[6]This exploits the acidic nature of the product to separate it from neutral or basic starting materials and byproducts.
Solvent-Related Impurities Ensure complete removal of residual solvents by drying the product under vacuum, possibly with gentle heating.Residual solvents can affect the purity and physical properties of the final product.
Byproducts from Side Reactions Characterize the major impurities by techniques like LC-MS and NMR to understand their origin. This can inform adjustments to the reaction conditions to minimize their formation.Understanding the structure of byproducts provides insight into the undesired reaction pathways that need to be suppressed.
Problem 3: Difficulties with Product Isolation and Purification
Potential Cause Recommended Solution Scientific Rationale
Product is an Oil or Gummy Solid If the product fails to crystallize, try seeding the solution with a small crystal of the pure compound.[9] Alternatively, consider converting the carboxylic acid to a salt (e.g., sodium or potassium salt) which may have better crystalline properties, and then re-acidifying.[6]The physical form of the crude product can be influenced by impurities that inhibit crystallization.
Poor Separation in Chromatography For reversed-phase chromatography, adjust the mobile phase composition. A gradient of water/acetonitrile or water/methanol with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid is typically used.[7]Optimizing the mobile phase is key to achieving good separation of the target compound from impurities. The acidic modifier helps to keep the carboxylic acid in its protonated form for better peak shape.
Emulsion Formation During Workup During acid-base extraction, if an emulsion forms, try adding a small amount of brine or a different organic solvent. Gentle stirring instead of vigorous shaking can also help prevent emulsion formation.Emulsions can complicate phase separation and lead to product loss.

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound generally follows the pathway from a β-ketoester to the final product.

Synthesis_Workflow Start β-Ketoester Precursor Step1 Cyclocondensation with Propylhydrazine Start->Step1 Intermediate Pyrazole Ester Intermediate Step1->Intermediate Step2 Saponification (Hydrolysis) Intermediate->Step2 Final_Product 5-cyclopropyl-1-propyl-1H- pyrazole-4-carboxylic acid Step2->Final_Product

Caption: General synthetic workflow for the target compound.

Step-by-Step Purification Protocol: Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M sodium hydroxide or saturated sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its sodium salt.[6][8]

  • Organic Wash: Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the solution is acidic (pH ~2-3). The carboxylic acid product should precipitate out of the solution.[8]

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold water.[8]

  • Drying: Dry the purified solid under vacuum.

  • Recrystallization: For further purification, dissolve the solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid. Allow the solution to cool slowly to form high-purity crystals.

Visualizing Key Relationships

Troubleshooting Logic Flow

Troubleshooting_Flow Start Suboptimal Synthesis Outcome (Low Yield / Impure Product) Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Impurity_Profile Identify Impurities? Check_Reaction->Impurity_Profile Incomplete_Reaction->Impurity_Profile No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Optimize_Purification Optimize Purification (Solvent, pH, Method) Impurity_Profile->Optimize_Purification Yes Success Improved Outcome Optimize_Conditions->Success Optimize_Purification->Success

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Baniel, A. M., & Blumberg, R. (1991). Carboxylic acid purification and crystallization process (U.S. Patent No. 5,034,105A). U.S.
  • Mogilaiah, K., et al. (2006). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Teledyne ISCO. [Link]

  • Ur-rahman, A., & Harrington, R. W. (1990). Process for purification of carboxylic acids (U.S. Patent No. 5,387,713A). U.S.
  • Carboxylic Acid's Contribution to Water Purification Technologies - Patsnap Eureka. (n.d.). Patsnap. Retrieved January 20, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

  • Rack, M., et al. (2011). Method for purifying pyrazoles (Patent No. WO2011076194A1).
  • Unit 4 Pyrazole | PDF - Slideshare. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.). SID. Retrieved January 20, 2026, from [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of impurities in pyrazole-containing samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and characterization. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain analytical choices are made and how to troubleshoot common experimental hurdles. Our commitment is to scientific integrity, ensuring that every piece of advice is grounded in established principles and regulatory expectations.

Navigating Impurity Analysis: A Logic-Driven Approach

The journey of identifying and quantifying impurities in a pyrazole active pharmaceutical ingredient (API) is a systematic process. It begins with understanding the potential sources of impurities and culminates in a validated, robust analytical method suitable for routine quality control. The following workflow provides a high-level overview of this process.

Impurity Analysis Workflow cluster_0 Phase 1: Knowledge Gathering & Initial Screening cluster_1 Phase 2: Detection & Identification cluster_2 Phase 3: Validation & Control Potential Impurities Identify Potential Impurities (Synthesis Route, Degradation) Forced Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Potential Impurities->Forced Degradation Inform Stress Conditions Method Development Initial Method Development (HPLC, GC) Forced Degradation->Method Development Generate Degradants Screening Screening of Batches (HPLC-UV/PDA, GC-FID) Impurity Detection Detection of Unknown Peaks Screening->Impurity Detection Structural Elucidation Structural Elucidation (LC-MS, GC-MS, NMR) Impurity Detection->Structural Elucidation Method Validation Method Validation (ICH/USP) (Specificity, Linearity, Accuracy, Precision) Structural Elucidation->Method Validation Reference Standards Source/Synthesize Reference Standards Structural Elucidation->Reference Standards Specification Setting Set Specification Limits Method Validation->Specification Setting MS_Fragmentation API Pyrazole API (Known Mass & Structure) Fragments Fragment Ions (MS/MS Data) API->Fragments Compare Fragmentation Impurity Unknown Impurity (Measured Mass) Impurity->Fragments Generate Fragments Structure Proposed Structure Fragments->Structure Elucidate Structure

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Validation

In pharmaceutical research and development, the precise molecular structure of a compound dictates its function, efficacy, and safety. Any ambiguity can lead to misinterpreted biological data and costly failures in later-stage development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of small molecule structures in solution.[1][2]

This guide focuses on 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, a molecule with distinct structural motifs—a substituted pyrazole heterocycle, an n-propyl group, a cyclopropyl ring, and a carboxylic acid. Each of these fragments presents a unique NMR signature. The core challenge and the purpose of this guide is to demonstrate how a suite of NMR experiments can be used to piece these signatures together, confirming not only the presence of each component but their precise connectivity. We will compare the theoretically predicted NMR data against the necessary experimental data required for validation.

Deconstruction of the Target Molecule: Predicted NMR Signatures

To validate the structure, we must first predict the NMR spectrum by analyzing each component. The expected chemical shifts (δ) are influenced by the electronic environment of each nucleus.

A. The 1-Propyl Group:

  • ¹H NMR: The n-propyl group attached to the pyrazole nitrogen (N1) is an isolated spin system. We expect a triplet for the terminal methyl protons (H-3', ~0.9 ppm), a sextet for the central methylene protons (H-2', ~1.8-2.0 ppm), and a triplet for the methylene protons directly attached to the nitrogen (H-1', deshielded to ~4.1-4.3 ppm).

  • ¹³C NMR: The corresponding carbon signals are expected at approximately 11 ppm (C-3'), 24-26 ppm (C-2'), and 50-52 ppm (C-1').

B. The Pyrazole Ring:

  • ¹H NMR: The pyrazole ring has only one proton at the C3 position (H-3). Due to the electron-withdrawing nature of the adjacent nitrogen and the overall aromaticity, this proton is expected to be significantly downfield, appearing as a sharp singlet around 7.5-8.0 ppm.

  • ¹³C NMR: The carbon atoms of the pyrazole ring have distinct chemical shifts. C3 is typically observed around 140 ppm. C4, being substituted with a carboxylic acid, will be shifted to approximately 110-115 ppm. C5, bearing the cyclopropyl group, is expected around 145-150 ppm.[3][4]

C. The 5-Cyclopropyl Group:

  • ¹H NMR: The cyclopropyl group protons exhibit characteristic upfield shifts due to the ring's unique electronic structure and associated ring current effects.[5] We anticipate a multiplet for the methine proton (H-1'') around 1.9-2.2 ppm and two separate multiplets for the diastereotopic methylene protons (H-2''a/b) between 0.6-1.1 ppm.[6]

  • ¹³C NMR: The cyclopropyl carbons are also highly shielded, with the methine carbon (C-1'') expected around 10-15 ppm and the methylene carbons (C-2'') appearing at a similar range of 8-12 ppm.[6]

D. The 4-Carboxylic Acid Group:

  • ¹H NMR: The acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace water in the solvent, resulting in a broad singlet.[7] Its chemical shift is highly variable but typically appears far downfield, from 10 to 13 ppm, and its signal disappears upon adding D₂O to the sample.[7][8]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically found in the 165-175 ppm region of the spectrum.[8][9]

The Validation Workflow: From Fragments to Final Structure

A self-validating workflow confirms the identity of each spin system and then unambiguously connects them. One-dimensional spectra (¹H, ¹³C) provide the list of parts, while two-dimensional spectra (COSY, HSQC, HMBC) provide the assembly instructions.

G cluster_1d 1D NMR: Fragment Identification cluster_2d 2D NMR: Connectivity Mapping cluster_val Validation H1_NMR ¹H NMR (Proton Signals & Multiplicity) C13_NMR ¹³C NMR & DEPT (Carbon Signals & Types) COSY COSY (¹H-¹H Vicinal Coupling) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC Assigns Protons to Carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Confirms C-H Attachments Structure Final Validated Structure HMBC->Structure Connects All Fragments

Caption: NMR Structural Validation Workflow.

A. Homonuclear Correlation (COSY): Assembling Spin Systems The ¹H-¹H COSY (Correlation Spectroscopy) experiment is the first step in connecting protons that are coupled to each other, typically through two or three bonds.

  • Expected Correlations:

    • Strong cross-peaks connecting the H-1' / H-2' / H-3' protons of the n-propyl chain.

    • Correlations between the methine (H-1'') and methylene (H-2'') protons of the cyclopropyl ring.

  • Causality: The absence of a COSY correlation between the pyrazole's H-3 singlet and any other proton confirms its isolation, which is consistent with the proposed substitution pattern.

B. Direct Heteronuclear Correlation (HSQC): Linking Protons to Carbons The ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[10] This is a crucial step for unambiguous carbon assignment.

  • Expected Correlations: Every protonated carbon will show a cross-peak, for instance: (H-3 / C-3), (H-1' / C-1'), (H-2' / C-2'), (H-3' / C-3'), (H-1'' / C-1''), and (H-2'' / C-2'').

  • Causality: This experiment validates the assignments made in the 1D spectra and provides the foundation for interpreting the long-range correlations that will definitively piece the molecule together.

C. Long-Range Heteronuclear Correlation (HMBC): The Final Proof The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this validation, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[11][12][13] This allows us to connect the isolated fragments across quaternary (non-protonated) carbons and heteroatoms.

  • Key Validating Correlations:

    • Propyl-to-Pyrazole Linkage (N1 Position): The H-1' protons (~4.2 ppm) of the propyl group should show a strong correlation to the pyrazole ring carbons C5 (~148 ppm) and a weaker one to C3 (~140 ppm). This unequivocally places the propyl group on the N1 nitrogen.

    • Cyclopropyl-to-Pyrazole Linkage (C5 Position): The cyclopropyl methine proton H-1'' (~2.0 ppm) should show correlations to the pyrazole carbons C5 and C4 (~112 ppm). The methylene protons H-2'' (~0.8 ppm) will also correlate to C5. These correlations confirm the cyclopropyl group's attachment at C5.

    • Carboxylic Acid-to-Pyrazole Linkage (C4 Position): The pyrazole proton H-3 (~7.8 ppm) should show a ³JCH correlation to the carboxylic acid carbon C=O (~170 ppm) and a ²JCH correlation to C5. This confirms the position of the carboxylic acid at C4.

Caption: Key HMBC correlations for structural validation.

Data Summary: A Comparative Table

This table serves as a direct comparison tool for researchers, summarizing the predicted data against which experimental results can be validated.

Assignment¹H NMR (Predicted δ, ppm)MultiplicityIntegration¹³C NMR (Predicted δ, ppm)Key HMBC Correlations from Proton to Carbon
-COOH 10.0 - 13.0br s1H165 - 175 (C=O)H-3 → C =O
Pyrazole-H3 7.5 - 8.0s1H~140 (C-3)H-3 → C-5, C-4, C=O
Propyl-H1' 4.1 - 4.3t2H50 - 52 (C-1')H-1' → C-5, C-3, C-2'
Propyl-H2' 1.8 - 2.0sext2H24 - 26 (C-2')H-2' → C-1', C-3'
Propyl-H3' ~0.9t3H~11 (C-3')H-3' → C-2', C-1'
Cyclopropyl-H1'' 1.9 - 2.2m1H10 - 15 (C-1'')H-1'' → C-5, C-4, C-2''
Cyclopropyl-H2'' 0.6 - 1.1m4H8 - 12 (C-2'')H-2'' → C-5, C-1''
Pyrazole-C4 ---------110 - 115H-3, H-1'' → C -4
Pyrazole-C5 ---------145 - 150H-3, H-1', H-1'', H-2'' → C -5

Note: s=singlet, t=triplet, sext=sextet, m=multiplet, br s=broad singlet. Coupling constants (J) for the propyl group are expected to be ~7 Hz. Cyclopropyl couplings are more complex.[14][15][16]

Experimental Protocol

To acquire the data necessary for this validation, the following experimental setup is recommended.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher for adequate signal dispersion.

  • Probe: Standard broadband or inverse-detection probe.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of the chosen deuterated solvent.

  • Filter the solution into a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure sufficient resolution to resolve multiplicities.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

  • gCOSY: Acquire a gradient-selected COSY spectrum to identify ¹H-¹H coupling networks.

  • gHSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to map direct ¹H-¹³C correlations.

  • gHMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay for an average JCH of 8 Hz to observe both ²J and ³J correlations effectively.[17]

  • (Optional) D₂O Exchange: After acquiring initial spectra, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the identity of the carboxylic acid proton.

Conclusion

The structural validation of this compound is a systematic process of comparison. By contrasting the experimental 1D and 2D NMR data with the predicted values and correlations detailed in this guide, a researcher can achieve an unambiguous and self-validated structural assignment. The key lies in the HMBC experiment, which bridges the molecular fragments and confirms the specific isomer synthesized. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in the drug development pipeline.

References

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. Available at: [Link]

  • Jalani, H. B., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(18), 4235. Available at: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-7. Available at: [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]

  • Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-882. Available at: [Link]

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A Comparative Guide to the Bioactivity of Pyrazole Derivatives: From COX-2 Inhibition to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable structural versatility allows for extensive functionalization, making it a "privileged scaffold" in drug discovery.[2][5] This has led to the development of numerous FDA-approved drugs for a wide array of therapeutic areas.[6] Notable examples include the anti-inflammatory drug Celecoxib, the withdrawn anti-obesity agent Rimonabant, and various compounds investigated for anticancer and antimicrobial properties.[3][6]

This guide provides a comparative analysis of the bioactivity of different pyrazole derivatives, focusing on two of their most significant and well-documented therapeutic applications: anti-inflammatory and anticancer activities. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays, offering researchers a practical and insightful resource for their own drug development endeavors.

Part 1: Anti-Inflammatory Prowess - The Mechanism of Selective COX-2 Inhibition

Inflammation is a critical biological response, but its chronic dysregulation drives numerous pathologies.[7] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins—potent mediators of pain and inflammation.[8][9] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is primarily induced at sites of inflammation.[9][10]

The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation while sparing the protective functions of COX-1 to minimize gastrointestinal side effects commonly associated with non-selective NSAIDs like ibuprofen.[7][9][10] Pyrazole derivatives, most notably Celecoxib, have excelled in this area.

Mechanism of Action: Celecoxib

Celecoxib, a diaryl-substituted pyrazole, achieves its selectivity through its chemical structure.[11] Its polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[8][10] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, leading to potent analgesic and anti-inflammatory effects.[8][11][12]

cluster_0 Arachidonic Acid Cascade cluster_1 Pharmacological Intervention AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological Functions) - Gastric Protection - Platelet Aggregation COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation & Pain) COX2->PGs_inflam Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->Inhibition Inhibition->COX2

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives like Celecoxib.

Comparative Bioactivity of Anti-inflammatory Pyrazole Derivatives

The efficacy of pyrazole derivatives as anti-inflammatory agents is quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as IC50(COX-1) / IC50(COX-2), is a critical parameter; a higher SI denotes greater selectivity for COX-2.

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
Celecoxib COX-20.02225[7]
COX-14.5[7]
3,5-diarylpyrazole COX-20.01>100 (Implied)[7]
Pyrazole-Thiazole Hybrid COX-20.034[7]
5-LOX0.12[7]
Pyrazolo-pyrimidine COX-20.015Not Specified[7]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method to determine the IC50 values for novel pyrazole derivatives against COX-1 and COX-2 enzymes.

Principle: This is an enzyme-based immunoassay. The assay measures the amount of Prostaglandin E2 (PGE2) produced by the COX enzyme from arachidonic acid. The inhibitory effect of the test compound is determined by measuring the reduction in PGE2 production compared to a control without the inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of arachidonic acid (substrate) and a heme cofactor.

    • Dilute the test pyrazole derivatives to a range of concentrations (e.g., 0.001 µM to 100 µM) in an appropriate solvent like DMSO. A known COX inhibitor (e.g., Celecoxib) should be used as a positive control.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to separate wells.

    • Add the various dilutions of the test compound or control to the wells. Include a "no inhibitor" control containing only the solvent.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Quantification of PGE2:

    • Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

    • The concentration of PGE2 produced in each well is then measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • The absorbance values from the ELISA are used to calculate the percentage of COX inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve. This represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Causality and Validation: This self-validating system includes a positive control (known inhibitor) to ensure the assay is performing correctly and a negative control (solvent only) to establish the baseline of 100% enzyme activity. Running parallel assays for COX-1 and COX-2 is crucial to determine the selectivity of the pyrazole derivative.[1][7]

Part 2: Anticancer Activity - A Multi-Target Approach

The utility of pyrazole derivatives extends into oncology, where they have been shown to exhibit potent anticancer activities through diverse mechanisms.[13][14] Unlike their anti-inflammatory action, which is often focused on a single enzyme family, their anticancer effects can stem from the inhibition of multiple signaling pathways crucial for cancer cell growth and survival.

Mechanisms of Action:
  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[15]

  • Induction of Apoptosis: Some compounds can trigger programmed cell death (apoptosis) in cancer cells.[12]

  • DNA Binding: Certain pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with replication and transcription.[15]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing.[12]

Comparative Bioactivity of Anticancer Pyrazole Derivatives

The anticancer potential of a compound is typically assessed by its cytotoxicity against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Proposed Target/MechanismReference
Polysubstituted pyrazole (59) HepG2 (Liver)2.0DNA Binding[15]
Indole-pyrazole hybrid (33) HCT116 (Colon)< 23.7CDK2 Inhibition (IC50 = 0.074 µM)[15]
Indole-pyrazole hybrid (34) MCF7 (Breast)< 23.7CDK2 Inhibition (IC50 = 0.095 µM)[15]
Pyrazole carbaldehyde (43) MCF7 (Breast)0.25PI3 Kinase Inhibition[15]
5-alkylated selanyl-1H-pyrazole (54) HepG2 (Liver)13.85Dual EGFR/VEGFR-2 Inhibition[15]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and allows for the determination of a compound's cytotoxic effects.[16][17][18]

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of living cells.[16] This requires a final solubilization step to measure the absorbance.[16] An alternative, the XTT assay, produces a water-soluble formazan, eliminating this step.[16][19]

cluster_workflow MTT Assay Workflow A 1. Cell Seeding (Plate cancer cells in 96-well plate) B 2. Compound Treatment (Add pyrazole derivatives at various concentrations) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. MTT Addition (Add MTT reagent to wells) C->D E 5. Formazan Formation (Mitochondrial dehydrogenases in viable cells convert MTT to purple formazan) D->E F 6. Solubilization (Add DMSO to dissolve formazan crystals) E->F G 7. Absorbance Reading (Measure at ~570 nm using a plate reader) F->G H 8. Data Analysis (Calculate % viability and determine IC50 value) G->H

Caption: Experimental workflow for assessing anticancer activity using the MTT assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[20]

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives. Remove the old media from the cells and add fresh media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[20]

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[20]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[20]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Trustworthiness: The reliability of this assay is ensured by including controls. Non-treated cells represent 100% viability, while a known cytotoxic drug like doxorubicin validates the cellular response to an anticancer agent.[15] Testing against non-malignant cell lines in parallel is crucial to assess the selectivity of the compound for cancer cells.[21][22]

Part 3: A Note on Antimicrobial Activity

Beyond inflammation and cancer, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[23][24][25][26] The combination of the pyrazole scaffold with other heterocyclic rings, such as thiazole or imidazothiadiazole, has been shown to enhance this antimicrobial power.[23][27]

The standard method for evaluating this activity is the broth microdilution test, which determines the Minimum Inhibitory Concentration (MIC) — the lowest concentration of the compound that prevents visible growth of a microorganism.[28][29] Several pyrazole derivatives have shown potent activity, with MIC values in the low µg/mL range, sometimes exceeding the potency of standard antibiotics.[25][27]

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its derivatives have yielded highly successful anti-inflammatory drugs through the elegant mechanism of selective COX-2 inhibition and show immense promise in oncology by targeting a multitude of pathways essential for cancer progression. The experimental protocols detailed herein provide a foundational framework for researchers to rigorously evaluate and compare the bioactivity of novel pyrazole compounds. As synthetic methodologies evolve, the exploration of the vast chemical space around the pyrazole nucleus will undoubtedly continue to deliver new therapeutic agents to address unmet medical needs.

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A Comparative Guide to Pyrazole Synthesis: From Classic Condensations to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents. The efficient and selective synthesis of substituted pyrazoles is therefore a critical endeavor. This guide provides an in-depth, comparative analysis of the most significant synthetic routes to pyrazoles, moving beyond a simple recitation of protocols to explore the underlying chemical principles that govern each method's success and limitations. Herein, we dissect the causality behind experimental choices, offering insights gleaned from extensive field experience to empower you in your synthetic strategies.

The Enduring Legacy of Cyclocondensation Reactions: Knorr and Paal-Knorr Syntheses

The most traditional and widely employed methods for pyrazole synthesis involve the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species. The Knorr and Paal-Knorr syntheses, dating back to the late 19th century, remain highly relevant today.

The Knorr Pyrazole Synthesis: A Versatile Workhorse

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Its enduring popularity stems from its operational simplicity and the ready availability of starting materials.[1]

Mechanism and the Causality of Regioselectivity:

The Knorr synthesis is typically an acid-catalyzed process.[3] The mechanism initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the issue of regioselectivity . The reaction can potentially yield two regioisomeric products, a challenge that has been the subject of extensive study.[4][5] The outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5]

  • Electronic Effects: Electron-withdrawing groups adjacent to a carbonyl carbon increase its electrophilicity, making it more susceptible to initial nucleophilic attack.

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl group.

  • Reaction Conditions (pH and Solvent): The pH of the reaction medium is a crucial determinant. Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, and the less basic nitrogen acts as the initial nucleophile. In neutral or basic media, the more nucleophilic, less sterically hindered nitrogen tends to react first. The choice of solvent can also influence the regiochemical outcome; for instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of a desired isomer.[6]

Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone, a variation of the Knorr reaction using a β-ketoester.[6]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.

Knorr Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 1,3-Dicarbonyl Compound step1 Acid-Catalyzed Condensation (Formation of Hydrazone Intermediate) start1->step1 start2 Hydrazine Derivative start2->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 product Substituted Pyrazole step3->product

Caption: General workflow of the Knorr pyrazole synthesis.

The Paal-Knorr Synthesis: A Related Condensation

While the Paal-Knorr synthesis is more commonly associated with the synthesis of furans and pyrroles from 1,4-dicarbonyls, a related reaction reported by Knorr describes the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[7][8] The mechanism is analogous to the Knorr pyrazole synthesis, involving a similar condensation pathway.[7]

Modern Synthetic Strategies: Expanding the Pyrazole Toolkit

While classical methods are robust, modern organic synthesis has introduced a variety of powerful techniques for pyrazole construction, often offering improved efficiency, milder conditions, and access to a broader range of substituted derivatives.

[3+2] Cycloaddition Reactions: A Convergent Approach

1,3-dipolar cycloaddition reactions represent a highly efficient and atom-economical route to five-membered heterocycles, including pyrazoles.[9] This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, which react with alkynes or alkenes.[9][10]

Mechanism of [3+2] Cycloaddition of a Diazo Compound with an Alkyne:

The reaction proceeds via a concerted pericyclic mechanism, where the π systems of the diazo compound and the alkyne interact in a single transition state to form the pyrazole ring directly.[9] The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne.

[3+2] Cycloaddition Mechanism

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product R1 Diazo Compound (1,3-Dipole) TS Concerted Cycloaddition R1->TS π orbital overlap R2 Alkyne (Dipolarophile) R2->TS π orbital overlap P Pyrazole TS->P Ring Formation

Caption: Mechanism of [3+2] cycloaddition for pyrazole synthesis.

Advantages of [3+2] Cycloadditions:

  • High Atom Economy: All atoms from the reactants are incorporated into the product.

  • Convergent Synthesis: Two fragments are brought together in a single step.

  • Access to Highly Substituted Pyrazoles: A wide variety of substituted diazo compounds and alkynes can be employed.[11]

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants, have emerged as a powerful strategy in modern organic synthesis.[12][13] These reactions are highly desirable due to their operational simplicity, efficiency, and ability to rapidly generate molecular diversity.[14]

A Representative Three-Component Synthesis of Pyrazoles:

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a hydrazine, and a compound with an active methylene group (e.g., malononitrile or a β-ketoester).[15] The reaction often proceeds through a cascade of reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.

Experimental Protocol: Three-Component Synthesis of a Polysubstituted Pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol), the active methylene compound (1 mmol), and the hydrazine derivative (1 mmol) in a suitable solvent (e.g., ethanol, water).[16]

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., acetic acid), depending on the specific reaction.

  • Heating: Reflux the reaction mixture for the specified time, monitoring the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the product by recrystallization or column chromatography.

Advantages of MCRs:

  • High Step and Atom Economy: Multiple bonds are formed in a single operation.

  • Reduced Waste: Fewer purification steps are required compared to stepwise syntheses.

  • Rapid Access to Libraries of Compounds: Ideal for medicinal chemistry and drug discovery.[12]

Green Chemistry Approaches: Sustainable Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies.[17] Green chemistry principles are increasingly being applied to pyrazole synthesis, focusing on the use of greener solvents, catalysts, and energy sources.[18][19]

Key Green Strategies:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][20]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent reduces waste and simplifies product isolation.[19]

  • Use of Water as a Solvent: Water is an environmentally friendly and inexpensive solvent for many organic reactions.[16]

  • Reusable Catalysts: The use of heterogeneous or recyclable catalysts minimizes waste and improves the overall sustainability of the process.[1]

Comparative Analysis of Pyrazole Synthesis Routes

Synthesis RouteKey FeaturesAdvantagesDisadvantagesTypical Yields
Knorr Synthesis Condensation of 1,3-dicarbonyls and hydrazines.[1]Operationally simple, readily available starting materials.Potential for regioisomeric mixtures with unsymmetrical substrates.[4]Moderate to excellent (can be >90%).[1]
[3+2] Cycloaddition Reaction of a 1,3-dipole with a dipolarophile.[9]High atom economy, convergent, access to diverse substitutions.Requires synthesis of specialized 1,3-dipoles (e.g., diazo compounds).Good to excellent.
Multicomponent Reactions Three or more components react in one pot.[12]High efficiency, step economy, rapid generation of libraries.[14]Optimization can be complex, potential for side reactions.Moderate to high.
Green Synthesis Employs green solvents, catalysts, or energy sources.[17]Environmentally friendly, often faster reaction times (microwave).[20]May require specialized equipment (microwave reactor).Variable, often high.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for a target pyrazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of efficiency and sustainability.

  • For the synthesis of simple, unsubstituted or symmetrically substituted pyrazoles, the Knorr synthesis remains a highly effective and straightforward method. When dealing with unsymmetrical substrates, careful control of reaction conditions is paramount to achieve the desired regioselectivity.

  • For the construction of highly functionalized and complex pyrazoles, [3+2] cycloaddition reactions and multicomponent reactions offer powerful and convergent strategies. These methods are particularly well-suited for the generation of compound libraries in drug discovery programs.

  • The principles of green chemistry should be integrated into any synthetic plan whenever possible. The use of microwave-assisted synthesis, aqueous reaction media, or solvent-free conditions can significantly enhance the sustainability and efficiency of pyrazole synthesis.

By understanding the mechanistic nuances and the practical considerations of each synthetic route, researchers can make informed decisions to efficiently and selectively access the vast and medicinally important chemical space of pyrazole derivatives.

References

  • Banu, H., & Singh, R. V. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-10.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-Amino Alcohols to Small Rings: A Journey in Stereoselective Synthesis. Chemical Reviews, 111(11), 6984–7034.
  • Girish, Y. R., Shashikumar, N. D., & Swamy, N. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 13757–13788.
  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Li, Y., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 242-246.
  • Lokhande, P. D., & Sakate, S. S. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14043-14053.
  • Mąkosza, M., & Winiarski, J. (1987). Reactions of organic anions. Part 146. Reactions of carbanions with nitroarenes. A new, convenient synthesis of pyrazoles and indazoles. The Journal of Organic Chemistry, 52(16), 3672–3675.
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  • Pattan, S. R., et al. (2009). Synthesis and antimicrobial activity of some new 4-formyl pyrazole derivatives drived from galloyl hydrazide. Chemical Methodologies, 3(2), 145-153.
  • Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of an aldehyde, a β-ketoester, and urea: an improved procedure for the Biginelli reaction. The Journal of Organic Chemistry, 65(19), 6270–6272.
  • Rotstein, B. H., Zaretsky, S., & Yudin, A. K. (2014). Multicomponent reactions: challenges and rewards. Chemical Reviews, 114(16), 8323–8359.
  • Shaabani, A., Maleki, A., Mofakham, H., & Ghasemi, S. (2008). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives in water. Journal of Chemical Sciences, 120(4), 421–426.
  • Simon, C., Constantieux, T., & Rodriguez, J. (2004). Utilisation of 1, 3-dicarbonyl derivatives in multicomponent reactions. European Journal of Organic Chemistry, 2004(24), 4957-4980.
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  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 20(44), 8562-8588.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
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  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

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  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

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  • ACS Publications. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 69(23), 7765–7768.
  • MDPI. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating an HPLC-UV Method for Pyrazole Compound Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable data. Pyrazole derivatives, a critical class of heterocyclic compounds known for their diverse pharmacological activities, demand robust and validated analytical methods to ensure data integrity from discovery through quality control.

This guide provides an in-depth, experience-driven approach to validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of a novel pyrazole compound. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each step, establishing a self-validating analytical system, and comparing this workhorse method to more advanced techniques like LC-MS. The objective is to create a method that is not only compliant with regulatory expectations but is also scientifically sound and reliable for routine use.[1][2][3]

The principles discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), and are supported by guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11]

The Foundation: Method Development and System Suitability

Before validation can begin, a robust HPLC method must be developed. For a typical pyrazole compound, a C18 column is a common starting point due to its versatility in retaining moderately polar to non-polar compounds.

A Comparative Snapshot: HPLC-UV vs. LC-MS

FeatureHPLC-UV (This Guide's Focus)LC-MS (Alternative)
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.
Specificity Good. Relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra.Excellent. Highly specific due to mass filtering, virtually eliminating interferences.
Sensitivity Moderate (µg/mL to high ng/mL).Very high (low ng/mL to pg/mL).
Application Ideal for routine QC, purity, and assay of bulk drug and finished product.Essential for bioanalysis (drug in plasma), metabolite identification, and trace impurity analysis.
Cost & Complexity Lower cost, simpler operation and maintenance.Higher initial and operational cost, more complex.

While LC-MS offers superior specificity and sensitivity, a well-validated HPLC-UV method is often more practical and cost-effective for the routine quantification required in many stages of drug development. This guide will focus on validating an HPLC-UV method, which serves as the primary workhorse in most QC labs.

System Suitability Testing (SST): The Daily Method Check-up

System Suitability Testing (SST) is not part of the formal validation process but is an indispensable prerequisite performed before each analytical run.[12][13] Its purpose is to verify that the entire analytical system—instrument, reagents, column, and software—is performing adequately on the day of analysis.[14][15] Think of it as a daily health check for your method. If SST fails, no sample analysis can proceed.[14]

Typical SST Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five or six replicate injections of a standard solution at the target concentration (e.g., 100 µg/mL).

  • Calculate the key performance parameters against predefined acceptance criteria.

SST Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Tailing Factor (T) Measures peak symmetry. A tailing peak can indicate column degradation or secondary interactions.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency. Higher numbers indicate sharper peaks and better separation.N > 2000
% Relative Standard Deviation (%RSD) Measures the reproducibility of the instrument's injection system and integration.%RSD of peak areas ≤ 2.0%

The Validation Workflow: A Parameter-by-Parameter Deep Dive

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following sections detail the experimental design and rationale for each key validation parameter.

Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_core_validation Phase 2: Core Validation Parameters cluster_sensitivity_robustness Phase 3: Performance Limits cluster_final Phase 4: Finalization Dev Method Development SST System Suitability (Pre-run Check) Dev->SST Finalized Method Spec Specificity & Forced Degradation SST->Spec System OK Lin Linearity Spec->Lin Report Validation Report & Method Transfer Spec->Report Range Range Lin->Range Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOQ Limit of Quantification (LOQ) Lin->LOQ Range->Report Acc->Report Robust Robustness Prec->Robust Prec->Report LOD Limit of Detection (LOD) LOD->Report LOQ->LOD LOQ->Report Robust->Report LOQ_LOD_Relationship cluster_range Analytical Range LOD LOD (Detectable) LOQ LOQ (Quantifiable) LOD->LOQ S/N ~3:1 Linear Linear Range LOQ->Linear S/N ~10:1

Sources

A Senior Application Scientist's Guide to Profiling Cross-Reactivity of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The molecule 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, hereafter referred to as CPPA, belongs to the pyrazole carboxylic acid class of compounds.[1][2] This structural family is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7]

The very versatility of the pyrazole scaffold, however, necessitates a rigorous evaluation of a candidate's cross-reactivity profile.[8] Off-target interactions, where a compound binds to proteins other than its intended target, can lead to unforeseen side effects, toxicity, or a dilution of therapeutic effect.[9] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical step in de-risking a drug discovery program and ensuring patient safety.

This guide provides a strategic framework and detailed experimental protocols for assessing the cross-reactivity of CPPA. We will compare its hypothetical performance against two structural analogs, illustrating how to generate and interpret data to build a comprehensive selectivity profile. The methodologies described herein are designed to be self-validating, providing researchers with a robust system for making informed decisions on candidate progression.

Structural Considerations and Predicted Target Classes

The structure of CPPA—featuring a substituted pyrazole ring—suggests potential interactions with several major target families. The pyrazole ring is a key component in a multitude of clinically approved protein kinase inhibitors.[10] Its ability to act as a hydrogen bond donor and acceptor allows it to effectively anchor within the ATP-binding pocket of many kinases.[8] Furthermore, pyrazole derivatives have been identified as modulators of G-protein coupled receptors (GPCRs), enzymes like cyclooxygenases (COX), and nuclear receptors.[11]

Given this background, a cross-reactivity assessment for CPPA must extend beyond its primary target and probe for interactions across, at minimum, the human kinome, a panel of common GPCRs, and key metabolic enzymes like Cytochrome P450 (CYP) isoforms.[12]

A Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach is the most efficient method for comprehensively evaluating compound selectivity. This cascade allows for early, broad-based screening to identify potential liabilities, followed by more focused, quantitative studies to confirm and characterize any off-target "hits."

G cluster_0 Tier 1: Primary Target & Initial Selectivity cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Hit Confirmation & Functional Impact T1_Primary Primary Target Assay (e.g., Biochemical IC50) T1_Panel Focused Selectivity Panel (e.g., 5-10 related targets) T1_Primary->T1_Panel Confirm on-target potency T2_Screen Broad Panel Screen (Single high concentration, e.g., 10 µM) Targets: Kinases, GPCRs, Ion Channels T1_Panel->T2_Screen Proceed if primary selectivity is acceptable T3_Dose Dose-Response Assays (IC50/EC50 determination for 'hits') T2_Screen->T3_Dose Investigate significant 'hits' (e.g., >50% inhibition) T3_Functional Cell-Based Functional Assays (Confirm activity in a biological context) T3_Dose->T3_Functional Quantify off-target potency End Decision Point: Proceed / Optimize / Terminate T3_Functional->End Build Selectivity Profile & Assess Therapeutic Window

Caption: A tiered workflow for assessing compound cross-reactivity.

This systematic approach ensures that resources are allocated efficiently, with broad, cost-effective screens used to identify potential issues early, followed by more intensive, hypothesis-driven experiments. Commercial services offer comprehensive safety panels, such as the Eurofins Discovery SafetyScreen™ or Reaction Biology's InVEST panels, which are invaluable for the Tier 2 screen.[12][13]

Comparative Analysis: CPPA vs. Structural Analogs

To contextualize the cross-reactivity profile of CPPA, it is essential to compare it against relevant alternatives. For this guide, we will consider two hypothetical analogs:

  • Alternative A (CPA-4-MethylEster): The carboxylic acid is replaced with a methyl ester. This modification increases lipophilicity and removes the acidic functional group, which can significantly alter target interactions and pharmacokinetic properties.

  • Alternative B (CPA-4-Phenyl): The cyclopropyl group is replaced with a larger, aromatic phenyl group. This change dramatically alters the steric and electronic profile of the molecule, potentially shifting its target preferences.

The following table presents hypothetical data from a cross-reactivity profiling campaign. The primary target is assumed to be a hypothetical protein kinase, "Kinase X."

Table 1: Comparative Selectivity Profile

TargetAssay TypeCPPA (IC50 / % Inh @ 10µM)Alt. A (IC50 / % Inh @ 10µM)Alt. B (IC50 / % Inh @ 10µM)
Kinase X (Primary) Biochemical50 nM75 nM1.2 µM
Kinase Y (Off-Target)Biochemical2.5 µM3.1 µM250 nM
Kinase Z (Off-Target)Biochemical> 20 µM> 20 µM800 nM
hERG (Safety Target)Binding15%8%65%
COX-2 (Enzyme)Biochemical8.9 µM> 20 µM9.5 µM
ADRB2 (GPCR)Binding5%3%48%
CYP3A4 (Metabolic)Biochemical12 µM18 µM2.1 µM

Interpretation of Data:

  • CPPA shows good potency for the primary target (Kinase X) and a respectable selectivity window (>50-fold) against the related Kinase Y. It shows minimal activity against other screened targets, representing a promising starting profile.

  • Alternative A retains good primary target potency and displays an even cleaner off-target profile, likely due to the removal of the carboxylic acid group which can form non-specific interactions.

  • Alternative B demonstrates a significant profile shift. The replacement with a phenyl group diminishes primary target activity and introduces potent off-target activity against Kinase Y and significant liabilities at hERG, ADRB2, and CYP3A4. This compound would likely be flagged as a high-risk candidate and deprioritized.

Key Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

To validate a hit from a primary screen, a quantitative binding assay is crucial. The Fluorescence Polarization (FP) assay is a homogenous, solution-based technique that measures the binding of a small, fluorescently-labeled ligand (tracer) to a larger protein. Unbound tracer tumbles rapidly, depolarizing emitted light. When bound to the protein, its slower tumbling results in highly polarized light. A test compound that competes with the tracer for the binding site will displace it, causing a decrease in polarization.

Objective: To determine the binding affinity (Ki) of CPPA for a specific protein target.

Materials:

  • Target Protein (e.g., Kinase Y)

  • Fluorescent Tracer (a known ligand for the target labeled with a fluorophore like FITC or TAMRA)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Test Compounds (CPPA and analogs, serially diluted in DMSO)

  • 384-well, low-volume, black, flat-bottom plates

  • Plate reader equipped with fluorescence polarization optics

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer at a concentration determined by prior titration (typically at its Kd for the tracer).

    • Prepare a 2X solution of the fluorescent tracer in assay buffer at its Kd concentration.

    • Prepare serial dilutions of the test compounds (e.g., 11-point, 1:3 dilution series) in DMSO, then dilute into assay buffer to create a 4X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound dilution to the appropriate wells.

    • Add 5 µL of 4X assay buffer with DMSO (vehicle control) to "no compound" control wells.

    • Add 10 µL of assay buffer to "tracer only" (minimum polarization) wells.

  • Reaction Initiation:

    • Add 5 µL of the 2X target protein solution to the test compound and vehicle control wells.

    • Add 5 µL of assay buffer to the "tracer only" wells.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells. The final volume is 20 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore. Record polarization values (mP).

  • Data Analysis:

    • Subtract the background (wells with buffer only).

    • Normalize the data using the "tracer only" wells as 0% binding and the "vehicle control" wells as 100% binding.

    • Plot the normalized mP values against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires the known Kd of the tracer and its concentration in the assay.

Visualizing Off-Target Impact: Signaling Pathway Context

Understanding the functional consequence of an off-target interaction is critical. If CPPA or an analog were found to inhibit an unintended kinase, it's important to map that kinase to its known signaling pathways to predict the potential biological outcome. For example, off-target inhibition of a kinase in the MAPK/ERK pathway could have profound effects on cell proliferation and survival.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor Point of Cross-Reactivity RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf (Kinase Y) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Alternative B (CPA-4-Phenyl) Inhibitor->Raf Unintended Inhibition

Caption: Potential off-target interaction of Analog B with the MAPK/ERK pathway.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable component of preclinical drug discovery. For a compound like this compound, whose scaffold is known for broad biological activity, this process is paramount. By employing a tiered screening cascade, performing careful comparative analysis against structural analogs, and using robust quantitative assays, researchers can build a comprehensive selectivity profile. This data-driven approach not only mitigates the risk of late-stage failures but also provides a deeper understanding of the compound's mechanism of action, ultimately paving the way for the development of safer and more effective medicines.

References

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A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Pyrazole-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. The pyrazole scaffold, a five-membered heterocyclic ring, stands as a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs for cancer, inflammation, and other conditions.[1][2][3] Their versatility and metabolic stability have made them a "privileged scaffold" in drug discovery.[2][4] However, the transition from the controlled environment of in vitro testing to the complex biological system of an in vivo model is a critical and often unpredictable step.

This guide provides an in-depth comparison of in vitro and in vivo efficacy evaluation for pyrazole-based drugs. Moving beyond a simple list of protocols, we will explore the causality behind experimental choices, dissect the frequent disconnects between these two essential stages, and offer field-proven insights to better navigate the translational gap.

The Fundamental Divide: Understanding In Vitro vs. In Vivo

In drug discovery, in vitro (Latin for "in glass") studies are performed outside a living organism, typically using isolated cells, proteins, or tissues in a controlled laboratory setting like a test tube or petri dish.[5][6] These experiments are the first-line approach to rapidly screen large numbers of compounds, determine their mechanism of action, and quantify their potency.[7][8]

Conversely, in vivo (Latin for "within the living") studies are conducted within a whole, living organism, such as a mouse or rat model.[9] These are essential for evaluating how a drug behaves in a complex, systemic environment, assessing its overall efficacy, safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body).[5][7]

The critical challenge lies in the fact that promising in vitro results often fail to translate into in vivo success.[7] A compound that effectively kills cancer cells in a dish may be ineffective or toxic in an animal model due to poor absorption, rapid metabolism, or unforeseen interactions with the biological system.[10][11]

Part I: The In Vitro Gauntlet: Initial Efficacy and Mechanistic Insight

The primary goal of in vitro testing is to establish a compound's biological activity and potency against a specific target. For pyrazole-based drugs, which span multiple therapeutic areas, the assays are tailored to their intended mechanism.

Core In Vitro Methodologies
  • Enzyme Inhibition Assays: Many pyrazole drugs are kinase inhibitors.[12][13] For these, biochemical assays measure the drug's ability to inhibit its target kinase (e.g., ALK, JAK, COX-2). The output is typically an IC50 value—the concentration of the drug required to inhibit 50% of the enzyme's activity.[4] For instance, the pyrazole-based drug Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).[14][15]

  • Cell-Based Proliferation/Cytotoxicity Assays: For anticancer pyrazoles, the most common starting point is to assess their ability to kill or halt the proliferation of cancer cell lines. Assays like the MTT or CellTiter-Glo® measure cell viability after drug exposure over a period (e.g., 72 hours). This yields an IC50 or GI50 (growth inhibition) value, indicating the drug's potency at a cellular level.[14][16]

  • Mechanism of Action (MoA) Assays: Once potency is established, subsequent assays elucidate how the drug works.

    • Cell Cycle Analysis: Flow cytometry can determine if a drug arrests the cell cycle at a specific phase (e.g., G0/G1 or G2/M), a common mechanism for anticancer agents.[14][17]

    • Apoptosis Assays: These assays (e.g., Caspase-Glo®, Annexin V staining) measure markers of programmed cell death to confirm the drug induces apoptosis in target cells.[18]

    • Western Blotting: This technique can confirm target engagement within the cell, for example, by measuring the phosphorylation status of a target kinase and its downstream substrates.[12]

Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel pyrazole-based anticancer compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanistic Studies A Pyrazole Compound Library B Single-Dose Viability Screen (e.g., 10 µM on Cancer Cell Panel) A->B Expose C Dose-Response Cytotoxicity Assay (e.g., MTT / CellTiter-Glo) B->C Identify 'Hits' D Biochemical Target Assay (e.g., Kinase Inhibition) C->D Validate on-target effect E Cell Cycle Analysis (Flow Cytometry) D->E Confirm Cellular MoA F Apoptosis Assay (Caspase Activity) E->F G Target Engagement (Western Blot) F->G H Lead Candidate for In Vivo Testing G->H Prioritize

Caption: A typical workflow for in vitro screening of pyrazole compounds.

Protocol Spotlight: MTT Cell Proliferation Assay

This protocol provides a self-validating system to assess the cytotoxic effects of a pyrazole-based compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach. Causality: This initial incubation ensures cells are in a logarithmic growth phase and uniformly adhered before drug exposure.

  • Compound Preparation: Prepare a 2X serial dilution of the pyrazole compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions (and controls) to the respective wells. Incubate for 72 hours. Causality: A 72-hour incubation period is a standard duration that allows for multiple cell doublings, making inhibitory effects more pronounced.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. Trustworthiness: This step directly links cell viability to metabolic activity, providing a robust readout.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, normalize the data to the vehicle control (considered 100% viability). Plot the percent viability against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Part II: The In Vivo Crucible: Assessing Efficacy in a Systemic Context

Once a pyrazole derivative demonstrates promising in vitro potency and mechanism, it must prove its worth in a living system. In vivo models are designed to test whether the drug can reach its target at a sufficient concentration and exert a therapeutic effect without causing unacceptable toxicity.

Core In Vivo Methodologies
  • Xenograft Models: This is the workhorse model for preclinical cancer research.[10] Human cancer cells (from cell lines or patient tumors) are implanted into immunodeficient mice (e.g., nude or SCID mice).[19][20] The lack of an adaptive immune system prevents the rejection of the human tumor.[10] Researchers then treat the mice with the test compound and monitor tumor growth over time. For example, pyrazole-fused 23-hydroxybetulinic acid derivatives have shown significant antitumor activity in H22 liver cancer and B16 melanoma xenograft mouse models.[21]

  • Chemically-Induced Models: In some cases, tumors are induced in animals using carcinogens. A classic example is the use of 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors in rats, a model that has been used to evaluate the in vivo efficacy of Celecoxib.[14][17]

  • Orthotopic Models: To better mimic human disease, tumor cells are implanted into the corresponding organ in the animal (e.g., pancreatic cancer cells into the mouse pancreas). While more complex, this provides a more relevant tumor microenvironment.

Experimental Workflow: In Vivo Efficacy Study (Xenograft Model)

This diagram outlines the key stages of a typical anticancer efficacy study using a subcutaneous xenograft model.

G A Implant Human Cancer Cells (e.g., HCT116) subcutaneously into immunodeficient mice B Tumor Growth Monitoring (Calipers) A->B C Randomize mice into groups when tumors reach ~100-150 mm³ B->C Tumors established D Treatment Phase (e.g., 21 days) C->D E Group 1: Vehicle Control (e.g., Saline, i.p.) D->E F Group 2: Test Compound (e.g., 50 mg/kg, i.p.) D->F G Group 3: Positive Control (Standard-of-care drug) D->G H Continued Monitoring: Tumor Volume & Body Weight D->H I Study Endpoint: Tumor size limit reached or end of treatment period H->I J Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Significance - Tolerability (Body Weight) I->J

Caption: Workflow for an in vivo xenograft efficacy study.

Protocol Spotlight: Subcutaneous Xenograft Efficacy Study

This protocol details a self-validating system for assessing the in vivo antitumor activity of a pyrazole-based kinase inhibitor.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 colon cancer cells suspended in 100 µL of Matrigel/PBS into the flank of female athymic nude mice. Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth.

  • Tumor Monitoring: Begin measuring tumors with digital calipers 2-3 times per week once they become palpable. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group), ensuring the average tumor size is similar across all groups. This includes a vehicle control group, one or more drug-treated groups, and often a positive control group. Trustworthiness: Proper randomization is critical to eliminate bias and ensure that any observed differences in tumor growth are due to the treatment.

  • Treatment Administration: Administer the pyrazole compound at a predetermined dose and schedule (e.g., 50 mg/kg, once daily by oral gavage) for 21 days. The vehicle control group receives the formulation buffer only.

  • Endpoint Monitoring: Throughout the study, monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity and overall animal health.

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Analyze for statistical significance (e.g., using a t-test or ANOVA).

Part III: Bridging the Translational Gap: A Comparative Analysis

The true test of a drug candidate is how well its in vitro activity translates to in vivo efficacy. Here, we dissect the factors that cause discrepancies and present comparative data for representative pyrazole-based drugs.

Case Study: The Celecoxib Conundrum in Cancer

Celecoxib, a well-known pyrazole-based COX-2 inhibitor, provides a fascinating example of the in vitro/in vivo disconnect.

  • In Vitro : Studies show Celecoxib inhibits the proliferation of breast cancer (MCF-7, MDA-MB-231) and hepatocellular carcinoma cells in a dose-dependent manner.[14][17][18] It arrests the cell cycle and induces apoptosis.[14]

  • In Vivo : In a rat model of chemically-induced breast cancer, Celecoxib significantly decreased tumor incidence and prolonged the latency period.[14]

  • The Discrepancy: A striking study on cutaneous squamous cell carcinoma (SCC) found that knocking down COX-2 had little to no effect on cancer cell proliferation in vitro.[22] However, when these same cells were xenografted into mice, the COX-2 knockdown strongly inhibited tumorigenesis.[22] Similarly, systemic treatment with Celecoxib potently inhibited SCC tumor growth in vivo.[22]

The Causality: This suggests that Celecoxib's primary anticancer effect in this context is not by directly killing the tumor cells, but by acting on the tumor microenvironment (TME) .[22] COX-2 promotes inflammation and angiogenesis (new blood vessel formation), which are critical for tumor survival and growth.[14] These complex interactions are absent in a standard 2D cell culture, but are critical in vivo.

Factors Contributing to the In Vitro-to-In Vivo Gap

G Factors causing the In Vitro to In Vivo translational gap. cluster_0 In Vitro System (Simplified) cluster_1 In Vivo System (Complex) A High Potency (Low IC50) - Direct target inhibition - 2D cell monolayer C Pharmacokinetics (ADME) - Poor Absorption - Rapid Metabolism/Clearance A->C D Tumor Microenvironment - Stromal barriers - Hypoxia - Immune cells A->D E Physiological Barriers - Drug distribution - Off-target effects A->E B Poor Efficacy - Low bioavailability - Systemic toxicity C->B D->B E->B

Sources

The Cyclopropyl Moiety: A Key Player in the Structure-Activity Relationship of Bioactive Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropyl group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyclopropyl pyrazoles, offering a comparative overview of their performance as kinase inhibitors, cannabinoid receptor antagonists, and insecticides. By examining the subtle interplay between molecular architecture and biological function, we aim to provide valuable insights for the rational design of next-generation therapeutic and agrochemical agents.

Cyclopropyl Pyrazoles as Potent Kinase Inhibitors

Cyclopropyl pyrazoles have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The unique conformational constraints and electronic properties of the cyclopropyl ring often contribute to enhanced potency and selectivity.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. SAR studies on a series of pyrazine carboxamide pyrazoles have revealed key structural features for potent HPK1 inhibition.

A pivotal study highlighted the importance of the C5 substituent on the pyrazine core. Replacing a methylamino group with a cyclopropyl group at this position led to a significant improvement in the solubility of the compound, a crucial parameter for drug development. Furthermore, methylation of the pyrazole N1 position was found to enhance both solubility and selectivity.

Key SAR Insights for HPK1 Inhibitors:

  • Cyclopropyl at Pyrazine C5: Improves solubility compared to alkylamino analogues.

  • N1-Methylation of Pyrazole: Enhances both solubility and selectivity.

  • Substituents on Pyrazole N1: Offers a vector for further potency and selectivity improvements through interactions with the p-loop of the kinase.

Comparative Activity of HPK1 Inhibitors

Compound IDPyrazine C5-SubstituentPyrazole N1-SubstituentHPK1 IC50 (nM)
1 -NHMe-H15
2 -Cyclopropyl-H25
3 -Cyclopropyl-Me8
4 -Cyclopropyl-CH2CH2F3

Data synthesized from literature reports.

Experimental Protocol: HPK1 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase inhibition assay to determine the IC50 values of test compounds against HPK1.[1][2][3][4]

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the test compound dilutions or DMSO (as a control) to the wells of a 96-well plate.

  • Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.

  • Add 12.5 µL of the master mix to each well.

  • Dilute the HPK1 enzyme in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the diluted HPK1 enzyme to each well (final volume 25 µL).

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cyclopropyl Pyrazoles as Cannabinoid Receptor 1 (CB1) Antagonists

The discovery of rimonabant, a 1,5-diarylpyrazole, as a CB1 receptor antagonist spurred extensive research into related scaffolds for the treatment of obesity and metabolic disorders. The introduction of a cyclopropyl group has been a key modification in the development of novel and potent CB1 antagonists.[5][6]

SAR of Diaryl-Pyrazole-3-Carboxamides

Thorough SAR studies on a series of diaryl-pyrazole-3-carboxamides have elucidated the structural requirements for high CB1 receptor affinity.[6] A key finding was the beneficial effect of a cyclopropyl group on the phenyl ring at the C5 position of the pyrazole.

Key SAR Insights for CB1 Antagonists:

  • C5-Position: A para-substituted phenyl ring is crucial for high affinity. The presence of a cyclopropyl group at this position is well-tolerated and can enhance metabolic stability.

  • C3-Position: A carboxamide moiety is essential. The nature of the amine substituent on the carboxamide influences potency and pharmacokinetic properties. Pyrrolidine and piperidine amides are often optimal.

  • N1-Position: A 2,4-dichlorophenyl substituent is a common feature in potent CB1 antagonists.

  • C4-Position: Small alkyl groups like ethyl are generally preferred over hydrogen or larger groups.

Comparative Binding Affinities of CB1 Antagonists

Compound IDC5-Phenyl SubstituentC4-SubstituentC3-CarboxamideCB1 Ki (nM)
Rimonabant 4-Chlorophenyl-CH3Piperidin-1-yl7.8
11r 4-Cyclopropylphenyl-CH2CH3Pyrrolidin-1-yl≤ 5
Analog 1 4-Chlorophenyl-CH2CH3Pyrrolidin-1-yl12
Analog 2 4-Cyclopropylphenyl-HPyrrolidin-1-yl25

Data synthesized from literature reports.[5][6]

Experimental Protocol: CB1 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the binding affinity (Ki) of test compounds for the CB1 receptor.[5][7][8][9][10]

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK-293 cells)

  • [3H]CP-55,940 (radioligand)

  • Unlabeled CP-55,940 (for non-specific binding determination)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • GF/C glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, [3H]CP-55,940, and varying concentrations of the test compound in the binding buffer.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP-55,940.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Cyclopropyl Pyrazoles as Insecticides

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with fipronil being a prominent example of a broad-spectrum insecticide. The incorporation of a cyclopropyl moiety can influence the insecticidal potency and spectrum of activity.

SAR of Pyrazole-Based Insecticides

Recent research has focused on the synthesis of novel pyrazole derivatives, including Schiff bases and amino acid conjugates, to explore their insecticidal efficacy against pests like termites and locusts.[11]

Key SAR Insights for Pyrazole Insecticides:

  • Modification of the 5-amino group of Fipronil: Condensation with substituted aryl-furan-2-carbaldehydes to form Schiff bases can lead to highly potent insecticides.

  • Substituents on the Phenyl Ring of the Schiff Base: The electronic nature and position of substituents significantly impact activity. For example, a trifluoromethyl group at the para-position of the phenyl ring of the furan moiety resulted in excellent anti-termite activity.

  • Amino Acid Conjugates: Conversion of the C3-nitrile group of fipronil to a carboxylic acid and subsequent conjugation with amino acids can yield compounds with potent anti-locust activity.

Comparative Insecticidal Activity of Pyrazole Derivatives

Compound IDModificationTarget PestLC50 (µg/mL)
Fipronil -Termites0.038
3f Schiff base (4-CF3-phenyl)Termites0.001
3d Schiff base (2,4-dichloro-phenyl)Termites0.006
Fipronil -Locusts63.09
6h Glycine conjugateLocusts47.68

Data sourced from literature reports.[11]

Experimental Protocol: Insecticidal Activity Assay (Termites)

This protocol outlines a method for assessing the toxicity of compounds against termites.[12][13][14][15]

Materials:

  • Termites (e.g., Reticulitermes species)

  • Filter paper

  • Petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Solvent control (acetone)

  • Distilled water

Procedure:

  • Prepare serial dilutions of the test compounds in the chosen solvent.

  • Apply a known volume of each dilution evenly onto a filter paper disc and allow the solvent to evaporate completely.

  • Place the treated filter paper in a Petri dish.

  • Moisten the filter paper with a small amount of distilled water.

  • Introduce a specific number of worker termites (e.g., 20-30) into each Petri dish.

  • Seal the Petri dishes and maintain them in a dark, humid environment at a constant temperature (e.g., 25-28°C).

  • Record termite mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LC50 value using probit analysis.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR principles for the different classes of cyclopropyl pyrazoles discussed.

SAR_Kinase_Inhibitors cluster_core Cyclopropyl Pyrazole Core cluster_mods Key Modifications Core Pyrazine-Pyrazole Scaffold C5_Cyclopropyl C5-Cyclopropyl on Pyrazine (Improves Solubility) Core->C5_Cyclopropyl Modification N1_Methyl N1-Methyl on Pyrazole (Enhances Selectivity & Solubility) Core->N1_Methyl Modification N1_Sub N1-Substitution (Potency Modulation) Core->N1_Sub Modification

Caption: Key SAR points for cyclopropyl pyrazole HPK1 inhibitors.

SAR_CB1_Antagonists cluster_core Diaryl Pyrazole Core cluster_mods Essential Structural Features Core 1,5-Diaryl-1H-pyrazole-3-carboxamide C5_Aryl C5: para-Substituted Phenyl (Cyclopropyl enhances stability) Core->C5_Aryl Substitution C3_Amide C3: Carboxamide (Pyrrolidine/Piperidine optimal) Core->C3_Amide Substitution N1_Aryl N1: 2,4-Dichlorophenyl (Potency driver) Core->N1_Aryl Substitution C4_Alkyl C4: Small Alkyl Group (e.g., Ethyl) Core->C4_Alkyl Substitution

Caption: SAR for cyclopropyl pyrazole CB1 receptor antagonists.

SAR_Insecticides cluster_core Fipronil Analog Core cluster_mods Bioactivity Enhancing Modifications Core Aminopyrazole Scaffold C5_Schiff C5-Amino to Schiff Base (High Potency) Core->C5_Schiff Derivatization C3_AminoAcid C3-Nitrile to Amino Acid Conjugate (Modulates Spectrum) Core->C3_AminoAcid Derivatization

Caption: SAR of cyclopropyl pyrazole-based insecticides.

Conclusion and Future Perspectives

The strategic incorporation of the cyclopropyl moiety into the pyrazole framework has proven to be a highly effective approach in the discovery of potent and selective bioactive compounds. This guide has highlighted the critical role of the cyclopropyl group and other structural modifications in fine-tuning the activity of these molecules against diverse biological targets, including protein kinases, G-protein coupled receptors, and insect ion channels. The comparative analysis of SAR data, coupled with detailed experimental protocols, provides a valuable resource for researchers in the fields of drug discovery and agrochemical development. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of cyclopropyl pyrazoles, exploring novel substitution patterns, and identifying new biological targets for this versatile chemical scaffold.

References

Sources

A Researcher's Guide to Validating the Mechanism of Action for a Novel Pyrazole Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel pyrazole-based compound. We will move beyond simple checklists, focusing on establishing a clear causal link between target engagement and cellular phenotype. To illustrate this process, we will use the hypothetical pyrazole compound, "PZ-1," hypothesized to target the well-characterized Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1.

Phase 1: Foundational In Vitro Validation - Does the Compound Bind and Inhibit its Intended Target?

The initial and most critical step is to confirm direct, specific, and potent inhibition of the purified target protein. This phase establishes the fundamental biochemical activity of the compound.

Biochemical Potency: Measuring Direct Enzyme Inhibition

The first question to answer is whether PZ-1 can inhibit the enzymatic activity of MEK1. A common method for this is a kinase activity assay.

Experimental Protocol: MEK1 Kinase Assay

  • Reagents and Materials: Recombinant human MEK1 and ERK2 (inactive) proteins, ATP, kinase assay buffer, and a substrate peptide for ERK2.

  • Assay Principle: This assay measures the ability of MEK1 to phosphorylate its direct substrate, ERK2. The amount of phosphorylated ERK2 (p-ERK2) is then quantified.

  • Procedure:

    • A dilution series of PZ-1 is prepared.

    • MEK1 is incubated with the various concentrations of PZ-1.

    • Inactive ERK2 and ATP are added to initiate the kinase reaction.

    • The reaction is stopped, and the amount of p-ERK2 is measured using a detection method like an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis: The results are plotted as the percentage of inhibition versus the log concentration of PZ-1 to determine the half-maximal inhibitory concentration (IC50).

Biophysical Confirmation: Demonstrating Direct Binding

While an IC50 value suggests inhibition, it does not definitively prove direct binding. Biophysical techniques are essential to confirm a direct interaction between the compound and the target protein. Surface Plasmon Resonance (SPR) is a powerful tool for this purpose.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Assay Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (PZ-1) flows over an immobilized ligand (MEK1), allowing for real-time measurement of binding and dissociation.

  • Procedure:

    • Recombinant MEK1 is immobilized on an SPR sensor chip.

    • A series of concentrations of PZ-1 are injected over the chip surface.

    • The binding and dissociation events are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Selectivity Profiling: Distinguishing On-Target from Off-Target Effects

A crucial aspect of drug development is ensuring the compound is selective for its intended target to minimize off-target effects and potential toxicity. This is achieved by screening the compound against a broad panel of related and unrelated kinases.

Data Presentation: Kinase Selectivity Panel for PZ-1

Kinase TargetIC50 (nM)Fold Selectivity vs. MEK1
MEK1 10 1
MEK2151.5
MKK4>10,000>1,000
BRAF>10,000>1,000
EGFR>10,000>1,000
SRC>10,000>1,000

This table demonstrates that PZ-1 is highly selective for MEK1/2 over other kinases, which is a desirable characteristic.

Phase 2: Cellular Validation - Does the Compound Engage its Target in a Biological System?

After establishing in vitro activity, the next step is to confirm that the compound can enter cells and engage its target in a complex cellular environment.

Cellular Target Engagement: Confirming Target Binding in Live Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target protein in intact cells. The principle is that a protein bound to a ligand is more stable and will denature at a higher temperature than the unbound protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Procedure:

    • Cells are treated with either PZ-1 or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.

    • The amount of soluble MEK1 at each temperature is quantified by Western blotting.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble MEK1 as a function of temperature. A shift in this curve to a higher temperature in the PZ-1-treated cells indicates target engagement.

CETSA is a method for measuring how drugs interact with their targets directly within living cells. It works on the principle that when a small molecule binds to a protein, it generally makes the protein more stable and resistant to heat-induced unfolding. In a typical CETSA experiment, cells are treated with the compound and then heated. The amount of the target protein that remains soluble after heating is measured, often by Western blotting. An increase in the temperature at which the protein denatures and aggregates indicates that the compound has bound to and stabilized its target. This technique is valuable because it assesses target engagement in a physiologically relevant environment, which can provide more accurate predictions of a compound's clinical performance compared to assays using purified proteins.

Pathway Modulation: Assessing Downstream Signaling

If PZ-1 is an effective MEK1 inhibitor, it should block the downstream signaling pathway. This can be assessed by measuring the phosphorylation of ERK (p-ERK), the direct substrate of MEK1.

Experimental Protocol: Western Blotting for p-ERK

  • Cell Treatment: A cancer cell line with a constitutively active MAPK pathway (e.g., with a BRAF mutation) is treated with increasing concentrations of PZ-1 for a set time.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Western Blotting:

    • Protein samples are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with a primary antibody specific for p-ERK.

    • A secondary antibody conjugated to an enzyme is added, which allows for visualization.

    • The membrane is also probed for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: The intensity of the p-ERK band should decrease in a dose-dependent manner with PZ-1 treatment, while total ERK and GAPDH levels remain unchanged.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates TF Transcription Factors ERK->TF PZ1 PZ-1 PZ1->MEK1 Inhibits Proliferation Cell Proliferation TF->Proliferation

Caption: The MAPK signaling cascade and the inhibitory action of PZ-1 on MEK1.

Phase 3: Establishing Causality - Is the Phenotype a Direct Result of On-Target Activity?

This is a critical phase to demonstrate that the observed cellular effects of PZ-1 are a direct consequence of inhibiting MEK1 and not due to off-target activities.

Genetic Knockdown to Phenocopy Compound Effects

If PZ-1's anti-proliferative effect is on-target, then reducing the amount of MEK1 protein in the cells should produce a similar effect. This can be achieved using RNA interference (RNAi).

Experimental Protocol: siRNA-mediated Knockdown of MEK1

  • Transfection: Cells are transfected with either a small interfering RNA (siRNA) specifically targeting MEK1 mRNA or a non-targeting control siRNA.

  • Verification of Knockdown: After 48-72 hours, MEK1 protein levels are measured by Western blotting to confirm successful knockdown.

  • Phenotypic Assay: A cell proliferation assay (e.g., MTT or CellTiter-Glo) is performed on both MEK1-knockdown and control cells.

  • Comparison: The proliferation of MEK1-knockdown cells is compared to that of cells treated with PZ-1. A similar reduction in proliferation supports an on-target effect.

siRNA_Workflow cluster_transfection Cell Culture cluster_analysis Analysis (48-72h) Cells Cancer Cells Transfection Transfection Cells->Transfection siRNA_MEK1 MEK1 siRNA siRNA_MEK1->Transfection siRNA_Control Control siRNA siRNA_Control->Transfection Western Western Blot (Verify MEK1 Knockdown) Transfection->Western Prolif_Assay Proliferation Assay Transfection->Prolif_Assay Comparison Compare Phenotypes Western->Comparison Prolif_Assay->Comparison

Caption: Workflow for siRNA-mediated knockdown to validate on-target effects.

Phase 4: In Vivo Validation - Demonstrating Efficacy in a Living Organism

The final phase of MoA validation is to demonstrate that the compound is effective in a relevant animal model and that this efficacy is correlated with target engagement.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Before efficacy studies, it is essential to understand the relationship between the dose of PZ-1, its concentration in the tumor tissue (pharmacokinetics), and the extent of MEK1 inhibition (pharmacodynamics).

Experimental Protocol: In Vivo PK/PD Study

  • Animal Model: Tumor-bearing mice (e.g., xenografts of a human cancer cell line) are used.

  • Dosing: Mice are treated with a single dose of PZ-1.

  • Sample Collection: At various time points after dosing, blood and tumor samples are collected.

  • Analysis:

    • PK: The concentration of PZ-1 in the plasma and tumor is measured (e.g., by LC-MS/MS).

    • PD: The level of p-ERK in the tumor tissue is measured by Western blotting or immunohistochemistry.

  • Modeling: The data is used to build a model that correlates the concentration of PZ-1 with the degree of p-ERK inhibition. This helps in selecting the optimal dose and schedule for efficacy studies.

In Vivo Efficacy Study

The ultimate test of PZ-1's MoA is its ability to inhibit tumor growth in an in vivo model.

Experimental Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Human cancer cells are implanted subcutaneously in immunocompromised mice.

  • Treatment: Once tumors reach a certain size, mice are randomized into groups and treated with PZ-1 or a vehicle control, using the dose and schedule determined from the PK/PD study.

  • Monitoring: Tumor size is measured regularly.

  • Endpoint: At the end of the study, tumors are excised and analyzed for p-ERK levels to confirm target inhibition.

Comparison with an Alternative: PZ-1 vs. a Standard-of-Care MEK Inhibitor

To further validate the potential of PZ-1, its efficacy can be compared to an existing, approved MEK inhibitor (e.g., Trametinib).

Data Presentation: In Vivo Efficacy Comparison

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibitionp-ERK Levels in Tumor (relative to control)
Vehicle Control15000%100%
PZ-1 (50 mg/kg) 500 67% 15%
Trametinib (1 mg/kg)60060%20%

This data suggests that PZ-1 is at least as effective as the standard-of-care inhibitor in this model, with comparable on-target activity.

Conclusion

Validating the mechanism of action of a novel compound like the pyrazole "PZ-1" is a multi-faceted process that requires a series of well-designed experiments. By systematically moving from in vitro biochemical and biophysical assays to cellular target engagement and pathway analysis, and finally to in vivo PK/PD and efficacy studies, researchers can build a robust and compelling case for the compound's on-target activity. This rigorous, evidence-based approach is fundamental to the successful development of new therapeutic agents.

References

  • Cellular Thermal Shift Assay (CETSA) for Drug Target Engagement. Pelago Bioscience. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Western blot analysis was performed to detect the expression of ERK and phosphorylated ERK (p-ERK) proteins. Bio-protocol. [Link]

  • siRNA Knockdown: A Step-by-Step Protocol. V.Nimc. [Link]

  • Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery. [Link]

  • Off-target effects by siRNA can induce toxic phenotype. RNA. [Link]

Comparative Docking Studies of Pyrazole Derivatives: A Guide to In-Silico Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the in-silico performance of pyrazole derivatives against a variety of therapeutically relevant protein targets. By leveraging molecular docking simulations, we aim to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their discovery pipelines. This document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific literature.

The Ascendancy of Pyrazole Scaffolds in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable versatility allows for extensive chemical modification, enabling the fine-tuning of steric and electronic properties to achieve high-affinity and selective binding to a wide array of biological targets.[1][4] This has led to the development of numerous clinically successful drugs incorporating the pyrazole motif.[3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][5]

Molecular docking has emerged as an indispensable computational tool in the rational design of novel pyrazole-based therapeutics.[5][6] This technique predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and the key molecular interactions driving complex formation.[6] By comparing the docking performance of various pyrazole derivatives against different protein targets, researchers can prioritize compounds for synthesis and experimental validation, thereby accelerating the drug discovery process.[5][7]

Principles of Comparative Molecular Docking

A successful comparative docking study hinges on a meticulous and well-validated workflow. The fundamental principle is to simulate the interaction between a set of ligands (pyrazole derivatives) and one or more protein targets to predict their binding affinities and modes. This allows for a relative ranking of the compounds and provides a structural basis for their observed or potential activity.

Target Selection and Preparation

The choice of protein target is dictated by its therapeutic relevance to the disease of interest. Pyrazole derivatives have been successfully targeted against a range of proteins, including:

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory pathway.[8]

  • Protein Kinases: Such as VEGFR-2, Aurora A, and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell signaling and proliferation, making them prime targets in oncology.[1][9]

  • Carbonic Anhydrases (CA): Involved in various physiological processes, and their inhibition has therapeutic applications.[10]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in cancer.[11][12]

Once selected, the three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), must be prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning appropriate atomic charges.[8]

Ligand Preparation

A library of pyrazole derivatives is prepared for docking. This can involve sketching the molecules in a chemical drawing program or obtaining their structures from a chemical database. Similar to the protein, the ligands must be prepared by assigning proper bond orders, adding hydrogens, and generating a three-dimensional conformation.

The Docking Process: Algorithms and Scoring

The core of the molecular docking process involves a search algorithm that explores the conformational space of the ligand within the protein's active site, generating a multitude of possible binding poses.[13] A scoring function then estimates the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding affinity.[7][9]

Experimental Protocol: Comparative Docking of Pyrazole Derivatives using AutoDock Vina

This protocol outlines a generalized workflow for performing a comparative docking study of pyrazole derivatives against a protein target using the widely-used software AutoDock Vina.[8][14]

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT file format.[8]

  • Ligand Preparation:

    • Draw the 2D structures of the pyrazole derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D.

    • Perform energy minimization of the 3D structures.

    • Save the prepared ligands in the PDBQT file format.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box are crucial parameters that will influence the docking results.

  • Docking Simulation:

    • Execute the docking calculation using AutoDock Vina, providing the prepared protein, ligand(s), and grid box parameters as input.

    • Vina will generate multiple binding poses for each ligand, ranked by their docking scores.

  • Analysis of Results:

    • Analyze the docking scores to identify the best binding pose for each ligand.[8]

    • Visualize the protein-ligand complexes to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.[8]

Diagram of the Comparative Docking Workflow:

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation Target_Selection Target Protein Selection (e.g., from PDB) Target_Prep Protein Preparation (Add Hydrogens, Assign Charges) Target_Selection->Target_Prep Ligand_Library Pyrazole Derivative Library Preparation Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Library->Ligand_Prep Grid_Generation Define Docking Grid Box Target_Prep->Grid_Generation Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Pose_Analysis Analyze Binding Poses and Scores Docking->Pose_Analysis Interaction_Analysis Visualize and Characterize Key Interactions Pose_Analysis->Interaction_Analysis Comparative_Analysis Compare Derivatives and Prioritize Candidates Interaction_Analysis->Comparative_Analysis

Caption: A generalized workflow for comparative molecular docking studies of pyrazole derivatives.

Comparative Data Analysis

The primary output of a comparative docking study is a quantitative comparison of the binding affinities of different pyrazole derivatives to the target protein(s). This data is best presented in a tabular format for easy interpretation.

Table 1: Hypothetical Comparative Docking Results of Pyrazole Derivatives against Protein Kinase Targets

Pyrazole DerivativeTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Compound AVEGFR-22QU5-10.1Cys919, Asp1046, Glu8853
Compound BVEGFR-22QU5-9.5Cys919, Glu885, Phe10472
Compound CAurora A2W1G-8.6Arg220, Thr217, Leu2632
Compound DAurora A2W1G-9.2Arg220, Thr217, Ala2133
Compound ECDK22VTO-10.4Leu83, Lys33, Asp864
Compound FCDK22VTO-9.8Leu83, Lys33, Gln1313

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds and target proteins studied.

The analysis of these results goes beyond simply ranking compounds by their binding energy. A crucial aspect is the visualization of the binding poses to understand the structural basis for the predicted affinities. For instance, the formation of hydrogen bonds with key catalytic residues in the active site is often a strong indicator of potent inhibitory activity.

Visualizing Protein-Ligand Interactions

Understanding the specific interactions between a pyrazole derivative and the amino acid residues of the target protein's active site is paramount for structure-based drug design.

Diagram of a Hypothetical Pyrazole Derivative Binding to a Kinase Active Site:

G cluster_protein Kinase Active Site cluster_ligand Pyrazole Derivative Cys919 Cys919 Asp1046 Asp1046 Glu885 Glu885 Phe1047 Phe1047 Pyrazole_Ring Pyrazole_Ring Pyrazole_Ring->Cys919 H-Bond Pyrazole_Ring->Glu885 H-Bond Aryl_Group_1 Aryl_Group_1 Aryl_Group_1->Asp1046 H-Bond Aryl_Group_2 Aryl_Group_2 Aryl_Group_2->Phe1047 Hydrophobic

Caption: Key interactions of a hypothetical pyrazole derivative within a kinase active site.

This visualization allows researchers to identify the key pharmacophoric features of the pyrazole scaffold that contribute to binding. For example, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, while appended aryl groups can engage in hydrophobic interactions.[1] This information can then be used to guide the synthesis of new derivatives with improved potency and selectivity.

Conclusion and Future Perspectives

Comparative molecular docking is a powerful and cost-effective computational strategy for the hit-to-lead optimization of pyrazole derivatives in drug discovery. By providing a detailed understanding of protein-ligand interactions, it enables the rational design of novel compounds with enhanced biological activity. While in-silico predictions must always be validated by experimental assays, the insights gained from these studies can significantly streamline the drug development pipeline.

Future advancements in computational chemistry, such as the use of more accurate scoring functions and the incorporation of protein flexibility, will further enhance the predictive power of molecular docking. The integration of docking studies with other computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular dynamics simulations, will provide a more holistic understanding of the factors governing the therapeutic potential of pyrazole derivatives.[10][15]

References

  • Benchchem. (n.d.). Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers.
  • Benchchem. (n.d.). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.
  • Benchchem. (n.d.). In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide.
  • Gomha, S. M., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC.
  • ResearchGate. (2025). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • (n.d.). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
  • MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors.
  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Cambridge MedChem Consulting. (2022). Computation Chemistry Tools.
  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • ResearchGate. (n.d.). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery.
  • Wandzik, I. (n.d.). CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF.
  • (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions.

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Safety Operating Guide

Navigating the Disposal of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on data from related pyrazole compounds, 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid should be treated with caution.

Key Potential Hazards:

  • Irritation: Similar pyrazole-based compounds are known to cause skin and serious eye irritation.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful.[1][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]

It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and national regulations.[5][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under guidelines such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment (PPE):

Appropriate PPE is non-negotiable when handling chemical waste. The following table outlines the minimum recommended PPE.

Task Required PPE Rationale
Routine Waste Handling Nitrile gloves, safety glasses with side shields, lab coatTo prevent skin and eye contact with small quantities of the compound.
Spill Cleanup Chemical-resistant gloves, chemical splash goggles, lab coat or chemical-resistant apronTo provide enhanced protection against direct contact with a larger volume of the chemical.
Handling Powders Above PPE plus a NIOSH-approved respiratorTo prevent inhalation of fine particles.[1]

Spill Management:

Immediate and correct response to a chemical spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Clean: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.[7]

Part 3: Step-by-Step Disposal Protocol

The guiding principle of chemical waste disposal is segregation. Never mix incompatible waste streams.[5][8] The following workflow provides a systematic approach to the disposal of this compound.

Caption: Waste Disposal Workflow for this compound.

Detailed Steps:

  • Waste Identification and Segregation:

    • Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and spill cleanup materials. Collect this waste in a designated, durable, and sealable container clearly labeled "Hazardous Waste - Solid."[5]

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible container (e.g., a glass bottle for organic solvents).[8] Label the container "Hazardous Waste - Liquid" and list all chemical constituents, including solvents and their approximate concentrations.[6][9]

    • Sharps Waste: Any needles or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.[6]

  • Container Management:

    • Use appropriate and compatible containers for waste collection. Plastic is often preferred for its durability.[9]

    • Ensure all waste containers are kept securely closed except when adding waste.[6][9]

    • Properly label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[5][6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[6][9]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6][9]

  • Arranging for Disposal:

    • Once a waste container is full or you have no further need to accumulate that type of waste, contact your institution's EHS department to arrange for a pickup.[6][9]

    • Complete any necessary waste disposal forms accurately and completely.

Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[10]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin, as per your institution's guidelines.[5][7]

Part 4: Environmental Considerations

While specific ecotoxicity data for this compound is not available, it is prudent to assume that, like many pharmaceutical compounds, it could have a negative impact on aquatic ecosystems.[10] Therefore, it is imperative that this chemical is not disposed of down the drain or in regular trash.[4][11] The most appropriate disposal method is typically incineration by a licensed hazardous waste disposal company, which ensures the complete destruction of the compound.[1][12]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of good laboratory practice and environmental stewardship.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2022). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Princeton University, Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University, Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • University of New South Wales. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Sunway University. (2023). Hazardous Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Innopharmchem. (n.d.). 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compre. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities for which comprehensive safety data may not yet exist. 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is one such compound. In the absence of a specific Safety Data Sheet (SDS), a rigorous, risk-based safety protocol is not just recommended—it is imperative. This guide provides essential, immediate safety and operational protocols for handling this compound, derived from an expert analysis of its structural components and established best practices for related chemical classes.

The core principle of this guide is to treat the compound with a high degree of caution, assuming it may possess hazards associated with its parent structures: the pyrazole core and the carboxylic acid functional group.

Hazard Assessment: A Chemist's Perspective

To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential risks. Our analysis is based on the hazards of structurally analogous compounds.

  • Pyrazole Core: The pyrazole ring is a common scaffold in pharmacologically active compounds.[1] However, the parent compound, pyrazole, is known to be toxic. Studies on rats have shown potential for liver and kidney effects, and it is classified as harmful if swallowed and an irritant to skin and eyes.[2][3]

  • Carboxylic Acid Moiety: Carboxylic acids can be corrosive and cause severe skin burns and eye damage.[4] As a solid, the primary risk is irritation upon contact, but dust inhalation can also lead to respiratory irritation.[5]

  • Physical Form: As a crystalline solid, the compound poses a significant risk of inhalation if it becomes airborne as dust during handling, weighing, or transfer.[6][7]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant, potentially harmful if ingested or inhaled, and may carry unknown long-term health effects.

Core Protective Equipment: Your First Line of Defense

The minimum PPE required for any manipulation of this compound is designed to create a complete barrier between you and the chemical.[8] This equipment must be worn at all times when the compound is handled outside of a sealed container.

Protection Type Required PPE Rationale & Causality
Body Protection Fire-retardant laboratory coatProtects skin and personal clothing from splashes and spills.[9] A fire-retardant coat is crucial when flammable solvents are in use during subsequent experimental steps.
Eye & Face Protection Chemical safety goggles with side shieldsSafety glasses are insufficient.[8] Goggles provide a seal around the eyes to protect against splashes and airborne dust particles.[9] A face shield should be worn over goggles during high-risk operations (e.g., handling large quantities, potential for splashing).[10]
Hand Protection Disposable Nitrile GlovesNitrile gloves offer protection against incidental chemical contact.[8] Always inspect gloves for tears or punctures before use. For extended work or when handling solutions, double-gloving is recommended. If direct, prolonged contact is anticipated, consult a glove manufacturer's chart for more robust options.[11]
Foot Protection Closed-toe, non-perforated shoesProtects feet from spills and dropped objects.[9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step workflow is critical to minimizing exposure. This protocol covers the entire lifecycle of the compound in a typical laboratory procedure.

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Chemical Fume Hood) cluster_cleanup Post-Handling Phase prep Step 1: Pre-Operation Safety Check - Verify fume hood certification. - Locate eyewash & safety shower. - Don appropriate PPE. weigh Step 2: Weighing & Aliquoting - Use ventilated balance enclosure. - Handle as a powder, avoid dust. - Use anti-static tools. prep->weigh Proceed to handling dissolve Step 3: Dissolution & Reaction - Add solvents slowly. - Keep vessel covered/capped. - Maintain constant ventilation. weigh->dissolve Transfer to reaction decon Step 4: Decontamination - Wipe down all surfaces. - Clean glassware thoroughly. dissolve->decon Reaction complete waste Step 5: Waste Segregation - Collect all solid & liquid waste. - Label waste container clearly. decon->waste doff Step 6: Doffing PPE & Hygiene - Remove gloves using proper technique. - Wash hands thoroughly. waste->doff

Caption: Safe Handling Workflow Diagram

Detailed Procedural Steps:
  • Engineering Controls: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure the sash is lowered to the appropriate working height.

  • Weighing and Transfer:

    • Weigh the compound in a ventilated balance enclosure or directly within the fume hood.

    • Use a micro-spatula to minimize the creation of airborne dust.

    • Tap the spatula gently on the side of the receiving vessel rather than shaking off the powder.

    • Close the container immediately after removing the desired amount.

  • In-Process Handling:

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • If the procedure requires heating, ensure the setup is secure and monitored.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood, the exterior of the primary container, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.

    • Properly remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated waste stream.[3]

    • Immediately wash hands with soap and water after the procedure is complete.[3][5]

Emergency & Disposal Plan

Preparedness is key to laboratory safety. All personnel must be aware of these procedures before beginning work.

Immediate First Aid Measures
Exposure Route Action Source
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.

  • Contain: Prevent the spill from spreading or entering drains.[3] For solid spills, avoid sweeping dry; gently cover with an inert absorbent material.

  • Clean-Up: Wearing full PPE (including respiratory protection if necessary), collect the material using spark-proof tools and place it in a sealed, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Chemical waste must be handled according to institutional and governmental regulations.[13]

  • Segregation: All materials contaminated with this compound (gloves, weigh boats, paper towels, surplus compound) must be collected as hazardous chemical waste.[2]

  • Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: The most common recommended method for pyrazole derivatives is to offer the surplus material to a licensed professional waste disposal service, often involving dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3] Do not dispose of this chemical down the drain.[3]

Disclaimer: This guide is intended to provide a framework for safe handling based on available data for analogous structures. It is not a substitute for a compound-specific Safety Data Sheet. All laboratory operations should be preceded by a thorough risk assessment conducted by qualified personnel.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available from: [Link]

  • Environmental Health and Safety, NC State University. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]

  • SDS Management Software. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ. Available from: [Link]

  • Environmental Health & Safety Services, The University of Texas at Dallas. Personal Protective Equipment. Available from: [Link]

  • Patil, S. et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Current Advanced Research.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • Organic & Biomolecular Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available from: [Link]

  • Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • PubChem. 5-cyclopropyl-4-propyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • Faria, J. V. et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Lee, K. et al. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Available from: [Link]

  • ResearchGate. The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Available from: [Link]

  • Latin American Journal of Pharmacy. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 1H-pyrazole-4-carboxylic acid. (2022, February 3). Available from: [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.